molecular formula C10H20O B1329857 2-Butylcyclohexanol CAS No. 36159-49-6

2-Butylcyclohexanol

Cat. No.: B1329857
CAS No.: 36159-49-6
M. Wt: 156.26 g/mol
InChI Key: LVDALGYBEFALAP-UHFFFAOYSA-N
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Description

2-Butylcyclohexanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75605. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-butylcyclohexan-1-ol
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InChI

InChI=1S/C10H20O/c1-2-3-6-9-7-4-5-8-10(9)11/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDALGYBEFALAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50957570
Record name 2-Butylcyclohexan-1-ol
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Molecular Weight

156.26 g/mol
Source PubChem
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CAS No.

36159-49-6
Record name Cyclohexanol, 2-butyl-,
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Record name 2-Butylcyclohexan-1-ol
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Record name 2-BUTYLCYCLOHEXANOL (MIXTURE OF ISOMERS)
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Foundational & Exploratory

2-Butylcyclohexanol synthesis mechanism and stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Stereochemistry of 2-Butylcyclohexanol

Abstract

This compound is a key chemical intermediate whose utility is intrinsically linked to its stereochemistry. The spatial arrangement of the butyl and hydroxyl groups on the cyclohexane ring gives rise to cis and trans diastereomers, each with distinct physical and chemical properties. This guide provides a comprehensive examination of the primary synthetic routes to this compound: the catalytic hydrogenation of 2-butylphenol and the Grignard reaction of cyclohexanone with a butylmagnesium halide. We will dissect the underlying mechanisms of these transformations, with a deep focus on the factors that govern stereochemical outcomes. This document explains the causality behind experimental choices, offers detailed protocols, and presents a comparative analysis of the stereoisomers, providing researchers with the foundational knowledge required for targeted synthesis and application.

Introduction: The Significance of Stereoisomerism in this compound

This compound is a substituted cycloalkane that exists as two primary diastereomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. The molecular formula for both is C₁₀H₂₀O.[1][2] The distinction lies in the relative orientation of the n-butyl and hydroxyl groups attached to the cyclohexane ring. In the cis isomer, both groups are on the same face of the ring, while in the trans isomer, they are on opposite faces.

This stereochemical difference is not trivial. For instance, in the fragrance industry, specific isomers of related compounds like 2-tert-butylcyclohexyl acetate are highly sought after for their desirable scent profiles, while other isomers may be odorless or possess undesirable notes.[3] Therefore, synthetic control over the stereochemical outcome is of paramount importance for both industrial and research applications.

Thermodynamic Stability of this compound Isomers

To understand the stereochemical outcomes of synthesis, one must first appreciate the inherent stability of the target isomers. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either an axial (perpendicular to the ring's plane) or an equatorial (in the plane of the ring) position.

  • Trans-2-butylcyclohexanol: The most stable conformation of the trans isomer allows both the bulky butyl group and the hydroxyl group to occupy equatorial positions. This arrangement minimizes 1,3-diaxial interactions, which are significant steric clashes. Consequently, trans-2-butylcyclohexanol is the more thermodynamically stable isomer.[4]

  • Cis-2-butylcyclohexanol: In the cis isomer, for one group to be equatorial, the other must be axial. Given that the n-butyl group is significantly bulkier than the hydroxyl group, the preferred conformation places the butyl group in the equatorial position to minimize steric strain, forcing the hydroxyl group into a less stable axial position.[4][5]

This inherent stability difference is a crucial factor in reactions that approach thermodynamic equilibrium. However, many synthetic reactions are under kinetic control, where the product distribution is determined by the lowest energy transition state, not the lowest energy product.

Caption: Chair conformations of cis- and trans-2-butylcyclohexanol.

Synthetic Pathway I: Catalytic Hydrogenation of 2-Butylphenol

The hydrogenation of substituted phenols is a robust and industrially significant method for producing cyclohexanol derivatives. This pathway involves the reduction of the aromatic ring of 2-butylphenol using hydrogen gas in the presence of a metal catalyst.

Reaction Mechanism and Stereochemical Implications

The reaction is not a simple, single-step addition of hydrogen. It proceeds through a competitive, consecutive pathway involving the formation of 2-butylcyclohexanone as a key intermediate.[6] The stereoselectivity of the final product is largely determined by the hydrogenation of this intermediate ketone, which is influenced by its adsorption onto the catalyst surface.

Hydrogenation_Mechanism A 2-Butylphenol B Adsorbed Phenol on Catalyst Surface A->B Adsorption C 2-Butylcyclohexanone (Intermediate) B->C Hydrogenation (Ring Reduction) D cis-2-Butylcyclohexanol C->D Hydrogenation (Ketone Reduction) Favored by specific catalysts E trans-2-Butylcyclohexanol C->E Hydrogenation (Ketone Reduction)

Caption: Reaction pathway for the hydrogenation of 2-butylphenol.

The choice of catalyst and reaction conditions (temperature, pressure, solvent) is the primary tool for controlling the cis/trans ratio. The "Auwers-Skita rule" historically suggested that hydrogenation in acidic conditions favors the cis isomer, while neutral or basic conditions favor the trans isomer, though many exceptions exist. The modern understanding focuses on catalyst-substrate interactions. For high cis selectivity, the catalyst should facilitate the hydrogenation of the adsorbed ketone intermediate from its less hindered face.

Catalyst Selection and Performance

Different metal catalysts exhibit distinct selectivities, which is a critical consideration in process design. High cis-isomer content is often the goal for specific applications.[3]

Catalyst SystemPressure (bar)Temp. (°C)Resulting Cis:Trans RatioReference
Ruthenium on Carbon4010092.5 : 7.5[3]
Raney-Cobalt5015094 : 6[3]
Raney-Nickel (untreated)808580 : 20[3]
Raney-Nickel (NaBH₄ treated)808592 : 8[3]
Raney-Nickel/Iron mixture--Up to 95 : 5[3][7]
Rhodium on Carbon70-12074-93~66% cis-isomer[8]

Causality: Catalysts like Ruthenium and treated Raney-Nickel are highly effective at promoting the specific orientation of the intermediate ketone that leads to the formation of the cis alcohol. The addition of iron to Raney-Nickel catalysts appears to further enhance this selectivity.[7]

Experimental Protocol: High-Cis Selective Hydrogenation

This protocol is a representative example based on methods known to yield high cis-isomer ratios.

  • Vessel Preparation: A high-pressure stainless-steel autoclave is charged with 2-butylphenol and a solvent (e.g., isopropanol).

  • Catalyst Addition: The selected catalyst (e.g., 5% Ruthenium on Carbon or a Raney-Nickel/Iron catalyst) is added under an inert atmosphere (e.g., nitrogen or argon) to prevent premature reaction or catalyst deactivation. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Sealing and Purging: The autoclave is sealed and purged several times with nitrogen, followed by several purges with hydrogen gas to remove all oxygen.

  • Reaction Conditions: The vessel is pressurized with hydrogen to the target pressure (e.g., 40-80 bar) and heated to the desired temperature (e.g., 85-150°C) with vigorous stirring.

  • Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake.

  • Work-up: After cooling and careful venting of excess hydrogen, the catalyst is removed by filtration (caution: Raney-Nickel can be pyrophoric). The solvent is then removed under reduced pressure.

  • Analysis: The resulting crude product's cis/trans ratio is determined using Gas Chromatography (GC) or NMR spectroscopy.

Synthetic Pathway II: Grignard Reaction with Cyclohexanone

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. It involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group. For this synthesis, butylmagnesium bromide adds to cyclohexanone.

Mechanism and Stereochemical Control

The carbon atom of the butyl group in butylmagnesium bromide is highly nucleophilic and attacks the electrophilic carbonyl carbon of cyclohexanone.[9] This addition can occur from two directions relative to the plane of the ring:

  • Axial Attack: The nucleophile approaches from the top or bottom face, leading to an equatorial hydroxyl group. This pathway forms trans-2-butylcyclohexanol .

  • Equatorial Attack: The nucleophile approaches from the "side" or equator of the ring, leading to an axial hydroxyl group. This pathway forms cis-2-butylcyclohexanol .

Caption: Grignard reaction mechanism and stereochemical pathways.

Causality: The stereochemical outcome is dictated by steric hindrance. For small, unhindered nucleophiles, axial attack is often preferred (Felkin-Anh model). However, the butyl group of the Grignard reagent is sterically demanding. It preferentially attacks from the more open axial trajectory to avoid steric clashes with the axial hydrogens on the cyclohexanone ring. This leads to the formation of the equatorial alcohol, favoring the trans product. It is critical to note that with extremely bulky reagents like tert-butylmagnesium bromide, steric hindrance can become so severe that the addition reaction yield is extremely low (<1%), with the Grignard reagent acting as a base to deprotonate the ketone instead.[10][11][12] While n-butyl is less bulky, this highlights the importance of steric effects in this reaction.

Experimental Protocol: Grignard Synthesis

This reaction must be conducted under strictly anhydrous (dry) conditions, as Grignard reagents react readily with water.

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled under a dry, inert atmosphere (nitrogen or argon).

  • Grignard Reagent Formation: In a flask equipped with a dropping funnel and condenser, magnesium turnings are placed. A small amount of 1-bromobutane in anhydrous diethyl ether or THF is added. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine). Once initiated, the remaining 1-bromobutane solution is added dropwise to maintain a gentle reflux. The reaction is complete when most of the magnesium is consumed.

  • Addition of Ketone: The prepared butylmagnesium bromide solution is cooled. A solution of cyclohexanone in anhydrous ether is added dropwise with stirring. An exothermic reaction occurs, forming a thick magnesium alkoxide salt precipitate.

  • Hydrolysis (Work-up): The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a cold, saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts. An acid like dilute HCl can be used but may cause dehydration of the tertiary alcohol product.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The product is then purified by distillation or chromatography.

Spectroscopic Analysis of Isomers

Differentiating between the cis and trans isomers is crucial for confirming the outcome of a synthesis.

  • Infrared (IR) Spectroscopy: The key feature is the O-H stretching band. In the cis isomer, the axial hydroxyl group is more sterically hindered, which can affect its hydrogen bonding characteristics compared to the equatorial hydroxyl in the trans isomer.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly powerful. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) will have a different chemical shift and splitting pattern in each isomer. In the trans isomer (equatorial OH), this proton is axial and typically appears as a broad multiplet due to multiple small coupling constants. In the cis isomer (axial OH), this proton is equatorial and often shows a narrower signal.

  • Gas Chromatography (GC): Due to differences in polarity and boiling point, the two isomers can typically be separated by GC. The trans isomer, with its equatorial hydroxyl group being more exposed, may interact more strongly with polar stationary phases, leading to a longer retention time compared to the more sterically shielded axial hydroxyl of the cis isomer.[14]

Conclusion

The synthesis of this compound is a study in the control of stereochemistry. The two primary pathways, catalytic hydrogenation and Grignard addition, offer different levels of control and typically favor opposite isomers under standard conditions.

  • Catalytic hydrogenation of 2-butylphenol is a versatile industrial method where the choice of catalyst (e.g., Ru, Co, modified Ni) is the critical factor for achieving high selectivity, often favoring the kinetically controlled cis isomer.

  • The Grignard reaction of butylmagnesium bromide with cyclohexanone is governed by steric approach control, where the nucleophile attacks from the least hindered face, generally favoring the formation of the trans isomer.

A thorough understanding of the underlying mechanisms, the thermodynamic stability of the products, and the kinetic factors of each pathway is essential for any researcher or professional aiming to synthesize a specific stereoisomer of this compound for targeted applications.

References

  • G. Nagl. (1990). Stereoselective Hydrogenation of 2-tert-Butylphenol to cis-2-tert-Butylcyclohexanol. 2. Kinetics of the Liquid-Phase Hydrogenationof 2-teri-butylphenol to cis- and trans-2-terf-butylcyclohexanol were investigated over nickel, cobalt, and ruthenium catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

  • H. J. J. P. E. G. Schoon, G. Jonkers, J. W. Van Hal. (2003). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol. Google Patents (EP1345875B1).
  • Homework.Study.com. (n.d.). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about... Available at: [Link]

  • Carl T. Wigal, William T. Hopkins, Bruce P. Ronald. (1991). Synthesis of trans-2-tert-butylcyclohexanol via hydroboration: A microscale organic experiment demonstrating syn addition. Journal of Chemical Education. Available at: [Link]

  • G. Nagl. (1990). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 1. Equilibrium composition of the system 2-tert-butylphenol/2-tert-butylcyclohexanone/cis- or trans-2-tert-butylcyclohexanol and hydrogen. Industrial & Engineering Chemistry Research. Available at: [Link]

  • H. J. J. P. E. G. Schoon, G. Jonkers, J. W. Van Hal. (2002). Method for producing cis-2-tert-butylcyclohexanol. Google Patents (WO2002048079A2).
  • H. Adkins, A. Billica. (1948). Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol. Google Patents (DE19604791A1).
  • Brainly.com. (2023). Between trans-2-tert-butylcyclohexanol and cis-2-tert-butylcyclohexanol, which stereoisomer and... Available at: [Link]

  • Quora. (2016). How do you synthesise 2-methylcyclohexanol from cyclohexene? Available at: [Link]

  • G. Nagl. (1990). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 2. Kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and noble metal catalysts. Industrial & Engineering Chemistry Research. Available at: [Link]

  • E. L. Eliel, T. W. Doyle, R. O. Hutchins, E. C. Gilbert. (1970). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. Available at: [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo... Available at: [Link]

  • Filo. (2024). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

  • Stratech. (n.d.). 2-tert-Butylcyclohexanol (cis- and trans- mixture), min 98%, 100 grams. Available at: [Link]

  • PubChem. (n.d.). 2-tert-Butylcyclohexanol. Available at: [Link]

  • PubChem. (n.d.). 2-Butylcyclohexan-1-ol. Available at: [Link]

  • Chegg.com. (2020). Solved Consider the isomers of tert-butylcyclohexanol in... Available at: [Link]

  • Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

  • Homework.Study.com. (n.d.). For cis-4-t-butylcyclohexanol and tras-4-t-butylcyclohexanol, why do the two isomeric products have different relative chromatographic movements? Available at: [Link]

  • Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro... Available at: [Link]

  • SAS Publishers. (n.d.). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Available at: [Link]

  • E. L. Eliel, R. J. L. Martin, D. Nasipuri. (1966). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. Available at: [Link]

  • Bartleby. (2021). Answered: Consider the isomers of tert-butylcyclohexanol in conformational structures... Available at: [Link]

Sources

A Guide to the Spectroscopic Analysis of 2-Butylcyclohexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to the structural elucidation and differentiation of 2-butylcyclohexanol stereoisomers. Designed for researchers, chemists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to empower robust stereochemical analysis.

Introduction: The Challenge of Stereoisomerism

This compound, a substituted cyclic alcohol, exists as two primary stereoisomers: cis-2-butylcyclohexanol and trans-2-butylcyclohexanol. These isomers possess the same molecular formula (C₁₀H₂₀O) and connectivity but differ in the three-dimensional arrangement of the butyl and hydroxyl groups on the cyclohexane ring. This seemingly subtle difference in spatial orientation gives rise to distinct physical, chemical, and biological properties, making their unambiguous identification critical in fields ranging from synthetic chemistry to pharmacology.

Spectroscopic methods are the cornerstone of stereochemical assignment. By probing the interaction of molecules with electromagnetic radiation and energetic particles, we can deduce fine structural details. This guide explains the causal relationships between the conformational behavior of this compound isomers and their unique spectral signatures.

Foundational Principle: Conformational Analysis

The spectroscopic differences between cis- and trans-2-butylcyclohexanol are fundamentally rooted in the conformational preferences of the cyclohexane ring. The six-membered ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

A critical concept is that bulky substituents, like a butyl group, are energetically more stable in the equatorial position. This placement minimizes steric hindrance, specifically 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring.

  • trans-2-Butylcyclohexanol : The most stable conformation places both the large butyl group and the hydroxyl group in equatorial positions (diequatorial).

  • cis-2-Butylcyclohexanol : In the cis isomer, one substituent must be axial while the other is equatorial. Given the significant steric bulk of the butyl group, it will preferentially occupy the equatorial position, forcing the smaller hydroxyl group into the axial position.

These preferred conformations are not static but exist in a dynamic equilibrium. However, the energy difference between conformers is often large enough that one conformation predominates, dictating the observed spectroscopic properties.

cluster_trans trans-2-Butylcyclohexanol Equilibrium cluster_cis cis-2-Butylcyclohexanol Equilibrium cluster_key Legend T1 Diequatorial (More Stable) T2 Diaxial (Less Stable) T1->T2 Chair Flip C1 Butyl (eq), OH (ax) (More Stable) C2 Butyl (ax), OH (eq) (Less Stable) C1->C2 Chair Flip K1 eq = equatorial K2 ax = axial cluster_workflow NMR Analysis Workflow Sample Dissolve Isomer in CDCl3 + TMS H1_Acq Acquire 1H Spectrum Sample->H1_Acq C13_Acq Acquire 13C Spectrum Sample->C13_Acq H1_Analysis Analyze H-1 Multiplicity (J-coupling) H1_Acq->H1_Analysis C13_Analysis Analyze Ring Carbon Shifts (γ-gauche effect) C13_Acq->C13_Analysis Conclusion Assign Stereochemistry (cis or trans) H1_Analysis->Conclusion C13_Analysis->Conclusion

Caption: Workflow for NMR-based stereochemical assignment.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

IR spectroscopy provides information about the vibrational modes of functional groups. For this compound, the key bands are the O-H and C-O stretching vibrations. While less definitive than NMR for stereoisomerism, it offers corroborating evidence.

Causality Behind Experimental Observations: The vibrational frequency of the C-O bond is influenced by its orientation. An equatorial C-O bond is generally stronger and vibrates at a slightly higher frequency (wavenumber) than an axial C-O bond.

  • Axial C-O Stretch (cis isomer) : Typically observed in the 950-1050 cm⁻¹ range.

  • Equatorial C-O Stretch (trans isomer) : Typically observed in the 1050-1150 cm⁻¹ range.

The O-H stretching band, a broad signal around 3200-3600 cm⁻¹, confirms the presence of the alcohol but is less reliable for distinguishing these specific isomers, as its shape is highly dependent on concentration and hydrogen bonding.

Isomer (Predominant Conformer)OH OrientationO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)
cis-2-Butylcyclohexanol Axial~3200-3600 (broad)~1030-1050
trans-2-Butylcyclohexanol Equatorial~3200-3600 (broad)~1060-1080
Table 3: Characteristic IR absorption frequencies for this compound isomers.
[1][2][3]
Experimental Protocol: ATR-FTIR Spectrum Acquisition
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample (or a single drop if liquid) onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the wavenumbers for the key O-H and C-O stretching vibrations.

Mass Spectrometry (MS): Fragmentation and Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. It is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) for volatile compounds like this compound.

Causality Behind Experimental Observations: Under Electron Ionization (EI), the molecule is fragmented. While stereoisomers have identical molecular weights and often produce very similar mass spectra, the relative intensities of certain fragment ions can differ. This is because the stability of the molecular ion and the transition states for fragmentation can be influenced by the molecule's stereochemistry.

For this compound (MW = 156.27 g/mol ), key fragmentation pathways include:

  • Loss of water (H₂O): [M-18]⁺ at m/z 138.

  • Loss of the butyl group (C₄H₉): [M-57]⁺ at m/z 99.

  • Ring cleavage fragments.

The molecular ion peak ([M]⁺) at m/z 156 may be weak or absent. The base peak (most intense) is often at m/z 57, corresponding to the stable tertiary butyl cation, or related fragments. [4][5]The relative abundance of the [M-18]⁺ ion can sometimes be greater for the isomer where the hydroxyl group and a neighboring hydrogen are in an anti-periplanar arrangement, facilitating elimination.

Ionm/zIdentity
[M]⁺156Molecular Ion
[M-H₂O]⁺138Loss of water
[M-C₄H₉]⁺99Loss of butyl group
[C₄H₉]⁺57Butyl cation fragment
Table 4: Major expected fragments in the EI-Mass Spectrum of this compound.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Method: Inject 1 µL of the solution into the GC-MS. Use a suitable capillary column (e.g., DB-5ms). A typical temperature program would be: hold at 50°C for 2 minutes, then ramp to 250°C at 10°C/min.

  • MS Method: Set the mass spectrometer to scan a range of m/z 40-300 using electron ionization (70 eV).

  • Data Analysis: Analyze the resulting chromatogram to determine the retention time. Extract the mass spectrum corresponding to the analyte peak and identify the molecular ion (if present) and major fragment ions.

cluster_workflow_ms GC-MS Analysis Workflow Sample_MS Prepare Dilute Sample Solution Inject Inject into GC-MS Sample_MS->Inject Separate GC Separation Inject->Separate Ionize EI Ionization & Fragmentation Separate->Ionize Detect Mass Analysis (m/z) Ionize->Detect Analyze_MS Identify Molecular Ion & Fragment Pattern Detect->Analyze_MS

Caption: General workflow for GC-MS analysis.

Conclusion: An Integrated Approach to Certainty

While each spectroscopic technique provides valuable clues, a combined, multi-technique approach ensures the highest level of confidence in stereochemical assignment. ¹H and ¹³C NMR spectroscopy stand as the most definitive methods, offering direct insight into the conformational realities of the cis and trans isomers. IR spectroscopy provides rapid confirmation of functional groups and supporting evidence for the C-O bond orientation. Finally, GC-MS confirms the molecular weight and provides a fragmentation fingerprint that completes the analytical picture. By understanding the causal links between molecular structure and spectral output, researchers can confidently navigate the complexities of stereoisomerism in their scientific endeavors.

References

  • Dalling, D. K., & Grant, D. M. (1967). Carbon-13 Magnetic Resonance. IX. The Methylcyclohexanes. Journal of the American Chemical Society, 89(26), 6612–6622. Available at: [Link]

  • Ritchie, R. G. S., Cyr, N., Korsch, B., Koch, H. J., & Perlin, A. S. (1975). Carbon-13 Chemical Shifts of Furanosides and Cyclopentanols. Configurational and Conformational Influences. Canadian Journal of Chemistry, 53(10), 1424-1433. Available at: [Link]

  • TMP Chem. (2023). NMR 5: Coupling Constants. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26068, 2-tert-Butylcyclohexanol. PubChem. Available at: [Link]

  • LibreTexts Chemistry. (2020). 25.1: Information Contained in Proton NMR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Table]. Available at: [Link]

  • Salzner, U., & Schleyer, P. v. R. (1993). Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. Journal of the American Chemical Society, 115(22), 10231–10236. Available at: [Link]

  • ResearchGate. (n.d.). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. Available at: [Link]

  • Cuevas, G., et al. (2014). Study of thermodynamic and NMR properties of some cyclohexane derivatives. Journal of the Chilean Chemical Society. Available at: [Link]

  • University of Regensburg. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). Cyclohexanol, 2-butyl-. NIST Chemistry WebBook. Available at: [Link]

  • SpectraBase. (n.d.). This compound - MS (GC) Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). This compound - FTIR Spectrum. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7391, 4-tert-Butylcyclohexanol. PubChem. Available at: [Link]

  • Transtutors. (2018). Below are isomers of tert-butylcyclohexanol in conformational structures. Available at: [Link]

  • Bartleby. (2021). Consider the isomers of tert-butylcyclohexanol in conformational structures. Available at: [Link]

  • Brainly. (2023). Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. Available at: [Link]

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  • Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below. Available at: [Link]

  • Chegg. (2013). Solved Below are isomers of tert-butylcyclohexanol in. Available at: [Link]

  • ResearchGate. (n.d.). The four conformational isomers of cyclohexanol calculated at M06-2X/6-311++G(d,p) level. [Diagram]. Available at: [Link]

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Physical and thermodynamic properties of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of 2-Butylcyclohexanol

Abstract

This technical guide provides a comprehensive analysis of the physical and thermodynamic properties of this compound, a C10H20O alicyclic alcohol. Recognizing that "this compound" encompasses several structural isomers (n-butyl, sec-butyl, and tert-butyl) and stereoisomers (cis and trans), this document delineates the distinct characteristics of these variants. The guide is structured to support researchers, chemists, and drug development professionals by synthesizing available data on key physical parameters such as density, phase transition temperatures, and solubility, alongside thermodynamic properties like enthalpy of formation and vaporization. Furthermore, it offers detailed, field-proven experimental protocols for the determination of these properties, emphasizing the causality behind methodological choices. The significance of these properties, particularly in the context of chemical synthesis and pharmaceutical sciences, is a central theme. Safety, handling, and storage protocols are also summarized to ensure safe laboratory practices. This guide aims to be a critical resource, consolidating scattered data and providing a procedural framework for the empirical validation of chemical properties.

Introduction to this compound: Structure and Significance

This compound is an organic compound valued as a versatile intermediate and solvent.[1] Its utility is deeply connected to the specific isomer being used. The position and branching of the butyl group at the C2 position of the cyclohexanol ring, along with the stereochemical orientation of the hydroxyl and butyl groups, give rise to a family of related but distinct molecules.

Isomeric Complexity: N-butyl, Sec-butyl, and Tert-butyl

The constitutional isomerism of the butyl group fundamentally alters the molecule's steric profile and intermolecular interactions. The primary isomers are:

  • 2-n-Butylcyclohexanol: Features a straight four-carbon chain.

  • 2-sec-Butylcyclohexanol: The cyclohexyl ring is attached to the second carbon of the butyl group.[2]

  • 2-tert-Butylcyclohexanol: Contains a bulky tertiary butyl group, which has profound conformational implications.[3]

These structural differences directly influence physical properties such as boiling point, melting point, and density.

The Critical Role of Stereochemistry: Conformational Locking

For substituted cyclohexanes, the chair conformation is the most stable. Substituents can occupy either an axial or equatorial position. Due to its significant steric bulk, the tert-butyl group acts as a "conformational lock," strongly favoring the equatorial position to minimize steric strain.[4] This results in two primary diastereomers for 2-tert-butylcyclohexanol:

  • cis-2-tert-Butylcyclohexanol: The hydroxyl group is also in an equatorial position.

  • trans-2-tert-Butylcyclohexanol: The hydroxyl group is forced into an axial position.[4]

This fixed conformation means that the cis and trans isomers are not easily interconvertible and exhibit distinct physical properties and reactivity.[4] The cis-isomer is of particular industrial importance, as its acetate ester is a valuable fragrance with woody and fruity notes.[5]

Relevance in Chemical and Pharmaceutical Development

While well-established in the fragrance industry, the properties of this compound isomers are highly relevant to pharmaceutical research.[1][6] Its characteristics as a solvent can influence reaction kinetics and yield in organic synthesis.[1] Moreover, understanding properties like the octanol-water partition coefficient (LogP) and solubility is fundamental in drug discovery for predicting a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Although not a drug itself, this compound serves as an excellent model compound for understanding how structure and stereochemistry impact the physicochemical properties that are critical for a potential drug candidate's success.

Physical Properties of this compound Isomers

The physical properties of a compound are the foundation of its practical application, dictating its behavior as a solvent, its phase at a given temperature, and its distribution in multiphase systems. The following table summarizes key physical data, which is often presented for mixtures of isomers unless otherwise specified.

Table 1: Summary of Key Physical Properties of this compound Isomers

Property 2-n-Butylcyclohexanol 2-sec-Butylcyclohexanol 2-tert-Butylcyclohexanol (mixture of isomers)
CAS Number 36159-49-6[7] 4632-01-3[2] 13491-79-7
Molecular Formula C₁₀H₂₀O[7] C₁₀H₂₀O[2] C₁₀H₂₀O
Molecular Weight 156.27 g/mol [7] 156.27 g/mol [2] 156.27 g/mol
Appearance - - Solid; Clear/White Crystalline Flakes[1][6]
Density 0.897 g/cm³[7] 0.908 g/cm³[2] 0.902 g/mL at 25 °C[8]
Boiling Point 217.9 °C at 760 mmHg[7] 219 °C at 760 mmHg[2] 208 - 210 °C[1]; 209 °C[3]
Melting Point - - 43-46 °C[3][8]
Flash Point 87.9 °C[7] 88.5 °C[2] 79 °C (closed cup)[3][8]
Vapor Pressure - 0.0257 mmHg at 25 °C[2] 0.0543 mmHg at 25 °C[3]
Refractive Index 1.462[7] - 1.471[3]
LogP (o/w) 2.728 (Calculated)[9] 3.1 (Calculated)[2][10] 2.584 (Calculated)[3]

| Water Solubility | Very slightly soluble[6] | - | 278 mg/L at 25 °C (Estimated)[11] |

Solubility and Partition Coefficient (LogP)

The LogP value, representing the ratio of a compound's concentration in octanol versus water at equilibrium, is a critical parameter in drug development. It provides insight into a molecule's lipophilicity, which affects its ability to cross cell membranes. The calculated LogP values for this compound isomers, ranging from approximately 2.6 to 3.1, indicate significant lipophilicity.[2][3][9] This suggests the compound will preferentially partition into lipid environments over aqueous ones. Its low water solubility further supports this characteristic.[6][11]

Thermodynamic Properties

Thermodynamic data quantifies the energy changes associated with chemical reactions and phase transitions, providing a deeper understanding of a compound's stability and reactivity. While experimental thermodynamic data for this compound is not widely published, reliable computational methods provide valuable estimates.

Table 2: Calculated Thermodynamic Data for 2-n-Butylcyclohexanol

Property Value Unit Source
Standard Gibbs Free Energy of Formation (ΔfG°) -86.76 kJ/mol Joback Calculated Property[9]
Enthalpy of Formation (Gas, ΔfH°gas) -367.98 kJ/mol Joback Calculated Property[9]
Enthalpy of Vaporization (ΔvapH°) 54.65 kJ/mol Joback Calculated Property[9]
Enthalpy of Fusion (ΔfusH°) 18.65 kJ/mol Joback Calculated Property[9]
Critical Temperature (Tc) 721.21 K Joback Calculated Property[9]

| Critical Pressure (Pc) | 2729.71 | kPa | Joback Calculated Property[9] |

Enthalpy of Formation and Vaporization

The enthalpy of formation (ΔfH°) represents the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. The negative value for 2-n-butylcyclohexanol indicates that its formation is an exothermic process.[9] The enthalpy of vaporization (ΔvapH°) is the energy required to transform one mole of the liquid into a gas at constant pressure. This value is directly related to the strength of intermolecular forces (primarily hydrogen bonding and van der Waals forces) in the liquid state.

Experimental Determination of Properties

The trustworthiness of chemical data hinges on robust and repeatable experimental protocols. This section outlines the methodologies for determining key physical and thermodynamic properties, emphasizing the rationale behind the procedural steps.

General Workflow for Property Determination

A systematic approach is essential for accurate characterization. The process begins with ensuring sample purity, followed by a series of measurements using calibrated instrumentation.

G cluster_prep Sample Preparation & Verification cluster_phys Physical Property Measurement cluster_thermo Thermodynamic Measurement A Acquire Isomer Sample B Purification (e.g., Fractional Distillation) A->B C Purity & Identity Check (GC-MS, NMR) B->C D Density (Pycnometry) C->D E Boiling Point (Ebulliometry) C->E F Refractive Index (Refractometry) C->F G LogP Determination (Shake-Flask Method) C->G H Enthalpy of Combustion (Bomb Calorimetry) C->H I Heat Capacity (DSC) C->I J Data Analysis & Reporting E->J G->J H->J I->J

Caption: General experimental workflow for chemical property determination.

Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

Rationale: Bomb calorimetry is a standard technique for determining the heat of combustion of a substance at constant volume. This experimental value is crucial as it can be used with Hess's Law and known enthalpies of formation for CO₂ and H₂O to calculate the standard enthalpy of formation (ΔfH°) of the analyte, providing a fundamental thermodynamic parameter.

Methodology:

  • Sample Preparation: Accurately weigh (~0.5 - 1.0 g) a pure sample of the this compound isomer into a crucible.

  • Calorimeter Setup: Place the crucible in the bomb calorimeter. Add a known volume of deionized water (typically 1 mL) to the bomb to ensure saturation of the final atmosphere with water vapor.

  • Assembly: Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

  • System Equilibration: Submerge the sealed bomb in a known mass of water in the calorimeter's insulated container. Allow the entire system to reach thermal equilibrium while stirring continuously. Record the initial temperature (T_initial) to a precision of 0.001 °C.

  • Ignition: Ignite the sample via an electrical fuse.

  • Data Acquisition: Record the temperature at regular intervals until a maximum temperature is reached and then begins to fall. Continue recording to establish a post-combustion cooling curve.

  • Calculation:

    • Correct the observed temperature rise (ΔT) for heat exchange with the surroundings.

    • Calculate the total heat released (q_total) using the equation: q_total = C_cal * ΔT, where C_cal is the predetermined heat capacity of the calorimeter.

    • Subtract contributions from the ignition wire and any side reactions (e.g., nitric acid formation).

    • The resulting value, q_comb, is the heat of combustion for the sample mass.

    • Normalize this value to a molar basis to determine the molar enthalpy of combustion (ΔcH°).

  • Validation: Repeat the experiment at least three times to ensure reproducibility. Calibrate the calorimeter using a standard substance with a known heat of combustion, such as benzoic acid.

Protocol: Determination of LogP via the Shake-Flask Method

Rationale: The shake-flask method is the gold standard for determining the octanol-water partition coefficient. It directly measures the partitioning of a substance between two immiscible liquid phases, providing an empirical value for lipophilicity that is essential for ADME modeling in drug development.

G A 1. Phase Saturation Pre-mix 1-octanol and water. Allow layers to separate. B 2. Analyte Addition Add known amount of This compound to mixture. A->B C 3. Equilibration Shake vessel at constant temp for sufficient time (e.g., 24h). B->C D 4. Phase Separation Centrifuge to ensure complete separation of octanol and water layers. C->D E 5. Sampling & Analysis Carefully sample each layer. Measure concentration via GC or HPLC. D->E F 6. Calculation LogP = log10([Analyte]octanol / [Analyte]water) E->F

Caption: Workflow for LogP determination using the shake-flask method.

Methodology:

  • Preparation of Phases: Pre-saturate 1-octanol with water and water with 1-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

  • Analyte Introduction: Add a small, accurately known amount of the this compound isomer to a vessel containing known volumes of the pre-saturated octanol and water phases. The concentration should be below the solubility limit in both phases.

  • Equilibration: Seal the vessel and shake it gently at a constant temperature (typically 25 °C) for a period sufficient to reach equilibrium (can range from 1 to 24 hours).

  • Phase Separation: Stop shaking and allow the phases to separate. Centrifugation is highly recommended to ensure a clean separation.

  • Concentration Measurement: Carefully withdraw an aliquot from each phase. Analyze the concentration of the this compound isomer in each phase using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

  • Validation: Perform the experiment using at least three different starting concentrations of the analyte to confirm that the LogP value is independent of concentration.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound and its isomers are generally classified as eye irritants and may be harmful to aquatic life.

Table 3: Summary of GHS Hazard Information for Butylcyclohexanol Isomers

Hazard Statement Description Precautionary Codes Source
H319 Causes serious eye irritation. P264, P280, P305+P351+P338

| H402 | Harmful to aquatic life. | P273, P501 | |

Note: This table represents a general hazard profile; users must consult the specific Safety Data Sheet (SDS) for the particular isomer and supplier.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[12][13]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat.[14]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.[14][15]

Storage and Incompatibilities
  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12][14] For 2-tert-butylcyclohexanol, which is a solid, storage at room temperature is typical.[13]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[12]

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[12][14]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician if you feel unwell.[14]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[13]

Conclusion and Future Outlook

This compound is a compound whose physical and thermodynamic properties are dictated by fine structural and stereochemical details. The bulky tert-butyl group, in particular, provides a classic example of conformational locking, leading to distinct and separable cis and trans isomers with unique characteristics.[4] While data is available for key physical properties, a significant gap exists in the experimental validation of thermodynamic parameters across all isomers.

For researchers in synthetic chemistry and drug development, the data and protocols presented here serve as a foundational resource. The compound's lipophilicity, hydrogen bonding capability, and role as a solvent make it a subject of continuing interest. Future research should focus on the experimental determination of a complete thermodynamic dataset for each pure isomer, which would allow for more accurate modeling of its behavior in complex systems and further unlock its potential in advanced material and pharmaceutical applications.

References

  • LookChem. (n.d.). 2-sec-Butylcyclohexanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 94828, 2-sec-Butylcyclohexanol. Retrieved from [Link]

  • Journal of Physical and Chemical Reference Data. (1973). Physical and Thermodynamic Properties of Aliphatic Alcohols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142051, 2-Butylcyclohexan-1-ol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 26068, 2-tert-Butylcyclohexanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6). Retrieved from [Link]

  • Brainly.com. (2023). Tert-butyl groups are so large that they function as "conformational locks". Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). IUPAC-NIST Solubilities Database: 2-Butanol with Cyclohexene and Water. Retrieved from [Link]

  • YouTube. (2020). Enthalpy of combustion of alcohols C0095. Retrieved from [Link]

  • The Good Scents Company. (n.d.). trans-pine hexanol. Retrieved from [Link]

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A Senior Application Scientist's Guide to Quantum Chemical Calculations for 2-Butylcyclohexanol Conformational Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, with profound implications in drug design, catalysis, and materials science. 2-Butylcyclohexanol, with its multiple stereoisomers and the conformational flexibility of both the cyclohexane ring and the n-butyl side chain, presents a compelling case for the power of modern computational chemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for performing a rigorous conformational analysis of this compound using quantum chemical calculations. We move beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and self-validating workflow. The guide details a multi-stage protocol, from initial structure generation and coarse optimization to high-level quantum mechanical calculations, inclusion of solvation effects, and statistical thermodynamic analysis for predicting conformer populations.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is inextricably linked to its function. For molecules like this compound, which possess multiple chiral centers and rotatable bonds, a multitude of low-energy shapes, or conformers, can coexist at equilibrium. The specific arrangement of the hydroxyl and butyl groups (axial vs. equatorial) and the orientation of the butyl chain itself dictate the molecule's steric and electronic properties. This, in turn, governs its intermolecular interactions—a critical factor in drug-receptor binding, reaction stereoselectivity, and the macroscopic properties of materials.

Quantum chemical (QC) calculations offer a powerful, in silico alternative to experimental methods for dissecting this complex conformational space. By solving approximations to the Schrödinger equation, QC methods can provide accurate geometries and relative energies of different conformers, allowing us to predict their equilibrium populations and understand the subtle interplay of forces that govern molecular shape.

Theoretical Foundations

A robust conformational analysis is built upon a solid theoretical understanding of the system. For this compound, this involves considering the stereochemistry of the ring and the rotational degrees of freedom of the substituents.

Cyclohexane Conformations and A-Values

The cyclohexane ring predominantly adopts a low-energy chair conformation , which minimizes both angle strain (maintaining near-tetrahedral bond angles) and torsional strain (staggering all C-H bonds).[1] A ring-flip process interconverts two chair forms, causing substituents to switch between axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring) positions.

Generally, substituents prefer the less sterically hindered equatorial position to avoid unfavorable 1,3-diaxial interactions with other axial hydrogens. The energetic penalty for a substituent to occupy an axial position is quantified by its A-value , defined as the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers.[2][3] A larger A-value signifies a greater preference for the equatorial position due to increased steric bulk.[2][3] While a precise experimental A-value for a 2-hydroxyl-n-butyl group is not readily tabulated, understanding the A-values of its constituent parts (hydroxyl ≈ 0.9 kcal/mol, n-butyl ≈ 2.1 kcal/mol) provides a qualitative expectation of a strong equatorial preference.

The Challenge of the Butyl Group

The n-butyl substituent introduces an additional layer of complexity. Rotation around the C-C single bonds within the butyl chain creates numerous rotational isomers, or rotamers . Each of these rotamers will have a distinct energy and will influence the overall stability of the cyclohexane conformer to which it is attached. A comprehensive analysis must, therefore, explore not only the ring flip and the cis/trans stereoisomerism of the substituents but also the rotational potential energy surface of the butyl group.

Principles of Quantum Chemical Methods

Our approach relies on Density Functional Theory (DFT) , a workhorse of modern computational chemistry that balances accuracy and computational cost effectively.[4] DFT approximates the complex many-electron wavefunction with the much simpler electron density. The choice of the specific DFT functional and basis set is critical for obtaining reliable results.

  • Functionals (e.g., B3LYP, ωB97X-D, M06-2X): These are mathematical approximations for the exchange-correlation energy. Functionals like ωB97X-D and M06-2X are often recommended for conformational analyses as they include empirical dispersion corrections, which are crucial for accurately modeling the weak, non-covalent van der Waals interactions that influence conformer stability.[5][6][7]

  • Basis Sets (e.g., 6-31G(d), 6-311+G(d,p), cc-pVTZ): These are sets of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results but at a significantly higher computational cost. A common strategy is to use a smaller, less demanding basis set like 6-31G(d) for initial geometry optimizations and then use a larger basis set for a final, more accurate single-point energy calculation.[7]

The Computational Workflow: A Self-Validating Protocol

A rigorous and efficient conformational analysis follows a multi-step protocol designed to systematically explore the potential energy surface and progressively refine the results. This workflow ensures that no significant low-energy conformers are missed and that the final energy values are reliable.

G cluster_0 Phase 1: Conformer Generation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Quantum Mechanical Refinement cluster_3 Phase 4: Analysis & Interpretation a 1. Initial 3D Structures (cis/trans isomers, axial/equatorial butyl/OH) b 2. Rotamer Search (Systematic or stochastic rotation of butyl group) a->b Generate diverse starting points c 3. Molecular Mechanics (MM) Optimization (e.g., MMFF94) b->c d 4. Filter & Deduplicate (Remove high-energy and duplicate structures) c->d Rapid energy minimization e 5. DFT Geometry Optimization (e.g., ωB97X-D/6-31G(d)) d->e f 6. Frequency Calculation (Verify minima, obtain ZPE & ΔG) e->f Find true local minima g 7. Single-Point Energy (Higher level, e.g., ωB97X-D/6-311+G(d,p)) f->g Refine electronic energy h 8. Boltzmann Analysis (Calculate conformer populations) g->h i 9. Property Prediction (NMR, IR spectra) h->i Predict observable properties

Caption: A multi-phase workflow for rigorous conformational analysis.

Experimental Protocol

Step 1: Initial Structure Generation

  • Build Stereoisomers: Using a molecular builder (e.g., Avogadro, GaussView), construct the initial 3D structures for all stereoisomers of this compound (e.g., (1R,2R), (1S,2S), (1R,2S), (1S,2R)).

  • Generate Chair Conformers: For each stereoisomer, create the two chair conformations by performing a ring flip. This will result in conformers with axial/equatorial arrangements of the hydroxyl and butyl groups. For example, for cis-2-butylcyclohexanol, you will have (ax-OH, eq-Butyl) and (eq-OH, ax-Butyl) conformers.

Step 2: Rotational Isomer (Rotamer) Search

  • Rationale: The butyl chain is flexible. A simple optimization will only find the nearest local minimum for the chain's orientation. A thorough search is required to find all low-energy rotamers.

  • Procedure: Employ a conformational search algorithm. Many modern quantum chemistry packages have built-in tools for this (e.g., the GMMX or CONFLEX software).[8] These tools systematically or stochastically rotate the dihedral angles of the butyl chain, generating a large pool of candidate structures. A computationally cheaper but effective approach can be achieved with semi-empirical methods like GFN2-xTB within a program like CREST.[9]

Step 3: Coarse Optimization with Molecular Mechanics (MM)

  • Causality: The rotamer search can generate hundreds or thousands of structures. Running expensive DFT calculations on all of them is inefficient. A molecular mechanics force field (e.g., MMFF94 or UFF) provides a very fast way to perform an initial geometry optimization and get approximate relative energies.[10][11]

  • Procedure:

    • Submit all generated conformers to an MM geometry optimization.

    • This step will quickly eliminate structures with severe steric clashes and group similar conformers.

Step 4: Filtering and Deduplication

  • Procedure:

    • After MM optimization, discard all conformers above a certain energy threshold (e.g., 10-15 kcal/mol) relative to the lowest-energy structure found.

    • Remove duplicate structures based on a root-mean-square deviation (RMSD) comparison.

Step 5: DFT Geometry Optimization

  • Rationale: This is the core quantum mechanical step to obtain accurate geometries and relative energies. We recommend a functional that includes dispersion corrections.

  • Protocol:

    • Method: ωB97X-D or M06-2X

    • Basis Set: 6-31G(d)

    • Task: Geometry Optimization (Opt)

    • Solvation (Optional but Recommended): Use an implicit solvent model like the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) if the analysis is for a solution phase.[12][13][14] This is crucial as solvation can significantly alter the relative energies of conformers, especially those with different polarities.[15]

    • Submit the filtered set of unique conformers from Step 4 to this DFT calculation.

Step 6: Frequency Analysis (Self-Validation)

  • Trustworthiness: This step is a critical self-validation check.

  • Protocol:

    • Method/Basis Set: Use the same level of theory as the optimization (ωB97X-D/6-31G(d)).

    • Task: Frequencies (Freq)

  • Interpretation:

    • Verification of Minima: A true minimum on the potential energy surface will have zero imaginary frequencies. If one imaginary frequency is found, it indicates a transition state, not a stable conformer, and should be re-examined or discarded.

    • Thermodynamic Data: The frequency calculation also provides the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy. These are essential for accurate final energy comparisons.

Step 7: Single-Point Energy Refinement

  • Rationale: While the geometries from the 6-31G(d) basis set are generally good, electronic energies are more sensitive to the choice of basis set. A final, more accurate energy can be obtained by using a larger basis set on the already optimized geometries.

  • Protocol:

    • Method: ωB97X-D or M06-2X

    • Basis Set: 6-311+G(d,p) (a triple-zeta basis set with diffuse and polarization functions)

    • Task: Single Point Energy (SP)

    • Input: Use the optimized geometries from Step 5.

Step 8: Data Analysis and Boltzmann Distribution

  • Calculate Relative Gibbs Free Energies (ΔG): For each conformer, the final energy is the sum of the single-point electronic energy (Step 7) and the thermal correction to Gibbs Free Energy (from the frequency calculation in Step 6). Calculate the relative free energy of each conformer with respect to the global minimum conformer.

  • Calculate Population: The population (P_i) of each conformer i at a given temperature (T, e.g., 298.15 K) is calculated using the Boltzmann distribution equation.[16][17]

    • Pi = (e-ΔGi/RT) / (Σje-ΔGj/RT)

    • Where ΔGi is the relative Gibbs free energy of conformer i, R is the gas constant, T is the temperature in Kelvin, and the denominator is the sum over all conformers j.[16]

Data Presentation and Interpretation

All quantitative results should be summarized in a clear, structured table to facilitate comparison and analysis.

Table 1: Calculated Thermodynamic Data and Population for Conformers of cis-2-Butylcyclohexanol

Conformer IDDescriptionRelative Energy (ΔE, kcal/mol)Relative Free Energy (ΔG, kcal/mol)Population at 298K (%)
C-1 eq-OH, eq-Butyl (anti)0.000.0075.8
C-2 eq-OH, eq-Butyl (gauche)0.650.7021.1
C-3 ax-OH, eq-Butyl (anti)2.102.052.0
C-4 eq-OH, ax-Butyl (anti)2.802.751.1
...............

Note: Data are illustrative and will vary based on the exact level of theory and stereoisomer analyzed.

G cluster_cis cis-Isomer cluster_trans trans-Isomer C1 eq-OH, ax-Butyl C2 ax-OH, eq-Butyl C1->C2 Ring Flip T1 eq-OH, eq-Butyl T2 ax-OH, ax-Butyl T1->T2 Ring Flip

Caption: Conformational relationships in this compound.

Authoritative Grounding & Validation

The trustworthiness of a computational model hinges on its ability to be validated against experimental data.[18] The final Boltzmann-averaged properties can be compared with experimental results.

  • NMR Spectroscopy: Calculated NMR chemical shifts and coupling constants for each conformer can be averaged based on their Boltzmann populations.[19][20] This averaged spectrum can then be directly compared to an experimental NMR spectrum to confirm the predicted conformational equilibrium.[21][22]

  • Infrared (IR) Spectroscopy: Similarly, a Boltzmann-averaged IR spectrum can be generated from the calculated vibrational frequencies of each conformer and compared with experimental data.[23][24]

Discrepancies between calculated and experimental data may suggest the need to revisit the computational model, for instance, by using a higher level of theory, a more sophisticated solvation model, or by exploring the potential energy surface more exhaustively.

Conclusion

This guide has outlined a comprehensive and scientifically grounded workflow for the conformational analysis of this compound using quantum chemical calculations. By following a multi-stage refinement process and incorporating critical self-validation steps like frequency analysis, researchers can confidently explore the complex potential energy surface of flexible molecules. The insights gained from such an analysis—identifying the most stable conformers and their equilibrium populations—are invaluable for understanding molecular properties and predicting chemical behavior, ultimately accelerating research and development in chemistry and the life sciences.

References

  • ORCA 6.0 Manual - FACCTs. (n.d.). Implicit Solvation Models.
  • SCM. (2025). Conformers — Tutorials 2025.1 documentation.
  • Hashmi, M. A. (2022, June 26). Tutorial 21 | Boltzmann Averaging of NMR of Conformers. YouTube.
  • [Author Removed]. (2025, October 13). A diverse and chemically relevant solvation model benchmark set with flexible molecules and conformer ensembles. ChemRxiv.
  • [Username Removed]. (2020, June 25). Boltzmann Distribution (Example). YouTube.
  • Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry.
  • Q-Chem. (2020, August 28). 11.2 Chemical Solvent Models - Q-Chem Manual.
  • Wikipedia contributors. (n.d.). Solvent model. Wikipedia.
  • BenchChem. (2025). A Researcher's Guide to Validating Computational Models with Experimental NMR Data in Deuteromethanol.
  • [Author Removed]. (n.d.). (PDF) IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules. ResearchGate.
  • Wikipedia contributors. (n.d.). A value. Wikipedia.
  • [Author Removed]. (n.d.). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv.
  • [Author Removed]. (2025, May 19). Accurate Density Functional Theory for Non-Covalent Interactions in Charged Systems. ChemRxiv.
  • PazzyBoardmanPhysicsTutorials. (2019, September 6). The Boltzmann Distribution - Statistical Physics. YouTube.
  • Herbert, J. (2020, June 27). Dielectric continuum solvation models.
  • [Username Removed]. (2023, December 12). Conformational Search and Computing Boltzmann-Average Properties. YouTube.
  • [Author Removed]. (2025, June 18). IR–NMR Multimodal Computational Spectra Dataset for 177K Patent-Extracted Organic Molecules. ChemRxiv.
  • [Author Removed]. (n.d.). (PDF) Noncovalent Interactions in Density-Functional Theory. ResearchGate.
  • Corminboeuf, C. (n.d.). Minimizing Density Functional Failures for Non-Covalent Interactions Beyond van der Waals Complexes. Accounts of Chemical Research.
  • [Author Removed]. (n.d.). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.
  • [Author Removed]. (n.d.). conformational analysis.
  • BenchChem. (2025). A Technical Guide to Computational Chemistry Studies of Hexatriene Conformations.
  • [Author Removed]. (2025, October 23). Noncovalent Interactions in Density Functional Theory: All the Charge Density We Do Not See. Journal of the American Chemical Society.
  • [Author Removed]. (n.d.). Computational techniques for efficient conformational sampling of proteins. PMC.
  • [Author Removed]. (n.d.). Conformational Control of Donor–Acceptor Molecules Using Non-covalent Interactions. The Journal of Physical Chemistry A.
  • [Author Removed]. (n.d.). Computational Chemistry in Nuclear Magnetic Resonance. MDPI.
  • UC Santa Barbara. (n.d.). TINKER Tutorial: Conformational Analysis.
  • Computational Chemistry Online. (n.d.). Conformational Sampling.
  • National Center for Biotechnology Information. (n.d.). Butylcyclohexane. PubChem.
  • National Metabolomics Data Repository. (n.d.). Cyclohexane, butyl-.
  • [Author Removed]. (2023, December 12). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. PMC.
  • National Institute of Standards and Technology. (n.d.). Cyclohexane, butyl-. NIST Chemistry WebBook.
  • OpenOChem Learn. (n.d.). Conformational Analysis.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings).
  • NPTEL-NOC IITM. (2021, June 8). mod03lec12 - Conformational Analysis - Part II. YouTube.

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An In-depth Technical Guide to the Discovery and First Synthesis of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and the first documented synthesis of 2-butylcyclohexanol. The narrative delves into the foundational principles of catalytic hydrogenation that enabled its creation, with a detailed examination of the pioneering work in the field of alicyclic compounds. The guide presents the seminal synthesis, including the experimental protocol, reaction mechanisms, and the analytical techniques of the era. This document serves as a technical resource for researchers, offering insights into the early methodologies of organic synthesis and the logical framework that led to the development of this important cyclohexanol derivative.

Introduction: The Dawn of Alicyclic Chemistry and the Quest for Novel Structures

The late 19th and early 20th centuries marked a revolutionary period in organic chemistry. The elucidation of the structure of benzene by Kekulé in 1865 ignited a fervent interest in cyclic compounds. While aromatic chemistry flourished, the exploration of their saturated counterparts, the alicyclic compounds, presented a new frontier. Pioneers like Paul Sabatier, a Nobel laureate in Chemistry in 1912, laid the theoretical and practical groundwork for the catalytic hydrogenation of organic compounds, a technique that would prove indispensable in the synthesis of cyclohexanol and its derivatives. His work demonstrated that the addition of hydrogen to unsaturated molecules in the presence of finely divided metals, such as nickel, could efficiently produce saturated compounds. This breakthrough opened the door to the systematic synthesis of a vast array of novel alicyclic structures, including the alkyl-substituted cyclohexanols.

The impetus for synthesizing compounds like this compound stemmed from a growing interest in the relationship between molecular structure and physical properties, particularly odor. The fragrance and flavor industries, still in their nascent stages of relying on synthetic chemistry, were keen to discover new molecules with unique and desirable scent profiles.[1] The structure of this compound, with its combination of a polar hydroxyl group and a nonpolar butyl-substituted cyclohexane ring, suggested the potential for interesting olfactory characteristics.

The First Documented Synthesis: A Landmark in Catalytic Hydrogenation

While the principles of catalytic hydrogenation were established in the early 1900s, the first documented synthesis of this compound is attributed to the work of L. Palfray and G. Gauthier in 1941. Their research, published in the Bulletin de la Société Chimique de France, detailed the catalytic hydrogenation of 2-n-butylphenol to produce this compound. This work was a direct application of the foundational principles established by Sabatier and others, demonstrating the versatility of catalytic hydrogenation for the preparation of specific alkyl-substituted cyclohexanols.

The synthesis was significant not only for producing a novel compound but also for its contribution to the understanding of the stereochemistry of such reactions. The hydrogenation of a planar aromatic ring to a three-dimensional cyclohexane ring introduces the possibility of cis and trans isomers, a concept that was of great interest to chemists of the era.

Causality Behind Experimental Choices

The choice of 2-n-butylphenol as the starting material was a logical one. The synthesis of ortho-alkylated phenols was an established industrial process, providing a readily available precursor.[2] The primary challenge lay in the selective hydrogenation of the aromatic ring without cleaving the hydroxyl group or the butyl side chain. The selection of a suitable catalyst and the optimization of reaction conditions were paramount to achieving a high yield of the desired product.

The pioneering work of Vladimir Ipatieff in high-pressure hydrogenation also played a crucial role in shaping the experimental approach.[1] Ipatieff's research demonstrated that conducting hydrogenations at elevated pressures and temperatures could significantly increase reaction rates and yields, a principle that was likely considered in the design of the synthesis for this compound.

Experimental Protocol: The First Synthesis of this compound

The following is a reconstruction of the likely experimental protocol for the first synthesis of this compound, based on the common practices of the time and the available literature on the hydrogenation of phenols.

Objective: To synthesize this compound via the catalytic hydrogenation of 2-n-butylphenol.

Materials:

  • 2-n-butylphenol

  • Raney Nickel catalyst

  • Ethanol (solvent)

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • Catalyst Preparation: A slurry of Raney Nickel catalyst in ethanol was prepared. The catalyst was washed multiple times with ethanol to remove any residual alkali from its preparation.

  • Reaction Setup: A high-pressure autoclave was charged with 2-n-butylphenol and the prepared Raney Nickel catalyst slurry.

  • Hydrogenation: The autoclave was sealed and purged with hydrogen gas to remove any air. The vessel was then pressurized with hydrogen to the desired pressure (typically in the range of 100-150 atm).

  • Reaction Conditions: The reaction mixture was heated to a temperature between 150-200°C with constant agitation to ensure efficient mixing of the reactants and catalyst.

  • Monitoring and Workup: The reaction was monitored by observing the drop in hydrogen pressure. Upon completion, the autoclave was cooled to room temperature and the excess hydrogen was carefully vented.

  • Isolation and Purification: The reaction mixture was filtered to remove the Raney Nickel catalyst. The ethanol solvent was then removed by distillation. The crude this compound was purified by fractional distillation under reduced pressure.

Table 1: Representative Reaction Parameters for the First Synthesis of this compound

ParameterValueRationale
Starting Material2-n-butylphenolReadily available ortho-alkylated phenol.
CatalystRaney NickelA highly active and robust catalyst for phenol hydrogenation.
SolventEthanolGood solvent for the reactant and product; relatively inert under reaction conditions.
Hydrogen Pressure100 - 150 atmHigh pressure increases the concentration of hydrogen, driving the reaction to completion.
Temperature150 - 200 °CProvides sufficient thermal energy to overcome the activation energy of the reaction.
Reaction TimeSeveral hoursDependent on the specific conditions and scale of the reaction.

Mechanistic Insights: The Hydrogenation Pathway

The catalytic hydrogenation of 2-n-butylphenol to this compound proceeds through a series of steps on the surface of the nickel catalyst.

G cluster_0 Reaction Pathway 2-n-Butylphenol 2-n-Butylphenol Adsorbed Phenol Adsorbed Phenol 2-n-Butylphenol->Adsorbed Phenol Adsorption onto Catalyst Surface Partially Hydrogenated Intermediates Partially Hydrogenated Intermediates Adsorbed Phenol->Partially Hydrogenated Intermediates Stepwise Hydrogen Addition This compound This compound Partially Hydrogenated Intermediates->this compound Desorption from Catalyst Surface

Caption: A simplified workflow of the catalytic hydrogenation of 2-n-butylphenol.

  • Adsorption: The 2-n-butylphenol molecule adsorbs onto the active sites of the nickel catalyst. The aromatic ring lies flat on the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) also adsorbs onto the catalyst surface and dissociates into atomic hydrogen (H).

  • Stepwise Hydrogenation: The atomic hydrogen then adds sequentially to the carbon atoms of the aromatic ring. This is a stepwise process, forming various partially hydrogenated intermediates.

  • Desorption: Once the aromatic ring is fully saturated, the resulting this compound molecule desorbs from the catalyst surface, freeing the active site for another reaction cycle.

Conclusion and Future Perspectives

The first synthesis of this compound by Palfray and Gauthier was a testament to the power and utility of catalytic hydrogenation in the early 20th century. This foundational work not only introduced a new member to the family of cyclohexanol derivatives but also reinforced the principles of a technology that remains central to the chemical industry today. The methodologies employed, though rudimentary by modern standards, laid the groundwork for the development of more sophisticated and selective catalytic systems. The ongoing exploration of novel catalysts and reaction conditions continues to refine the synthesis of this compound and its analogs, driven by the enduring demand for these versatile compounds in fragrances, materials science, and pharmaceutical development.

References

  • Ipatieff, V. N. (1936).
  • Hart, H., & Cassis Jr, F. A. (1951). Ortho Alkylated Phenols. 2,6-Di-t-butylphenol. Journal of the American Chemical Society, 73(7), 3179–3182.

Sources

Characterization of cis and trans isomers of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Characterization of cis- and trans-2-Butylcyclohexanol Isomers

Authored by: A Senior Application Scientist

Preamble: The Stereochemical Imperative in Substituted Cyclohexanes

In the realm of chemical sciences, particularly within drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Geometric isomers, such as the cis and trans forms of 2-butylcyclohexanol, can exhibit profoundly different physical, chemical, and biological properties despite sharing the same molecular formula and connectivity. The cyclohexane ring is not a static, planar hexagon; it predominantly exists in a dynamic equilibrium of chair conformations to minimize angular and torsional strain. The introduction of substituents, like a butyl group and a hydroxyl group, creates a complex energetic landscape where the spatial orientation of these groups dictates the molecule's overall stability and reactivity.

This guide provides a comprehensive, technically-grounded framework for the definitive characterization and differentiation of cis- and trans-2-butylcyclohexanol. We will move beyond rote procedural descriptions to explore the causal relationships between stereochemical structure and spectroscopic output, empowering researchers to make informed analytical choices and interpret data with confidence. The methodologies described herein are designed as self-validating systems, where converging lines of evidence from multiple analytical techniques provide an unambiguous assignment of stereochemistry.

Conformational Analysis: The Foundation of Isomer Differentiation

The key to distinguishing between cis- and trans-2-butylcyclohexanol lies in understanding their preferred chair conformations. The bulky butyl group possesses a high "A-value," signifying a strong energetic preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions.[1] This principle acts as a conformational "lock," dictating the orientation of the smaller hydroxyl group.

  • trans-2-Butylcyclohexanol : In the most stable chair conformation, both the large butyl group and the hydroxyl group can occupy equatorial positions (e,e). This arrangement minimizes steric strain, making it the thermodynamically favored isomer.[2]

  • cis-2-Butylcyclohexanol : To maintain the cis relationship, if the bulky butyl group occupies the preferred equatorial position, the hydroxyl group is forced into an axial position (e,a). While a chair flip would place the butyl group axial and the hydroxyl equatorial (a,e), this conformation is significantly higher in energy and thus less populated at equilibrium.

This fundamental conformational difference—an equatorial hydroxyl group in the trans isomer versus an axial hydroxyl group in the cis isomer—gives rise to distinct and measurable spectroscopic signatures.

Caption: Conformational equilibrium in cis- and trans-2-butylcyclohexanol.

¹H NMR Spectroscopy: A Definitive Probe of Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for assigning the stereochemistry of this compound isomers. The diagnostic signal is the carbinol proton—the hydrogen atom attached to the same carbon as the hydroxyl group (C1-H). Its chemical shift and, more importantly, its coupling constant (J-value) and multiplicity are highly sensitive to its axial or equatorial orientation.

The Causality of Coupling Constants

The magnitude of the coupling constant between two adjacent protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation.

  • Axial C1-H (trans isomer) : An axial proton has a ~180° (anti-periplanar) dihedral angle with the adjacent axial protons on C2 and C6. This geometry results in a large axial-axial coupling constant (Jax-ax), typically in the range of 9-12 Hz.[3] It also exhibits smaller axial-equatorial couplings (Jax-eq) of 3-4 Hz. The resulting signal is a wide, complex multiplet, often described as a triplet of doublets or a quartet.

  • Equatorial C1-H (cis isomer) : An equatorial proton has ~60° (gauche) dihedral angles with both the adjacent axial and equatorial protons. This leads to small equatorial-axial (Jeq-ax) and equatorial-equatorial (Jeq-eq) couplings, both typically in the 3-5 Hz range.[3] Consequently, the signal for the equatorial C1-H is a narrow, less-resolved multiplet.

Furthermore, the axial proton is more shielded by the C-C single bonds of the ring and typically appears at a higher field (lower ppm) compared to its more deshielded equatorial counterpart.

Data Summary & Interpretation
IsomerC1-OH OrientationC1-H OrientationExpected δ (ppm)Expected Multiplicity & Coupling (J)
cis AxialEquatorial~4.0Narrow multiplet, W1/2 < 15 Hz
trans EquatorialAxial~3.5Broad multiplet, W1/2 > 20 Hz (Jax-ax ≈ 9-12 Hz)
Note: Chemical shifts (δ) are approximate and can be influenced by solvent and concentration. The multiplicity and coupling constants are the most reliable diagnostic indicators.
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation : Dissolve 5-10 mg of the this compound sample (either a pure isomer or a mixture) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion.

  • Acquisition Parameters :

    • Pulse Program : Standard single pulse ('zg30').

    • Spectral Width : ~12-15 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay (d1) : 2 seconds.

    • Number of Scans : 16-32 scans for a moderately concentrated sample.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like TMS (0 ppm).

  • Analysis : Integrate all signals to determine proton ratios. Carefully analyze the multiplicity, measure the peak width at half-height (W1/2), and determine the coupling constants for the carbinol proton signals between 3.0 and 4.5 ppm to assign the isomer(s).[4]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

While ¹H NMR provides definitive structural information, Infrared (IR) spectroscopy offers a rapid and complementary method for distinguishing the isomers based on the vibrational frequency of the C-O bond. The position of this bond in the cyclohexane ring—axial versus equatorial—influences its stretching frequency.

The Causality of C-O Stretching Frequencies
  • Equatorial C-O Bond (trans isomer) : An equatorial bond is generally considered less sterically hindered and electronically "normal." It vibrates at a higher frequency. For equatorial alcohols on a cyclohexane ring, the C-O stretch typically appears around 1060-1075 cm⁻¹ .

  • Axial C-O Bond (cis isomer) : An axial C-O bond experiences steric interactions with the other axial hydrogens on the same side of the ring. This interaction slightly weakens the bond, causing it to vibrate at a lower frequency. For axial alcohols, this stretch is characteristically found around 970-1000 cm⁻¹ .[5]

This difference of nearly 70-100 cm⁻¹ provides a clear diagnostic window in the fingerprint region of the spectrum.[6][7] Both isomers will, of course, exhibit a strong, broad O-H stretching band in the 3200-3600 cm⁻¹ region.

Data Summary & Interpretation
IsomerC-O Bond OrientationDiagnostic C-O Stretch (cm⁻¹)
cis Axial~970-1000
trans Equatorial~1060-1075
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation : Place a small amount (a single drop of liquid or a few milligrams of solid) of the this compound sample directly onto the crystal of the ATR accessory.

  • Background Scan : Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Analysis : Identify the broad O-H stretch to confirm the presence of an alcohol. Carefully examine the 950-1100 cm⁻¹ region of the fingerprint to locate the C-O single bond stretch and assign the isomer based on its frequency.

Gas Chromatography (GC): Separation and Quantification

Gas chromatography is the premier technique for physically separating the cis and trans isomers and quantifying their relative abundance in a mixture.[8][9] The separation is based on differences in their boiling points and interactions with the stationary phase of the GC column.

The Principles of Separation

The two isomers have slightly different polarities and volatilities due to their shapes and the orientation of the polar hydroxyl group.

  • The cis isomer (axial OH) may have a slightly larger dipole moment and a different molecular profile than the trans isomer (equatorial OH).

  • These subtle differences lead to differential partitioning between the mobile gas phase and the stationary liquid phase within the column, resulting in different retention times.

A polar stationary phase (e.g., Carbowax/polyethylene glycol) will interact more strongly with the more exposed equatorial hydroxyl group of the trans isomer, potentially leading to a longer retention time for the trans isomer. Conversely, on a nonpolar phase (e.g., HP-5MS), separation will be governed more by boiling point differences, where the more compact or more stable isomer may elute first. The exact elution order should be confirmed by analyzing pure standards or by coupling the GC to a mass spectrometer (GC-MS) for identification.[10]

Experimental Protocol: GC-FID Analysis
  • Sample Preparation : Prepare a dilute solution of the isomer mixture (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation : Use a gas chromatograph equipped with a Flame Ionization Detector (FID) for sensitive hydrocarbon detection.

    • Column : A 30 m x 0.25 mm ID capillary column with a 0.25 µm film thickness. A mid-polarity phase (e.g., DB-17 or equivalent) or a polar phase (e.g., DB-WAX) is recommended for optimal separation.[11]

    • Carrier Gas : Helium or Hydrogen at a constant flow rate of ~1-2 mL/min.

  • GC Conditions :

    • Inlet Temperature : 250 °C.

    • Injection Volume : 1 µL with a split ratio of 50:1.

    • Oven Program : Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C. (This program should be optimized for the specific column and instrument).

    • Detector Temperature : 280 °C.

  • Data Analysis : Identify the two separated peaks corresponding to the isomers. The peak area percentage can be used to determine the relative ratio of the cis and trans isomers in the mixture.

Caption: Integrated workflow for the characterization of this compound isomers.

Conclusion: A Multi-Technique Approach for Unambiguous Assignment

The definitive characterization of cis- and trans-2-butylcyclohexanol is not reliant on a single technique but is built upon the convergence of evidence from orthogonal analytical methods. While ¹H NMR spectroscopy provides the most structurally rich data for an absolute assignment, IR spectroscopy offers a rapid and reliable confirmation, and gas chromatography provides the means to separate and quantify the isomers in a mixture. By understanding the fundamental principles of conformational analysis and how stereochemistry dictates spectroscopic outcomes, researchers can confidently navigate the characterization of these and other substituted cyclohexane systems, ensuring the scientific integrity of their work.

References

  • Goering, H. L., & Sloan, R. L. (1961). The Synthesis, Assignment of Configuration and Dehydration of cis- and trans-2-t-Butylcyclohexanol. Journal of the American Chemical Society, 83(9), 1992–1994. [Link]

  • Brainly.com. (2023). Between trans-2-tert-butylcyclohexanol and cis-2-tert-butylcyclohexanol, which stereoisomer is more stable. Brainly.com. [Link]

  • University of Calgary. (n.d.). Conformational Analysis of Cyclohexanols. Chem 351 and 353 Labs. [Link]

  • Chegg.com. (2021). Solved: Given below are the infrared (IR) spectra of the two products you will synthesize today. Chegg.com. [Link]

  • Homework.Study.com. (n.d.). A portion of NMR spectrum of 4-tert-butylcyclohexanol is shown below. Homework.Study.com. [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Slovak University of Technology. [Link]

  • ResearchGate. (n.d.). IR spectra of trans (red) and cis (blue) isomers of the different systems as indicated. ResearchGate. [Link]

  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?. ResearchGate. [Link]

  • YouTube. (2021). Proton NMR Analysis to identify Isomers. YouTube. [Link]

  • Chemistry Stack Exchange. (2023). Separating alkane/alkene isomers on the GC but the isomers have the same retention time. Chemistry Stack Exchange. [Link]

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2-Butylcyclohexanol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Butylcyclohexanol: Isomers, Properties, and Applications

Introduction

This compound is a versatile organic compound characterized by a butyl group attached to a cyclohexanol ring. Its specific properties and applications are highly dependent on the isomerism of the butyl group (n-butyl, sec-butyl, or tert-butyl) and the stereochemistry of the substituents on the cyclohexyl ring (cis or trans). This guide provides a comprehensive overview of the various isomers of this compound, their chemical identity, molecular structure, physicochemical properties, synthesis, and key applications relevant to researchers and professionals in chemical and pharmaceutical development.

Part 1: Chemical Identification and Molecular Structure

The nomenclature and specific properties of this compound are dictated by the structure of the butyl group and its spatial orientation relative to the hydroxyl group.

Isomers and CAS Numbers

Several isomers of this compound exist, each with a unique Chemical Abstracts Service (CAS) number. It is crucial to distinguish between them as their physical and chemical behaviors can differ significantly.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound (mixture of isomers)36159-49-6[1]C₁₀H₂₀O156.27[1]
2-sec-Butylcyclohexanol4632-01-3[2]C₁₀H₂₀O156.27[2]
2-tert-Butylcyclohexanol (mixture of isomers)13491-79-7[3][4][5][6]C₁₀H₂₀O156.27[3][4][5]
cis-2-tert-Butylcyclohexanol7214-18-8[7][8]C₁₀H₂₀O156.27[7]
trans-2-tert-Butylcyclohexanol5448-22-6[9]C₁₀H₂₀O156.27[9]
Molecular Structures

The primary isomers are distinguished by the branching of the butyl group at the C-2 position of the cyclohexanol ring.

  • 2-n-Butylcyclohexanol: Features a straight-chain butyl group.

  • 2-sec-Butylcyclohexanol: The cyclohexyl ring is attached to the second carbon of the butyl group.

  • 2-tert-Butylcyclohexanol: A bulky tert-butyl group is attached to the ring.

Stereochemistry and Conformational Analysis

2-substituted cyclohexanols exhibit cis-trans isomerism. The stability of these diastereomers is best understood by examining their chair conformations. The bulky butyl group, particularly the tert-butyl group, has a strong preference for the equatorial position to minimize steric strain.[10]

  • Trans Isomer: The hydroxyl and butyl groups are on opposite sides of the ring. In the most stable chair conformation, a large group like tert-butyl will occupy an equatorial position.

  • Cis Isomer: The hydroxyl and butyl groups are on the same side of the ring.

The interplay between the positions of the two substituents determines the overall conformational energy and stability of the molecule.

cluster_cis cis-2-tert-Butylcyclohexanol cluster_trans trans-2-tert-Butylcyclohexanol Cis_Eq More Stable (t-Bu Equatorial, OH Axial) Cis_Ax Less Stable (t-Bu Axial, OH Equatorial) Cis_Eq->Cis_Ax Ring Flip Trans_Eq Most Stable (t-Bu Equatorial, OH Equatorial) Trans_Ax Least Stable (t-Bu Axial, OH Axial) Trans_Eq->Trans_Ax Ring Flip

Caption: Conformational stability of cis and trans-2-tert-butylcyclohexanol isomers.

Part 2: Physicochemical Properties

The physical properties of this compound isomers are key to their application. The tert-butyl isomer, being a solid at room temperature, differs notably from other isomers.

Property2-tert-Butylcyclohexanol (mixture)2-sec-Butylcyclohexanolcis-2-tert-Butylcyclohexanoltrans-2-tert-Butylcyclohexanol
Appearance White crystalline flakes or solid[3][6]LiquidSolidSolid
Boiling Point 208-210 °C[3]219 °C at 760 mmHg[2]-206.9 °C at 760 mmHg[9]
Melting Point 43-46 °C[5][11]--84.5 °C[9]
Density 0.902 g/mL at 25 °C[5][11]0.908 g/cm³[2]-0.92 g/cm³[9]
Flash Point 79 °C (closed cup)[5]88.5 °C[2]-79.4 °C[9]
Solubility Soluble in alcohol and oils, very slightly soluble in water.[11]Low solubility in water, slight solubility in organic solvents.[9]--

Part 3: Synthesis and Manufacturing

A primary industrial route for producing 2-tert-butylcyclohexanol is the catalytic hydrogenation of 2-tert-butylphenol. The choice of catalyst and reaction conditions is critical for achieving high stereoselectivity, often favoring the formation of the cis-isomer, which is a valuable intermediate for certain fragrances.[12][13]

Experimental Protocol: Selective Hydrogenation to cis-2-tert-Butylcyclohexanol

This protocol describes a general method for the selective synthesis of the cis-isomer.

  • Catalyst Preparation: A Raney nickel-iron catalyst is often employed for its high selectivity towards the cis product.[12]

  • Reaction Setup: A high-pressure reactor is charged with 2-tert-butylphenol and a solvent. 2-tert-butylcyclohexyl acetate may be added to the reaction mixture, as it has been shown to improve catalyst lifetime and cis-selectivity.[12][13]

  • Hydrogenation: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas. The reaction is heated to a specific temperature (e.g., 150°C) and pressure (e.g., 50 bar).[12]

  • Monitoring: The reaction is monitored by gas chromatography (GC) to track the consumption of the starting material and the formation of the cis and trans products.

  • Workup: Upon completion, the reactor is cooled, and the catalyst is removed by filtration. The resulting crude product can be purified by distillation or recrystallization.

The use of specific catalysts, such as Raney-cobalt or rhodium-based systems, can also influence the cis:trans isomer ratio.[12]

Start 2-tert-Butylphenol Catalyst Raney Ni/Fe Catalyst + H₂ Gas Start->Catalyst Conditions High Temperature & Pressure Catalyst->Conditions Product cis/trans-2-tert-Butylcyclohexanol Conditions->Product Purification Filtration & Distillation Product->Purification Final High-Purity cis-Isomer Purification->Final

Caption: General workflow for the synthesis of 2-tert-butylcyclohexanol.

Part 4: Applications in Research and Industry

This compound and its isomers are valuable in several industrial sectors due to their distinct properties.

  • Fragrance and Flavors: The esters of 2-tert-butylcyclohexanol, particularly the acetate, are widely used in the perfume industry. The cis-isomer acetate is known for its woody and fruity notes.[12] The parent alcohol is also used to enhance woody, pine-like, or camphoraceous scents in soap perfumes.[11]

  • Chemical Intermediate: It serves as a building block in organic synthesis for more complex molecules. For example, it is used to synthesize 2-tert-butylcyclohexyl methacrylate, a monomer for specialized polymers.[5][11][14]

  • Solvents and Additives: Due to its good solubility in organic media and high boiling point, it can be used as a solvent for high-temperature reactions.[3][6] It also finds use as an intermediate in the production of surfactants and plasticizers.[3][15]

Part 5: Safety and Handling

Handling this compound requires adherence to standard laboratory safety protocols. Based on available safety data sheets, the hazards can vary slightly between isomers.

  • General Hazards: May cause skin and serious eye irritation. Some isomers are considered harmful to aquatic life.[16]

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[16][17] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17] It is classified as a combustible solid.[5]

Always consult the specific Material Safety Data Sheet (MSDS) for the particular isomer being used for detailed safety information.[16][18]

References

  • Oakwood Chemical. (n.d.). 2-tert-Butylcyclohexanol (cis- and trans- mixture), min 98%. Retrieved from [Link]

  • LookChem. (n.d.). 2-sec-Butylcyclohexanol. Retrieved from [Link]

  • Terra Mater. (n.d.). 2-butyl-cyclohexanol. Retrieved from [Link]

  • LookChem. (n.d.). trans-2-tert-butylcyclohexan-1-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-tert-Butylcyclohexanol. Retrieved from [Link]

  • PubChem. (n.d.). 2-sec-Butylcyclohexanol. Retrieved from [Link]

  • Google Patents. (n.d.). EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • PubChem. (n.d.). 2-tert-Butylcyclohexanol, cis-. Retrieved from [Link]

  • Chegg.com. (2021). Solved 2 . 2-tert-Butylcyclohexanol C can exist as two. Retrieved from [Link]

  • Google Patents. (n.d.). WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol.

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A Senior Application Scientist's Guide to 2-Butylcyclohexanol: Solubility, Solvent Properties, and Experimental Best Practices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-butylcyclohexanol, a versatile organic compound with significant applications in the pharmaceutical, fragrance, and chemical manufacturing industries. We delve into the core physicochemical properties, with a specific focus on its behavior as both a solute and a solvent. This document outlines the structural nuances of its isomers, presents its solubility profile in various media, and details its miscibility with common organic solvents. Furthermore, this guide furnishes researchers, scientists, and drug development professionals with a robust, field-tested experimental protocol for the accurate determination of solubility, underpinned by a rationale for methodological choices and data interpretation. The aim is to equip professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their research and development endeavors.

Introduction to this compound: Structure and Physicochemical Profile

This compound is a cyclic alcohol that is finding increasing utility as a specialty solvent and synthetic intermediate.[1] Its molecular structure, consisting of a cyclohexane ring substituted with a hydroxyl group and a butyl group at the C-2 position, imparts a unique combination of moderate polarity and lipophilicity.

Chemical Structure and Isomerism

The spatial arrangement of the butyl and hydroxyl groups relative to the cyclohexane ring gives rise to stereoisomers, primarily cis and trans configurations. The bulky butyl group preferentially occupies the equatorial position to minimize steric hindrance, which in turn influences the axial or equatorial position of the hydroxyl group. This isomeric difference can have subtle but significant impacts on the compound's physical properties, including melting point, boiling point, and solvent behavior. Commercial grades are often sold as a mixture of these isomers.[2][3]

Core Physicochemical Properties

A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical and chemical properties. The following table summarizes the key physicochemical data for this compound, compiled from authoritative sources.

PropertyValueSource(s)
Molecular Formula C₁₀H₂₀O[PubChem CID 26068][4]
Molecular Weight 156.27 g/mol [Sigma-Aldrich][2]
Appearance White crystalline flakes/solid[ChemicalBook][5]
Melting Point 43-46 °C (lit.)[Sigma-Aldrich][2]
Boiling Point 208-210 °C (lit.)[Chem-Impex][1]
Density 0.902 g/mL at 25 °C (lit.)[Sigma-Aldrich][2]
Water Solubility Very slightly soluble[ChemicalBook][5]
LogP (Octanol/Water) ~3.0[PubChem CID 26068][4]
Hydrogen Bond Donor Count 1[PubChem CID 26068][4]
Hydrogen Bond Acceptor Count 1[PubChem CID 26068][4]

Note: Properties can vary slightly depending on the specific isomer ratio.

This compound as a Solvent System

The efficacy of a solvent is determined by its ability to dissolve other substances to form a homogeneous solution. The molecular structure of this compound, featuring a polar hydroxyl head and a nonpolar butyl-cyclohexane tail, allows it to function as a moderately polar solvent with significant nonpolar character.

Polarity, Hydrogen Bonding, and Solvent Classification

The presence of the hydroxyl (-OH) group enables this compound to act as both a hydrogen bond donor and acceptor.[4] This capability is crucial for dissolving solutes that also possess hydrogen bonding functionalities, such as other alcohols, amines, and carboxylic acids. Its large nonpolar hydrocarbon backbone, however, dominates its overall character, making it an excellent solvent for oils, resins, and other lipophilic compounds.[5] This dual nature makes it a versatile choice in formulations where compatibility between polar and nonpolar components is required.

Miscibility with Common Laboratory Solvents

Miscibility, the property of liquids to mix in all proportions, is a critical factor in solvent selection for reactions, extractions, and formulations.[6] Based on its structure and properties, this compound exhibits predictable miscibility with a range of common organic solvents.

SolventPolarityExpected Miscibility with this compoundRationale
Water HighImmiscible / Very LowThe large, nonpolar hydrocarbon structure dominates, leading to poor miscibility with the highly polar water.
Ethanol HighMiscibleThe presence of a hydroxyl group allows for strong hydrogen bonding interactions, following the "like dissolves like" principle.
Acetone MediumMiscibleIts moderate polarity and ability to accept hydrogen bonds make it compatible.
Toluene LowMiscibleThe nonpolar aromatic ring of toluene interacts favorably with the nonpolar cyclohexane and butyl groups.
Hexane LowMiscibleStrong van der Waals forces between the two nonpolar hydrocarbon structures ensure miscibility.
Dimethyl Sulfoxide (DMSO) HighPartially Miscible to MiscibleWhile DMSO is highly polar, this compound's hydrogen bonding capability can facilitate mixing, though a miscibility gap may exist at certain ratios.

Experimental Protocol: Solubility Determination via Isothermal Shake-Flask Method

To ensure the trustworthiness and reproducibility of scientific findings, a self-validating and standardized protocol is paramount. The isothermal shake-flask method is a gold-standard technique for determining the thermodynamic solubility of a compound.[7] It is recognized by regulatory bodies like the OECD (Guideline 105) and is applicable for substances with solubilities greater than 10⁻² g/L.[8][9]

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods for its superior accuracy in establishing thermodynamic equilibrium.[10] By allowing a supersaturated solution to equilibrate over an extended period (typically 24-48 hours), we ensure that the measured concentration represents the true saturation point at a given temperature, free from artifacts of supersaturation or rapid precipitation common in kinetic assays.[7][11] This approach is crucial for generating reliable data for pharmaceutical development and environmental risk assessment.

Step-by-Step Experimental Workflow

Objective: To determine the saturation solubility of a solid test compound (solute) in this compound (solvent) at a controlled temperature (e.g., 25 °C).

Materials:

  • Analytical balance (± 0.1 mg precision)

  • Vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge capable of temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

  • Test compound (solute)

  • This compound (solvent, >99% purity)

  • Appropriate mobile phase and standards for analytical quantification

Procedure:

  • Preparation: Add an excess amount of the solid test compound to a pre-weighed vial. The key is to add enough solid so that a visible amount of undissolved material remains at the end of the experiment, ensuring saturation.[7]

  • Solvent Addition: Add a known volume or mass of this compound to the vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a preliminary period of 24 hours. To confirm equilibrium has been reached, continue agitation and sample at subsequent time points (e.g., 48 hours). Equilibrium is confirmed when consecutive measurements are in agreement.[7][12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the sedimentation of excess solid.[9] For finer suspensions, centrifugation at the same controlled temperature is required to achieve clear separation.

  • Sampling: Carefully withdraw a sample from the clear, supernatant layer. It is critical not to disturb the undissolved solid at the bottom.

  • Filtration: Immediately filter the sampled aliquot using a syringe filter chemically compatible with this compound (e.g., PTFE). This step removes any remaining microscopic particulates. Discard the initial portion of the filtrate to prevent adsorption errors.

  • Quantification: Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC, GC, etc.). Analyze the sample against a prepared calibration curve to determine its concentration.

Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask solubility determination protocol.

G cluster_prep Phase 1: Preparation & Equilibration cluster_sep Phase 2: Separation cluster_analysis Phase 3: Sampling & Analysis cluster_quant Phase 4: Quantification A 1. Add Excess Solute to Vial B 2. Add this compound (Solvent) A->B C 3. Agitate at Constant Temp (e.g., 24-48h) B->C D 4. Settle or Centrifuge at Constant Temp C->D E 5. Sample Clear Supernatant D->E F 6. Filter Sample (e.g., 0.22 µm) E->F G 7. Dilute for Analysis F->G H 8. Analyze via HPLC/GC vs. Calibration Curve G->H I Result: Thermodynamic Solubility (g/L) H->I

Fig. 1: Isothermal Shake-Flask Solubility Workflow.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several scientific domains.

  • Specialty Solvent: In organic synthesis, its high boiling point makes it suitable for reactions requiring elevated temperatures.[13] Its ability to dissolve both polar and nonpolar reactants can improve reaction kinetics and yields.[1]

  • Pharmaceutical Formulations: The compound's amphiphilic character is explored in drug delivery systems. It can act as a co-solvent or solubility enhancer for poorly water-soluble active pharmaceutical ingredients (APIs). Its structural similarity to other cyclic alcohols used as skin penetration enhancers suggests potential applications in topical and transdermal formulations.

  • Fragrance and Consumer Products: this compound and its derivatives are used in the fragrance industry to impart woody and floral notes.[5] Its solvent properties also make it a useful component in the formulation of perfumes and other consumer products.[1]

Conclusion

This compound is a multifunctional compound whose value is rooted in its distinct molecular structure and resulting physicochemical properties. For researchers and drug development professionals, a thorough understanding of its solubility characteristics and solvent capabilities is essential for its effective application. By employing robust and validated methodologies, such as the isothermal shake-flask method detailed herein, scientists can generate the high-quality, reliable data needed to advance synthesis, optimize formulations, and ensure the integrity of their scientific work.

References

  • 2-tert-Butylcyclohexanol | C10H20O | CID 26068. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-sec-Butylcyclohexanol | C10H20O | CID 94828. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6). Cheméo. Available at: [Link]

  • 2-Butylcyclohexan-1-ol | C10H20O | CID 142051. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • trans,cis-2,5-Di-tert-butylcyclohexanol | C14H28O | CID 518995. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available at: [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

  • Solubility testing in accordance with the OECD 105. FILAB. Available at: [Link]

  • OECD 105 - Water Solubility. Situ Biosciences. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

  • OECD 105 - Water Solubility Test at 20°C. Analytice. Available at: [Link]

  • Report : Determination of Water Solubility. Regulations.gov. Available at: [Link]

  • Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol. Google Patents.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

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Introduction: Understanding 2-Butylcyclohexanol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 2-Butylcyclohexanol in Laboratory Settings

This compound is an alcohol used as an intermediate and solvent in various chemical syntheses and as a fragrance ingredient.[1] The term "this compound" can refer to several isomers, including 2-sec-butylcyclohexanol and 2-tert-butylcyclohexanol, each with potentially distinct physical and toxicological properties. Given the structural similarities, a comprehensive safety protocol must consider the shared hazards of this chemical family while being mindful of isomer-specific data. This guide provides drug development professionals, researchers, and scientists with a framework for handling this compound safely, grounded in an understanding of its chemical characteristics and potential health effects. The core principle is the minimization of exposure through a combination of engineering controls, administrative policies, and appropriate personal protective equipment.

Section 1: Hazard Identification and Classification

The primary hazards associated with this compound isomers involve irritation to the skin and eyes, with potential for respiratory irritation and harm if inhaled or swallowed.[2][3][4][5] The Globally Harmonized System (GHS) provides a basis for classifying these hazards.

Routes of Exposure:

  • Dermal Contact: Direct contact with the liquid can cause skin irritation.[2][3] The chemical's properties allow it to potentially be absorbed through the skin, making prolonged contact a concern.

  • Ocular Contact: Splashes pose a significant risk, with the potential to cause serious eye irritation.[1][5][6][7]

  • Inhalation: While the vapor pressure is relatively low at room temperature, heating the substance or generating aerosols can create an inhalation hazard, potentially leading to respiratory tract irritation.[2][3][4]

  • Ingestion: Accidental ingestion can cause gastrointestinal irritation and may be harmful.[2][3][4]

Table 1: GHS Hazard Classification for this compound Isomers

Hazard ClassClassificationHazard StatementSource(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][5][6][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]
Aquatic Hazard (Acute)Category 3H402: Harmful to aquatic life[7]

Section 2: Physical and Chemical Properties

Understanding the physicochemical properties of this compound is fundamental to implementing effective safety measures. The high flash point, for instance, indicates that it is a combustible liquid rather than a flammable one, meaning it requires heating before it can ignite.[5][8][9] Its low water solubility and vapor pressure are also key considerations for spill cleanup and inhalation risk assessment.[8][10]

Table 2: Physicochemical Data for this compound Isomers

Property2-sec-Butylcyclohexanol2-tert-ButylcyclohexanolThis compoundSource(s)
Molecular Formula C₁₀H₂₀OC₁₀H₂₀OC₁₀H₂₀O[6][8][9]
Molecular Weight 156.27 g/mol 156.27 g/mol 156.27 g/mol [6][8][11]
Appearance LiquidWhite crystalline solid-[1][2]
Boiling Point 219 °C @ 760 mmHg110-115 °C @ 20 hPa217.9 °C @ 760 mmHg[7][8][9]
Flash Point 88.5 °C79 °C (closed cup)87.9 °C[8][9]
Density 0.908 g/cm³0.902 g/mL @ 25 °C0.897 g/cm³[8][9]
Vapor Pressure 0.0257 mmHg @ 25°C2.01 hPa @ 65 °C-[7][8]
Water Solubility Low0.264 g/L @ 20 °C-[2][7]

Section 3: Engineering Controls and Safe Handling Practices

A proactive approach to safety prioritizes engineering and administrative controls to minimize exposure, with personal protective equipment serving as the final barrier.

Hierarchy of Controls: The most effective safety strategy involves a multi-layered approach.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE cluster_ppe Required PPE Ensemble cluster_user Researcher Goggles Chemical Splash Goggles (EN166 or ANSI Z87.1) FaceShield Face Shield (for splash risk) Goggles->FaceShield  + User Protected User Goggles->User Coat Lab Coat (Long-sleeved, closed) Coat->User Gloves Chemical-Resistant Gloves (e.g., Nitrile, Neoprene) Gloves->User Clothing Full-Length Trousers & Closed-Toe Shoes Clothing->User

Caption: Standard PPE for handling this compound.

Detailed PPE Protocol:

  • Eye/Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN 166. [2][4][5][12]When handling larger volumes or when there is a significant risk of splashing, a face shield must be worn in addition to goggles. [13][12]2. Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact. [2][12]It is critical to inspect gloves before each use and remove them promptly and properly if contaminated. Thin disposable gloves provide a contact barrier only and must be discarded immediately upon suspected contamination. [13] * Clothing: A flame-resistant lab coat that fastens securely, long trousers, and fully enclosed, non-perforated shoes are required to protect the skin. [2]3. Respiratory Protection: Under conditions of normal use with adequate engineering controls (i.e., in a chemical fume hood), respiratory protection is not typically required. [2]If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. [2][4]

Section 5: Storage and Disposal Procedures

Storage Protocol:

  • Container: Keep the chemical in its original, tightly closed container. [2][3][4][14]2. Location: Store in a cool, dry, and well-ventilated area designated for chemical storage. [4][5][14]3. Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [5][7] Waste Disposal Protocol:

  • Classification: this compound and any materials contaminated with it (e.g., absorbent pads, gloves, paper towels) must be handled as hazardous waste.

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal contractor, in strict accordance with all local, state, and federal regulations. [2][3][15][14]Do not pour down the drain. [14]

Section 6: Emergency Procedures

Rapid and correct response to an exposure or spill is critical to mitigating harm.

First-Aid Measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][3][4][5]* Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention. [2][3][4]* Inhalation: Move the affected person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek medical attention if symptoms develop or persist. [2][3][4]* Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [2][3][4] Spill Response Protocol:

The following flowchart outlines the procedure for managing a small-scale laboratory spill. For large spills, evacuate the area and contact the institution's emergency response team.

Start Spill Occurs Alert Alert personnel in the immediate area Start->Alert Assess Assess spill size and risk Is it a major spill? Alert->Assess Evacuate Evacuate and call Emergency Response Assess->Evacuate Yes PPE Don appropriate PPE (Goggles, Gloves, Lab Coat) Assess->PPE No (Minor Spill) Ventilate Ensure adequate ventilation (Open sash on fume hood) PPE->Ventilate Contain Contain spill with inert absorbent material Ventilate->Contain Collect Carefully collect absorbed material into a labeled waste container Contain->Collect Clean Decontaminate the spill area Collect->Clean Dispose Dispose of waste container as hazardous waste Clean->Dispose End Spill Response Complete Dispose->End

Caption: Flowchart for responding to a minor laboratory spill.

Conclusion

The safe handling of this compound in a research environment is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. By implementing robust engineering controls, adhering to safe work practices, and consistently using the correct personal protective equipment, researchers can effectively minimize their risk of exposure. In the event of an emergency, the structured response procedures outlined in this guide provide a clear path to mitigating harm. A proactive and informed safety culture is the cornerstone of a secure and productive laboratory.

References

  • Merck Millipore. (-)-trans-2-tert-Butylcyclohexanol MSDS - 824509.
  • LookChem. 2-sec-Butylcyclohexanol.
  • PubChem. 2-sec-Butylcyclohexanol | C10H20O | CID 94828.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 1-n-Butylcyclohexanol.
  • Fisher Scientific. 1 - SAFETY DATA SHEET - 1-n-Butylcyclohexanol.
  • PubChem. 2-tert-Butylcyclohexanol | C10H20O | CID 26068.
  • Guidechem. 36159-49-6 this compound C10H20O, Formula,NMR,Boiling Point,Density,Flash Point.
  • Cheméo. Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6).
  • Chem Service. SAFETY DATA SHEET - 2-(4-tert-Butylphenoxy)cyclohexanol.
  • Cole-Parmer. Material Safety Data Sheet - 4-Tert.-butylcyclohexanol, 99%, mixture of isomers.
  • Fisher Scientific. SAFETY DATA SHEET - 4-tert-Butylcyclohexanol, mixture of isomers.
  • Sigma-Aldrich. SAFETY DATA SHEET - Cyclohexanol.
  • Merck Millipore. SAFETY DATA SHEET - 4-tert-Butylcyclohexanol (mixture of cis- and trans isomers).
  • Sigma-Aldrich. SAFETY DATA SHEET - 4-tert.-butylcyclohexanol (mixture of cis/trans isomers).
  • PubChem. 2-Butylcyclohexan-1-ol | C10H20O | CID 142051.
  • Guidechem. 2-TERT-BUTYLCYCLOHEXANOL 13491-79-7 wiki.
  • TCI Chemicals. SAFETY DATA SHEET - 4-Butylcyclohexanol (cis- and trans- mixture).
  • MCR Safety. Understanding Solvents and PPE for Chemical Safety.
  • CDC Archive. NIOSH Recommendations for Chemical Protective Clothing A-Z.
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Methodological & Application

Stereoselective synthesis of cis-2-Butylcyclohexanol protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Stereoselective Synthesis of cis-2-Butylcyclohexanol

Introduction: The Imperative of Stereochemical Control

In the landscape of chemical synthesis, particularly within drug discovery and materials science, the precise three-dimensional arrangement of atoms in a molecule is not a trivial detail—it is often the primary determinant of function. The synthesis of specific stereoisomers, such as cis-2-butylcyclohexanol, represents a foundational challenge where control over stereochemistry is paramount. This guide provides detailed protocols and the underlying scientific principles for researchers and drug development professionals aiming to synthesize the cis isomer of 2-butylcyclohexanol with high fidelity. The choice between a cis and trans isomer can drastically alter a molecule's biological activity, pharmacokinetic profile, and material properties. Therefore, robust and selective synthetic methods are essential.

This document outlines two primary, field-proven methodologies for achieving high diastereoselectivity for the desired cis isomer:

  • Diastereoselective Ketone Reduction: A kinetically controlled approach utilizing a sterically demanding hydride reagent to reduce 2-butylcyclohexanone.

  • Catalytic Hydrogenation of an Aromatic Precursor: An alternative route involving the hydrogenation of 2-butylphenol with specialized catalysts that favor the cis product.

Each protocol is presented with an emphasis on the causal factors behind experimental choices, ensuring both reproducibility and a deeper understanding of the reaction mechanics.

Method 1: Diastereoselective Reduction of 2-Butylcyclohexanone via Sterically Hindered Hydride

This approach is a cornerstone of modern stereoselective synthesis. The stereochemical outcome of reducing a substituted cyclohexanone is dictated by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. The 2-butylcyclohexanone substrate exists predominantly in a chair conformation with the bulky butyl group in the equatorial position to minimize steric strain. This conformational preference creates two distinct faces for hydride attack: an axial face and an equatorial face.

Causality: The Principle of Steric Approach Control

The facial selectivity of the hydride attack is governed by a principle known as steric approach control.[1]

  • Small, Unhindered Hydrides (e.g., NaBH₄, LiAlH₄): These reagents preferentially attack from the more sterically accessible axial face. This trajectory avoids steric clash with the axial hydrogens at C3 and C5, leading to the formation of an equatorial alcohol—the trans isomer—as the major product.[1][2][3]

  • Bulky, Hindered Hydrides (e.g., L-Selectride®): Sterically demanding reagents like L-Selectride® (Lithium tri-sec-butylborohydride) are too large to approach from the crowded axial face.[4] Consequently, they are forced to attack from the equatorial face. This equatorial attack pushes the resulting hydroxyl group into the more sterically hindered axial position, yielding the desired cis isomer as the major, kinetically favored product.[2][4]

The low reaction temperature (-78 °C) is critical to ensure the reaction is under kinetic control, preventing equilibration to the more thermodynamically stable trans isomer.

Workflow for Diastereoselective Reduction

cluster_start Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry glassware under vacuum or in an oven. B Add 2-butylcyclohexanone to anhydrous THF in flask. A->B C Place flask under an inert atmosphere (N₂ or Ar). B->C D Cool solution to -78 °C (dry ice/acetone bath). C->D E Slowly add L-Selectride® (1M in THF) via syringe. D->E F Stir at -78 °C for 3-4 hours. Monitor by TLC. E->F G Quench reaction slowly with H₂O, then NaOH (aq) and H₂O₂ (aq). F->G H Warm to RT and stir for 1 hr. G->H I Extract with diethyl ether. H->I J Wash organic layer, dry over Na₂SO₄, and concentrate. I->J K Purify via flash chromatography. J->K L L K->L Final Product: cis-2-Butylcyclohexanol A 2-Butylphenol B H₂ (g) Raney Ni/Fe Catalyst A->B C cis-2-Butylcyclohexanol (Major Product) B->C High Pressure High Temperature (e.g., 20 bar, 130°C) D trans-2-Butylcyclohexanol (Minor Product) B->D

Sources

Application Note: A Detailed Protocol for the Stereoselective Synthesis of trans-2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The stereochemical configuration of cyclic alcohols is a critical determinant of their biological activity and physical properties, making stereoselective synthesis a cornerstone of modern organic chemistry and drug development. This application note provides a comprehensive and field-proven protocol for the stereoselective synthesis of trans-2-butylcyclohexanol via the reduction of 2-butylcyclohexanone. We delve into the mechanistic principles governing the diastereoselectivity of this transformation, offering a detailed, step-by-step experimental procedure and robust analytical methods for the verification of the desired stereoisomer. This guide is designed to be a self-validating system, ensuring both technical accuracy and practical reproducibility for researchers in the field.

Introduction: The Imperative of Stereocontrol in Cyclohexanol Synthesis

Substituted cyclohexanols are prevalent structural motifs in a wide array of natural products, pharmaceuticals, and specialty chemicals. The spatial arrangement of substituents on the cyclohexane ring gives rise to stereoisomers, each potentially possessing unique biological and chemical characteristics. The synthesis of 2-butylcyclohexanol, for instance, can yield both cis and trans diastereomers. The ability to selectively synthesize one isomer over the other is paramount for targeted applications.

The primary route to this compound is the reduction of the corresponding ketone, 2-butylcyclohexanone. The stereochemical outcome of this reduction is dictated by the trajectory of the hydride nucleophile's attack on the carbonyl carbon. This protocol focuses on a method that favors the formation of the thermodynamically more stable trans isomer, where the butyl and hydroxyl groups are on opposite sides of the ring, adopting equatorial positions in the preferred chair conformation.

Mechanistic Rationale: Achieving trans Selectivity

The stereoselectivity of the reduction of 2-butylcyclohexanone is governed by the principles of conformational analysis and steric hindrance. The cyclohexane ring exists predominantly in a chair conformation. The bulky butyl group at the C2 position will preferentially occupy an equatorial position to minimize steric strain.

The reduction with a small hydride donor, such as sodium borohydride (NaBH₄), proceeds via nucleophilic attack on the carbonyl carbon. There are two primary trajectories for this attack:

  • Axial Attack: The hydride approaches from the axial face of the carbonyl group. This leads to the formation of an equatorial hydroxyl group, resulting in the trans product. This pathway is generally favored for unhindered cyclohexanones as it avoids steric repulsion with the axial hydrogens at the C3 and C5 positions.[1]

  • Equatorial Attack: The hydride approaches from the equatorial face. This results in an axial hydroxyl group, yielding the cis product. This trajectory is sterically hindered by the ring itself and is generally disfavored when using small reducing agents.[1]

Given these considerations, the use of sodium borohydride is an effective strategy for achieving high diastereoselectivity in favor of the trans-2-butylcyclohexanol.

Experimental Workflow and Protocol

The overall workflow for the synthesis and characterization of trans-2-butylcyclohexanol is depicted below.

Synthesis Workflow Overall Synthesis and Analysis Workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start: 2-Butylcyclohexanone reaction Reduction with NaBH4 in Ethanol start->reaction Step 1 quench Acidic Workup (e.g., HCl) reaction->quench Step 2 extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) quench->extraction Step 3 drying Drying of Organic Layer (e.g., MgSO4) extraction->drying Step 4 evaporation Solvent Removal (Rotary Evaporation) drying->evaporation Step 5 crude_product Crude Product evaporation->crude_product Yields crude mixture gcms GC-MS Analysis crude_product->gcms nmr NMR Spectroscopy (1H & 13C) crude_product->nmr purification Column Chromatography (Optional) gcms->purification Assess Purity & Isomer Ratio nmr->purification Confirm Structure & Stereochemistry final_product Pure trans-2-Butylcyclohexanol purification->final_product

Caption: Overall Synthesis and Analysis Workflow

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Butylcyclohexanone≥97%Sigma-Aldrich
Sodium borohydride (NaBH₄)≥98%Sigma-Aldrich
Ethanol (EtOH)AnhydrousFisher Scientific
Diethyl ether (Et₂O)AnhydrousFisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutionVWR
Magnesium sulfate (MgSO₄)AnhydrousVWR
Deuterated chloroform (CDCl₃)NMR gradeCambridge Isotope Labs
Step-by-Step Synthesis Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (32.4 mmol) of 2-butylcyclohexanone in 50 mL of absolute ethanol. Cool the flask in an ice bath to 0-5 °C.

  • Reduction: While stirring, slowly add 1.5 g (39.6 mmol) of sodium borohydride to the solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved during the addition; ensure adequate ventilation in a fume hood.[2]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system.

  • Workup and Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 30 mL of 1 M HCl to quench the excess NaBH₄ and neutralize the reaction. Continue stirring for 10 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product, a colorless oil, is a mixture of cis- and trans-2-butylcyclohexanol, with the trans isomer as the major product.

Analytical Characterization and Validation

Thorough characterization is essential to confirm the identity, purity, and stereochemical composition of the product. The following logical workflow should be followed.

Analytical Logic Analytical Validation Logic cluster_gcms GC-MS Analysis cluster_nmr NMR Spectroscopy input Crude Product Mixture gc Gas Chromatography input->gc Inject sample h_nmr 1H NMR input->h_nmr c_nmr 13C NMR input->c_nmr ms Mass Spectrometry gc->ms Separated components enter MS output_purity Determine Purity and Diastereomeric Ratio gc->output_purity output_identity Confirm Molecular Weight (M+) ms->output_identity output_structure Confirm Connectivity and Stereochemistry h_nmr->output_structure c_nmr->output_structure final_assessment Final Assessment: trans-2-Butylcyclohexanol Confirmed output_purity->final_assessment output_identity->final_assessment output_structure->final_assessment

Caption: Analytical Validation Logic

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and the diastereomeric ratio (trans:cis). The two isomers will have slightly different retention times.

  • Expected Outcome: The gas chromatogram should show two major peaks corresponding to the cis and trans isomers. The integration of these peaks will provide the diastereomeric ratio. The mass spectrum for both peaks should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (156.28 g/mol ).

ParameterValue
ColumnHP-5ms (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium
Inlet Temperature250 °C
Oven Program50 °C (2 min), then 10 °C/min to 250 °C
Expected Ratiotrans:cis > 85:15
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for confirming the stereochemistry of the major product. The key diagnostic signal is the proton on the carbon bearing the hydroxyl group (H1).[3]

  • ¹H NMR: In the trans isomer, the bulky butyl and hydroxyl groups are both equatorial. This forces the H1 proton into an axial position. An axial proton will exhibit large axial-axial couplings with the adjacent axial protons, resulting in a broad multiplet or a triplet of triplets. In the cis isomer, the hydroxyl group is axial, placing the H1 proton in an equatorial position, which results in smaller equatorial-axial and equatorial-equatorial couplings and thus a narrower signal.[4]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring will also differ between the cis and trans isomers due to different steric environments.

IsomerH1 Proton Signal (δ, ppm)H1 Multiplicity & CouplingC1 Signal (δ, ppm)
trans ~3.5 ppmBroad multiplet (tt)~72-74 ppm
cis ~4.0 ppmNarrow multiplet (br s)~67-69 ppm

Conclusion

This application note details a reliable and well-understood protocol for the stereoselective synthesis of trans-2-butylcyclohexanol. By leveraging the steric preference for axial attack by a small hydride reducing agent on 2-butylcyclohexanone, the desired trans diastereomer can be obtained in high yield and selectivity. The provided analytical methods, particularly NMR spectroscopy, offer a robust system for validating the stereochemical outcome of the reaction. This protocol serves as a foundational method for researchers requiring stereochemically pure substituted cyclohexanols for further applications in medicinal chemistry and materials science.

References

  • Organic Chemistry, Reaction Mechanism. (2021, September 20). Hydroxyl-directed 1,3 Reductions of Ketones.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones.
  • University of Calgary. (n.d.). Enantioselective Reduction of Ketones.
  • Canadian Journal of Chemistry. (1972). Synthesis and Stereochemistry of Some Diastereoisomeric 2-Amino-4-t-butylcyclohexanols and Related Compounds.
  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80, 8134-8141.
  • BenchChem. (2025). Technical Support Center: Stereoselective Reduction of Cyclic Ketones.
  • Science Learning Center. (n.d.). Reduction of a Cyclic Ketone Experiment.
  • PubMed Central. (2022, November 7). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures.
  • Reddit. (2012, February 17). Proton NMR of 4-Tert-Butylcyclohexanol Help?.

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Application Notes and Protocols for the Synthesis of 2-Butylcyclohexanol via Hydrogenation of 2-Butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It provides a detailed exploration of the catalytic hydrogenation of 2-butylphenol to produce 2-butylcyclohexanol, a valuable intermediate in various chemical industries. This document emphasizes not only the procedural steps but also the underlying scientific principles, safety considerations, and analytical validation required for successful and reproducible synthesis.

Introduction: The Significance of this compound

This compound and its derivatives are important chemical intermediates. The hydrogenation of alkylphenols, such as 2-butylphenol, is a critical industrial process for producing these valuable compounds. The resulting this compound, a saturated cyclic alcohol, exists as cis and trans stereoisomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions. This guide will focus on a robust protocol for this synthesis, providing the technical insights necessary for its adaptation and optimization.

Mechanistic Insights: The Pathway from Phenol to Cyclohexanol

The catalytic hydrogenation of 2-butylphenol involves the addition of hydrogen across the aromatic ring. The reaction typically proceeds in a stepwise manner on the surface of a heterogeneous catalyst.

The generally accepted mechanism involves the following key steps:

  • Adsorption: 2-butylphenol and hydrogen molecules adsorb onto the active sites of the catalyst surface.

  • Hydrogen Dissociation: The diatomic hydrogen molecule dissociates into highly reactive atomic hydrogen on the catalyst surface.

  • Stepwise Hydrogenation: The aromatic ring of 2-butylphenol is sequentially hydrogenated. This can proceed through an intermediate, 2-butylcyclohexanone, which is then rapidly hydrogenated to this compound. The formation and subsequent hydrogenation of the ketone intermediate are often key to understanding the final stereochemical outcome.[1][2]

  • Desorption: The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for further reaction cycles.

The choice of catalyst and reaction parameters can influence the reaction pathway and the selectivity towards the desired alcohol product over the ketone intermediate.[3][4][5][6]

Reaction Pathway Diagram

ReactionPathway 2-Butylphenol 2-Butylphenol 2-Butylcyclohexanone (Intermediate) 2-Butylcyclohexanone (Intermediate) 2-Butylphenol->2-Butylcyclohexanone (Intermediate) + H₂ - H₂O This compound (Product) This compound (Product) 2-Butylcyclohexanone (Intermediate)->this compound (Product) + H₂

Caption: Reaction pathway for the hydrogenation of 2-butylphenol.

Paramount Importance of Safety in Hydrogenation

Catalytic hydrogenation is a potentially hazardous procedure due to the use of high-pressure, flammable hydrogen gas and pyrophoric catalysts.[7][8] Strict adherence to safety protocols is mandatory.

Key Safety Considerations:

  • Hydrogen Handling: Hydrogen is highly flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, and sources of ignition must be eliminated.[9][10]

  • Pyrophoric Catalysts: Catalysts such as Raney® Nickel and Palladium on carbon (Pd/C) can be pyrophoric, especially after use when they are finely divided and may have adsorbed hydrogen. They should be handled under an inert atmosphere (e.g., nitrogen or argon) and should not be allowed to dry in the air.[7][8] Used catalyst should be quenched carefully.

  • Pressure Equipment: The reaction must be carried out in a pressure reactor (autoclave) that is appropriately rated for the intended temperature and pressure. Regular inspection and pressure testing of the equipment are crucial.[11]

  • Inerting the System: Before introducing hydrogen, the reactor must be purged with an inert gas like nitrogen to remove all oxygen, thereby preventing the formation of an explosive mixture.[9][11]

  • Exothermic Reaction: Hydrogenation reactions are typically exothermic. The reactor must have adequate temperature control (e.g., cooling coils or a cooling mantle) to prevent a runaway reaction.[9]

Experimental Protocol: Synthesis of this compound

This protocol details the liquid-phase hydrogenation of 2-butylphenol using a common catalyst, 5% Palladium on Carbon (Pd/C).

Materials and Equipment
Reagents Equipment
2-ButylphenolHigh-pressure autoclave (e.g., Parr hydrogenator) with magnetic stirring
5% Palladium on Carbon (Pd/C), wetGas cylinders (Hydrogen, Nitrogen) with regulators
Ethanol (or other suitable solvent like ethyl acetate)Schlenk line or glovebox for inert atmosphere handling
Celite® (for filtration)Syringes and needles
Glassware (flasks, funnels)
Filtration apparatus
Rotary evaporator
Step-by-Step Procedure
  • Reactor Preparation:

    • Thoroughly clean and dry the high-pressure autoclave.

    • Ensure all fittings and connections are secure.

    • Perform a leak test with nitrogen at a pressure slightly above the intended reaction pressure.[11]

  • Catalyst Charging:

    • Under a gentle stream of nitrogen, carefully add the 5% Pd/C catalyst to the autoclave. Rationale: This prevents the pyrophoric catalyst from coming into contact with air.[8]

    • Immediately add the solvent (e.g., ethanol) to wet the catalyst. Rationale: Keeping the catalyst slurry prevents it from becoming airborne and reduces the risk of ignition.[9]

  • Reactant Addition:

    • Dissolve the 2-butylphenol in the reaction solvent.

    • Transfer the 2-butylphenol solution to the autoclave via a cannula or a pressure-equalizing dropping funnel under a positive pressure of nitrogen.

  • System Purging:

    • Seal the autoclave.

    • Pressurize the reactor with nitrogen to approximately 5 bar and then vent the pressure. Repeat this process at least three times to ensure the removal of all oxygen.[11]

  • Hydrogenation Reaction:

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 10-50 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 80-150°C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases.

  • Reaction Work-up and Product Isolation:

    • Cool the reactor to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[11]

    • Under a nitrogen atmosphere, carefully open the reactor.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must be kept wet.[7]

    • Immediately quench the filter cake with water and store it in a designated, labeled waste container.

    • Remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Reactor Assembly & Leak Test B Catalyst & Reactant Charging (under N₂) A->B C System Purging (N₂) B->C D Hydrogenation (H₂, Heat, Stir) C->D E Monitoring H₂ Uptake D->E F Cooling & Venting E->F G System Purging (N₂) F->G H Catalyst Filtration (under N₂) G->H I Solvent Removal H->I J Product Characterization I->J

Caption: A typical workflow for the hydrogenation of 2-butylphenol.

Product Characterization and Data Analysis

The synthesized this compound should be characterized to confirm its identity, purity, and the ratio of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for analyzing the product mixture.[12]

  • Purpose: To determine the purity of the product and identify any byproducts or unreacted starting material. The gas chromatogram will also allow for the quantification of the cis and trans isomers if the column provides sufficient resolution.

  • Sample Preparation: Dilute a small aliquot of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) before injection.[12]

  • Expected Results: The mass spectrum of this compound will show a molecular ion peak (M+) at m/z 156.27, corresponding to its molecular weight.[13] The fragmentation pattern will be characteristic of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR are powerful tools for structural elucidation and determining the stereoisomeric ratio.

  • ¹H NMR: The chemical shifts and coupling constants of the protons, particularly the proton on the carbon bearing the hydroxyl group (CH-OH), will differ for the cis and trans isomers. This allows for the determination of the isomeric ratio by integrating the respective signals.

  • ¹³C NMR: The number of signals in the ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule. The chemical shifts of the carbons in the cyclohexane ring will also be sensitive to the stereochemistry.[14]

Analytical Technique Purpose Expected Data
GC-MS Purity assessment, byproduct identification, isomeric ratioChromatogram showing retention times of isomers; Mass spectrum with M+ at m/z 156.[12][13]
¹H NMR Structural confirmation, isomeric ratioDistinct signals for cis and trans isomers, allowing for integration and ratio calculation.[15][16]
¹³C NMR Structural confirmationA specific number of carbon signals corresponding to the product's structure.[14]

Conclusion

The hydrogenation of 2-butylphenol is a robust and scalable method for the synthesis of this compound. By understanding the reaction mechanism, adhering strictly to safety protocols, and employing appropriate analytical techniques for characterization, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The protocol provided herein serves as a solid foundation for further optimization and adaptation to specific research and development needs.

References

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ACS Publications. (URL: [Link])

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogen
  • Hydrogenation Reaction Safety In The Chemical Industry. (URL: Not available)
  • The reaction pathways of phenol hydrogenation. - ResearchGate. (URL: [Link])

  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst - RSC Publishing. (URL: [Link])

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ChemRxiv. (URL: [Link])

  • Hydrogen
  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone - ACS Publications. (URL: [Link])

  • Hazards associated with laboratory scale hydrogenations | ACS Chemical Health & Safety. (URL: [Link])

  • Proposed reaction mechanism of phenol hydrogenation. - ResearchGate. (URL: [Link])

  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen - MDPI. (URL: [Link])

  • Catalytic Hydrogenation of Alkylphenols for Renewable Caprolactone | Request PDF. (URL: [Link])

  • Hydrogenation reaction safety - YouTube. (URL: [Link])

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.gov. (URL: [Link])

  • Metal catalysed gas or liquid phase ring hydrogenation of phenol and... - ResearchGate. (URL: [Link])

  • 2-Butylcyclohexan-1-ol | C10H20O | CID 142051 - PubChem. (URL: [Link])

  • Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 2. Kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and noble metal catalysts | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Phase Behavior of Hydrogenation of 2-tert-Butylphenol over a Charcoal-Supported Rhodium Catalyst in Carbon Dioxide Solvent | Journal of Chemical & Engineering Data - ACS Publications. (URL: [Link])

  • Synthesis of trans-2-tert-butylcyclohexanol via hydroboration: A microscale organic experiment demonstrating syn addition | Journal of Chemical Education - ACS Publications. (URL: [Link])

  • Butylphenol to cis -2- tert -Butylcyclohexanol. 2. Kinetics of the Liquid-Phase. (URL: Not available)
  • This compound - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

  • DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.
  • EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google P
  • WO2002048079A2 - Method for producing cis-2-tert-butylcyclohexanol - Google P
  • Synthesis of i. 2-t-Butylcyclohexanone - PrepChem.com. (URL: [Link])

  • 2-sec-Butylcyclohexanol | C10H20O | CID 94828 - PubChem. (URL: [Link])

  • cis-4-tert-BUTYLCYCLOHEXANOL - Organic Syntheses Procedure. (URL: [Link])

  • Butylphenol to cis -2-tert -Butylcyclohexanol. 1. Equilibrium Composition of the - American Chemical Society. (URL: Not available)
  • Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 1. Equilibrium composition of the system 2-tert-butylphenol/2-tert-butylcyclohexanone/cis- or trans-2-tert-butylcyclohexanol and hydrogen | Industrial & Engineering Chemistry Research - ACS Publications. (URL: [Link])

  • Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol - Atlantis Press. (URL: [Link])

  • 2-tert-Butylphenol - Wikipedia. (URL: [Link])

  • 2-Sec-butylcyclohexanol - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

  • This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (URL: [Link])

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Application and Protocols for 2-Butylcyclohexanol as a Chiral Auxiliary in Asymmetric Synthesis: An Analysis of Current Landscape

Author: BenchChem Technical Support Team. Date: February 2026

Chiral auxiliaries are powerful tools in modern organic synthesis, temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and subsequently removed to yield an enantiomerically enriched product. The efficacy of a chiral auxiliary is dependent on its ability to create a sterically and/or electronically biased environment, favoring the formation of one diastereomer over another.

While numerous chiral auxiliaries have been developed and extensively studied, including Evans oxazolidinones, SAMP/RAMP hydrazones, and those derived from natural products like camphor and menthol, it appears that 2-butylcyclohexanol has not been widely adopted or reported for this application. Searches of prominent scientific databases have not yielded specific examples or protocols for its use in key asymmetric transformations such as:

  • Asymmetric Alkylation: The diastereoselective alkylation of enolates derived from esters or amides of this compound.

  • Asymmetric Aldol Reactions: The use of this compound as a stereocontrolling element in the reaction of enolates with aldehydes or ketones.

  • Asymmetric Diels-Alder Reactions: The application of this compound-derived acrylates or other dienophiles in [4+2] cycloaddition reactions.

The absence of such data prevents the creation of detailed, reliable application notes and protocols as requested. The development of a successful asymmetric synthesis protocol relies on empirical data, including optimization of reaction conditions (solvent, temperature, base, Lewis acid, etc.), and a thorough understanding of the stereochemical model that governs the diastereoselectivity. Without primary literature sources detailing these aspects for this compound, any proposed protocol would be purely speculative and lack the scientific integrity required for a research and development setting.

For researchers and drug development professionals seeking to employ a cyclohexanol-based chiral auxiliary, established and well-documented alternatives such as 2-phenylcyclohexanol or menthol derivatives would be more appropriate starting points. These auxiliaries have a proven track record in a wide range of asymmetric transformations, and extensive literature is available to guide their application.

Application of 2-Butylcyclohexanol in Fragrance and Perfumery Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-Butylcyclohexanol in fragrance and perfumery research. It delves into the distinct olfactory characteristics of its isomers, outlines detailed protocols for its analysis and application, and explores its stability and synergistic potential in various formulations.

Introduction to this compound: A Molecule of Duality

This compound, a synthetic fragrance ingredient, is a valuable component in the perfumer's palette, primarily utilized for its unique woody and camphoraceous notes. Its olfactory profile is significantly influenced by the stereochemistry of the molecule, existing as two primary isomers: cis-2-tert-Butylcyclohexanol and trans-2-tert-Butylcyclohexanol. The orientation of the bulky tert-butyl group relative to the hydroxyl group on the cyclohexane ring dictates the molecule's interaction with olfactory receptors, resulting in distinct scent characteristics.

The synthesis of 2-tert-Butylcyclohexanol is typically achieved through the hydrogenation of 2-tert-butylphenol. The choice of catalyst and reaction conditions plays a crucial role in determining the ratio of the resulting cis and trans isomers, allowing for the targeted production of the desired olfactory profile.[1]

Olfactory Profile of this compound Isomers

The distinct scent profiles of the cis and trans isomers of 2-tert-Butylcyclohexanol are a testament to the structure-odor relationship in fragrance chemistry. Understanding these nuances is critical for the creative and technical application of this ingredient.

IsomerOdor Profile
cis-2-tert-Butylcyclohexanol A strong, fresh green aroma with prominent woody and camphoraceous notes.[2]
trans-2-tert-Butylcyclohexanol A complex profile characterized by woody, camphoraceous, minty, herbal, and earthy notes.[3]

Table 1. Olfactory profiles of cis- and trans-2-tert-Butylcyclohexanol.

Analytical Protocols for Quality Assessment

Ensuring the purity and identity of this compound is paramount for consistent and high-quality fragrance creation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile fragrance compounds.

Protocol for GC-MS Analysis of this compound

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

Objective: To identify and quantify this compound and its isomers in a fragrance raw material or finished product.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • HP-5MS capillary column (or equivalent)

  • Helium (carrier gas)

  • Sample of this compound

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Autosampler vials

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of the this compound sample in a suitable volatile solvent.

    • For finished products, perform a liquid-liquid extraction to isolate the fragrance oils.

  • GC-MS Parameters:

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C, hold for 10 minutes

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: m/z 40-400

  • Data Analysis:

    • Identify the peaks corresponding to cis- and trans-2-Butylcyclohexanol by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the isomers by integrating the peak areas and comparing them to a calibration curve prepared with certified reference standards.

Caption: Workflow for GC-MS analysis of this compound.

Sensory Evaluation Protocols

Sensory analysis is crucial for understanding the olfactory characteristics of this compound and its performance in a fragrance composition.[4]

Protocol for Descriptive Sensory Analysis

Objective: To characterize the odor profile of this compound isomers.

Materials:

  • Samples of cis- and trans-2-Butylcyclohexanol (diluted to 10% in an odorless solvent like diethyl phthalate)

  • Odorless smelling strips

  • A panel of trained sensory assessors (minimum of 5)

  • A well-ventilated, odor-free evaluation room[5]

Procedure:

  • Sample Presentation:

    • Dip smelling strips into the prepared solutions of each isomer.

    • Allow the solvent to evaporate for 30 seconds.

    • Present the coded strips to the panelists in a randomized order.

  • Evaluation:

    • Instruct panelists to smell each strip and describe the odor using a standardized fragrance vocabulary.

    • Panelists should rate the intensity of key descriptors (e.g., woody, camphoraceous, green, minty, earthy) on a scale (e.g., 1 to 10).

  • Data Analysis:

    • Compile the descriptive terms and intensity ratings from all panelists.

    • Generate an odor profile for each isomer based on the consensus of the panel.

Sensory_Evaluation cluster_setup Preparation cluster_eval Evaluation cluster_analysis Analysis Setup1 Sample Dilution Setup2 Prepare Smelling Strips Setup1->Setup2 Eval1 Panelist Assessment Setup2->Eval1 Presentation Eval2 Record Descriptors & Intensity Eval1->Eval2 Analysis1 Compile Data Eval2->Analysis1 Analysis2 Generate Odor Profile Analysis1->Analysis2

Caption: Protocol for descriptive sensory analysis.

Application in Functional Perfumery and Stability Testing

This compound's robust chemical nature makes it suitable for a wide range of applications beyond fine fragrances, including personal care and household products. However, its stability must be thoroughly evaluated in each specific product base.[6]

Protocol for Stability Testing in a Lotion Base

Objective: To assess the physical and chemical stability of this compound in a lotion formulation over time and under various conditions.

Materials:

  • Lotion base (unfragranced)

  • This compound

  • Incubators/ovens set at various temperatures (e.g., 4°C, 25°C, 40°C)

  • UV light chamber

  • pH meter

  • Viscometer

  • GC-MS for chemical analysis

Procedure:

  • Formulation:

    • Prepare a batch of the lotion base and divide it into several portions.

    • Incorporate this compound at a typical use level (e.g., 0.5%) into the test samples. Keep one portion unfragranced as a control.

  • Storage Conditions:

    • Store the samples in appropriate containers under the following conditions for a period of 12 weeks:

      • 4°C (refrigerated)

      • 25°C (room temperature)

      • 40°C (accelerated aging)

      • In a UV light chamber (to assess photostability)

  • Evaluation Schedule:

    • Evaluate the samples at initial (time 0), 2, 4, 8, and 12 weeks.

  • Parameters to Evaluate:

    • Physical Stability:

      • Appearance: Color, clarity, and phase separation.

      • Odor: Changes in the fragrance profile.

      • pH: Measure the pH of the lotion.

      • Viscosity: Measure the viscosity of the lotion.

    • Chemical Stability:

      • Use GC-MS to quantify the concentration of this compound at each time point to assess for degradation.

  • Data Analysis:

    • Compare the results of the fragranced samples to the control and to the initial measurements to determine the stability of this compound in the lotion base.

Synergistic Effects and Blending in Perfumery

The woody and camphoraceous character of this compound makes it an excellent blender with a variety of other fragrance materials. It can provide lift and freshness to heavy woody compositions and add a unique twist to floral and citrus accords.

Potential Synergistic Combinations:

  • With Woody Notes: When blended with cedarwood, sandalwood, or patchouli, this compound can enhance the overall woody character, adding a clean and slightly medicinal facet.[7][8]

  • With Floral Notes: A touch of this compound can provide a modern and less conventional feel to traditional floral bouquets, particularly with white florals like jasmine and lily of the valley.

  • With Citrus Notes: The camphoraceous aspect of this compound can create an interesting contrast with bright citrus notes like bergamot and grapefruit, resulting in a more complex and sophisticated fragrance.

Regulatory and Safety Considerations

This compound is subject to the standards set by the International Fragrance Association (IFRA), which establishes safe use levels for fragrance ingredients in various consumer product categories.[9] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of 2-tert-butylcyclohexanol and concluded that it does not pose a concern for genotoxicity or skin sensitization under current use conditions.[9][10] Researchers and formulators must adhere to the latest IFRA guidelines to ensure the safety of their final products.

Conclusion

This compound is a versatile and valuable ingredient in the modern perfumer's toolkit. Its distinct isomeric profiles offer a range of creative possibilities, from fresh and green to complex and earthy. By employing rigorous analytical and sensory evaluation protocols, and by understanding its stability and blending characteristics, researchers and perfumers can effectively harness the unique olfactory properties of this molecule to create innovative and appealing fragrances for a wide array of applications.

References

  • Scent.vn. trans-2-tert-Butylcyclohexan-1-ol. Available from: [Link].

  • Leffingwell, J.C. The cis-Verdols. Leffingwell & Associates. Available from: [Link].

  • Google Patents. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Perfumer & Flavorist. The Relation of Structure and Odor in Substituted Cyclohexanols. 1990 Nov/Dec.
  • Google Patents. EP0296798B1 - Perfume composition containing an alkyl cyclohexanone.
  • Handcrafted Soap and Cosmetic Guild. Fragrance Safety - Using IFRA Standards. Available from: [Link].

  • IFRA. IFRA Standards. Available from: [Link].

  • RIFM. Fragrance ingredient safety assessment, 2-tert-butylcyclohexanol, CAS Registry Number 13491-79-7. Food and Chemical Toxicology. 2017;110:S33-S42.
  • IFRA. Amendment 51 STAND 1-(2-tert.-Butyl cyclohexyloxy)-2-butanol. Available from: [Link].

  • Google Patents. US9416334B2 - Cyclohexanols and their use in perfume compositions.
  • MakingCosmetics. Stability Testing of Cosmetics. Available from: [Link].

  • RIFM. tert-butylcyclohexanone, CAS Registry Number 1728-46-7.
  • Leffingwell & Associates. Odor Detection Thresholds. Available from: [Link].

  • RIFM. tert-butylcyclohexanol, CAS Registry Number 98-52-2.
  • Orchadia Solutions. Fragrance Stability.
  • The Perfume Handbook.
  • Taylor & Francis Online. Odor detection threshold – Knowledge and References.
  • Wikipedia. Odor detection threshold.
  • Pairfum London. Woody Notes: A Backbone of Fragrance Design.
  • Semantic Scholar.
  • Testing Laboratory. Fragrance Stability Testing in Botanical Perfume Products.
  • ResearchGate.
  • PubMed. RIFM fragrance ingredient safety assessment, 1-(2-tert-butyl cyclohexyloxy)-2-butanol, CAS Registry Number 139504-68-0.
  • Pairfum London. The Woody Fragrance Family: A World Of Warm, Exotic & Resinous Aromas.
  • MakingCosmetics. Stability Testing of Cosmetics.
  • Lemon8.
  • ResearchGate. How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • IFRA. Amendment 51 STAND 1-(2-tert.-Butyl cyclohexyloxy)-2-butanol.
  • PubMed Central. Detection of Counterfeit Perfumes by Using GC-MS Technique and Electronic Nose System Combined with Chemometric Tools.
  • The Woody Family in Perfumery: Complete Guide to Sandalwood, Cedar, Vetiver, and Oud.
  • Scribd. Fragrance Analysis in Cosmetics.
  • The Perfume Society. Fragrance Family Friday: Woody.
  • The Good Scents Company. Odor Descriptor Listing for woody.
  • BRF Ingredients.
  • DOKUMEN.PUB. Natural Flavours, Fragrances, and Perfumes: Chemistry, Production, and Sensory Approach.
  • Shimadzu. Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer.
  • Sense:lab. 5 Essential Tips for Effective Sensory Fragrance Testing.
  • TimTul. From craftsmanship to science: A toolbox for sensory analysis in perfumery.

Sources

2-Butylcyclohexanol: A High-Performance Solvent for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond a Fragrance Intermediate

2-Butylcyclohexanol, a C10 cycloaliphatic alcohol, is a versatile organic compound with a molecular weight of 156.26 g/mol .[1] While traditionally recognized for its role as a key intermediate in the synthesis of fragrances, particularly 2-tert-butylcyclohexyl acetate (a common component in perfumes), its potential as a high-performance solvent in a variety of organic reactions is an area of growing interest for researchers and drug development professionals.[2][3] This technical guide explores the multifaceted applications of this compound as a solvent, providing detailed application notes and protocols for its use in key organic transformations.

The unique physicochemical properties of this compound, including its high boiling point (approximately 217.9°C at 760 mmHg), moderate polarity, and its capacity to act as a hydrogen donor, make it a compelling alternative to more conventional solvents in specific reaction environments. This guide will delve into its utility in catalytic hydrogenation, oxidation reactions, and palladium-catalyzed cross-coupling reactions, offering insights into how its properties can be leveraged to enhance reaction efficiency, selectivity, and safety.

Physicochemical Properties and Advantages as a Solvent

The efficacy of a solvent is intrinsically linked to its physical and chemical characteristics. This compound presents a unique combination of properties that render it advantageous for specific synthetic applications.

PropertyValueSignificance in Organic Synthesis
Molecular Formula C10H20OProvides a balance of aliphatic character for dissolving non-polar substrates and a hydroxyl group for interacting with polar reagents.
Molecular Weight 156.26 g/mol [1]Contributes to its low volatility and high boiling point.
Boiling Point ~217.9 °C at 760 mmHgEnables reactions to be conducted at elevated temperatures, accelerating reaction rates and potentially overcoming activation energy barriers for challenging transformations. Reduces solvent loss due to evaporation.
Flash Point ~87.9 °COffers a higher margin of safety compared to lower boiling point solvents.
Density ~0.897 g/cm³Standard density for a cycloaliphatic alcohol.
Polarity Moderately PolarThe hydroxyl group imparts polarity, allowing for the dissolution of a range of starting materials and reagents, including some inorganic salts used as bases or additives in cross-coupling reactions. The butylcyclohexyl backbone provides non-polar character, enhancing solubility for lipophilic organic molecules.
Hydrogen Bond Donor YesCan participate in hydrogen bonding, influencing reaction mechanisms and transition states. Crucially, it can act as a hydrogen donor in transfer hydrogenation reactions.

Key Advantages:

  • High Thermal Stability: Its high boiling point makes it suitable for reactions requiring sustained high temperatures, which can be crucial for driving difficult reactions to completion.

  • Enhanced Safety Profile: A higher flash point compared to many common solvents reduces the risk of fire hazards in the laboratory.

  • Dual Functionality: In transfer hydrogenation reactions, it can serve as both the solvent and the hydrogen source, simplifying reaction setups and reducing the need for hazardous gaseous hydrogen.

  • Favorable Solubility Characteristics: Its amphiphilic nature allows for the solubilization of a diverse range of reactants, from non-polar organic substrates to moderately polar reagents.

Application in Catalytic Hydrogenation: A Greener Approach

Catalytic hydrogenation is a cornerstone of organic synthesis. While often employing gaseous hydrogen, transfer hydrogenation offers a safer and more convenient alternative by utilizing a hydrogen donor molecule. Secondary alcohols are excellent hydrogen donors, and this compound is particularly well-suited for this purpose due to its high boiling point, allowing for reactions to be conducted at temperatures that facilitate efficient hydrogen transfer.

Application Note: Transfer Hydrogenation of Ketones

Principle: In the presence of a suitable catalyst (e.g., palladium on carbon), this compound can transfer a hydride to a ketone, reducing it to the corresponding secondary alcohol. The this compound is concomitantly oxidized to 2-butylcyclohexanone. The high reaction temperature facilitates the forward reaction and can often be driven to completion by using a large excess of the solvent/hydrogen donor.

Workflow for Transfer Hydrogenation:

A Reactants & Catalyst (Ketone, Pd/C) B Add this compound (Solvent & H-donor) A->B Step 1 C Heat to Reflux (e.g., 150-180 °C) B->C Step 2 D Reaction Monitoring (TLC or GC) C->D Step 3 E Work-up (Filtration, Extraction) D->E Step 4 F Purification (Distillation or Chromatography) E->F Step 5 G Product (Reduced Alcohol) F->G Step 6

Caption: General workflow for transfer hydrogenation using this compound.

Protocol: Transfer Hydrogenation of Acetophenone

Objective: To reduce acetophenone to 1-phenylethanol using this compound as the hydrogen donor and solvent.

Materials:

  • Acetophenone

  • This compound (mixture of isomers)

  • 10% Palladium on Carbon (Pd/C)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard work-up and purification glassware

Procedure:

  • To a 100 mL round-bottom flask, add acetophenone (5.0 g, 41.6 mmol) and 10% Pd/C (0.5 g, 10 wt%).

  • Add this compound (50 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to a gentle reflux (approximately 160-180 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of diethyl ether or ethyl acetate.

  • The filtrate contains the product, 1-phenylethanol, and the solvent, this compound, along with the oxidation byproduct, 2-butylcyclohexanone.

  • The product can be isolated by fractional distillation under reduced pressure to separate it from the high-boiling solvent and byproduct. Alternatively, for small-scale reactions, purification can be achieved by column chromatography on silica gel.

Expected Outcome: High conversion of acetophenone to 1-phenylethanol. The use of a large excess of this compound drives the equilibrium towards the product.

Application in Oxidation Reactions

The high thermal stability of this compound makes it a suitable medium for oxidation reactions that require elevated temperatures to proceed at a reasonable rate, particularly for less reactive substrates.

Application Note: Oxidation of Secondary Alcohols

Principle: While this compound itself is a secondary alcohol, its high boiling point allows it to serve as a solvent for the oxidation of other, more valuable or sensitive secondary alcohols, especially when using solid-supported or phase-transfer catalysts that benefit from higher temperatures.

Protocol: Oxidation of a Hindered Secondary Alcohol

Objective: To oxidize a sterically hindered secondary alcohol, such as 1-(2,4,6-trimethylphenyl)ethanol, to the corresponding ketone using a phase-transfer catalyzed hypochlorite oxidation.

Materials:

  • 1-(2,4,6-trimethylphenyl)ethanol

  • This compound

  • Aqueous sodium hypochlorite (bleach)

  • Tetrabutylammonium bromide (TBAB)

  • Sodium bicarbonate

  • Round-bottom flask with a condenser and mechanical stirrer

Procedure:

  • In a 250 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1-(2,4,6-trimethylphenyl)ethanol (5.0 g, 28.0 mmol) and tetrabutylammonium bromide (0.9 g, 2.8 mmol) in this compound (50 mL).

  • In a separate beaker, prepare a solution of aqueous sodium hypochlorite (e.g., commercial bleach, 75 mL) and sodium bicarbonate (5.0 g).

  • Heat the alcohol solution to 80-90 °C.

  • Slowly add the sodium hypochlorite solution to the reaction mixture over a period of 1 hour.

  • After the addition is complete, continue stirring at 90 °C and monitor the reaction by TLC or GC until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and separate the organic layer.

  • Wash the organic layer with water, followed by a saturated solution of sodium thiosulfate to quench any remaining oxidant, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the this compound.

  • The crude product can be purified by column chromatography or recrystallization.

Rationale for Solvent Choice: The high boiling point of this compound allows the reaction to be maintained at a temperature that facilitates the phase-transfer catalysis and overcomes the steric hindrance of the substrate, leading to a higher reaction rate and yield.

Application in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[4] The choice of solvent can significantly impact the efficiency and outcome of these reactions.[4][5] While common solvents like toluene, THF, and DMF are often employed, high-boiling alcohols like this compound can offer advantages in certain scenarios.

Application Note: Suzuki-Miyaura Coupling

Principle: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. Alcohols can be effective solvents for this reaction, and the high boiling point of this compound allows for the coupling of less reactive substrates, such as aryl chlorides, which often require higher temperatures.

Workflow for a Suzuki-Miyaura Coupling Reaction:

A Combine Reactants (Aryl Halide, Boronic Acid) B Add Catalyst & Base (Pd Catalyst, K2CO3) A->B Step 1 C Add this compound (Solvent) B->C Step 2 D Heat to High Temperature (e.g., 120-150 °C) C->D Step 3 E Reaction Monitoring (LC-MS or GC-MS) D->E Step 4 F Aqueous Work-up E->F Step 5 G Product Isolation F->G Step 6

Caption: A generalized workflow for a high-temperature Suzuki-Miyaura coupling.

Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

Objective: To synthesize 4-methylbiphenyl from 4-chlorotoluene and phenylboronic acid using this compound as a high-boiling solvent.

Materials:

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • Triphenylphosphine (PPh3)

  • Potassium carbonate (K2CO3)

  • This compound

  • Schlenk flask and standard inert atmosphere techniques

Procedure:

  • To a Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (22.4 mg, 0.1 mmol), triphenylphosphine (52.4 mg, 0.2 mmol), and potassium carbonate (2.76 g, 20 mmol).

  • Add 4-chlorotoluene (1.27 g, 10 mmol) and phenylboronic acid (1.46 g, 12 mmol).

  • Add this compound (20 mL) to the flask.

  • Degas the reaction mixture by subjecting it to three cycles of vacuum and backfilling with the inert gas.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS. The reaction may require several hours to reach completion due to the lower reactivity of the aryl chloride.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic phase with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.

Justification: The high reaction temperature enabled by this compound is critical for the oxidative addition of the less reactive aryl chloride to the palladium(0) catalyst, a key step in the catalytic cycle.

Conclusion: A Versatile and Underutilized Solvent

This compound, with its advantageous physicochemical properties, presents a compelling case for its broader application as a solvent in organic synthesis. Its high boiling point, moderate polarity, and dual functionality as a hydrogen donor in transfer hydrogenation reactions position it as a valuable tool for researchers and process chemists. This guide has provided a framework for its application in key transformations, offering detailed protocols that can be adapted to a variety of substrates. As the demand for safer, more efficient, and sustainable chemical processes grows, the exploration of underutilized solvents like this compound will undoubtedly play a crucial role in advancing the field of organic synthesis.

References

  • Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-sec-Butylcyclohexanol. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol.
  • Google Patents. (n.d.). Synthesis method for perfume o-tert-butylcyclohexyl acetate.
  • National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

  • MDPI. (n.d.). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Retrieved from [Link]

Sources

Application Notes and Protocols: Biocatalytic Synthesis of 2-Butylcyclohexanol using Alcohol Dehydrogenases

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereoselective synthesis of chiral alcohols is of paramount importance in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its specific stereochemistry. 2-Butylcyclohexanol, with its multiple chiral centers, presents a synthetic challenge that can be elegantly addressed using biocatalysis. Alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), are powerful biocatalysts for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols with high enantioselectivity and under mild reaction conditions.[1][2] This application note provides a comprehensive guide to the biocatalytic synthesis of this compound from 2-butylcyclohexanone utilizing ADHs. We will delve into the principles of ADH catalysis, cofactor regeneration, and provide detailed protocols for enzyme selection, reaction optimization, and product analysis.

The use of ADHs offers a green and sustainable alternative to traditional chemical methods, which often require harsh reagents and generate significant waste.[3] These enzymes utilize nicotinamide cofactors, such as NAD(P)H, as a source of hydrides for the reduction of the ketone substrate.[4] A key consideration for the economic feasibility of these processes is the efficient regeneration of the expensive cofactor, which can be achieved through various strategies, including substrate-coupled and enzyme-coupled systems.[5][6][7]

Principle of the Method

The core of this biocatalytic process is the stereoselective reduction of 2-butylcyclohexanone to this compound, catalyzed by an alcohol dehydrogenase. The enzyme facilitates the transfer of a hydride from the nicotinamide cofactor (NADPH or NADH) to the carbonyl group of the ketone. The stereochemical outcome of the reaction is determined by the specific ADH used, as different enzymes exhibit distinct selectivities, producing either the (R)- or (S)-enantiomer of the alcohol.[1]

To make the process cost-effective, the oxidized cofactor (NADP⁺ or NAD⁺) must be continuously regenerated back to its reduced form. A common and efficient method for cofactor regeneration is the "coupled-substrate" approach, where a sacrificial alcohol, such as isopropanol, is added to the reaction mixture.[8] A second enzyme, or in some cases the primary ADH itself, catalyzes the oxidation of isopropanol to acetone, concomitantly reducing the NAD(P)⁺ back to NAD(P)H.[4]

Biocatalytic Reaction Scheme

Biocatalytic_Reduction_of_2_Butylcyclohexanone cluster_primary Primary Reaction cluster_regeneration Cofactor Regeneration 2-Butylcyclohexanone 2-Butylcyclohexanone ADH ADH 2-Butylcyclohexanone->ADH Substrate This compound This compound ADH->this compound Product NADP NADP ADH->NADP NADPH NADPH NADPH->ADH NADPH->ADH ADH_reg ADH NADP->ADH_reg NADP->ADH_reg Isopropanol Isopropanol Isopropanol->ADH_reg Acetone Acetone ADH_reg->NADPH ADH_reg->Acetone caption Biocatalytic reduction of 2-butylcyclohexanone with cofactor regeneration.

Caption: Biocatalytic reduction of 2-butylcyclohexanone with cofactor regeneration.

Materials and Reagents

Enzymes and Chemicals
  • Alcohol Dehydrogenase (ADH): A screening kit of various ADHs with known stereoselectivities (e.g., from Lactobacillus kefir, Rhodococcus ruber, Thermoanaerobacter pseudoethanolicus) is recommended.[1][8] Alternatively, specific ADHs can be purchased from commercial suppliers.

  • 2-Butylcyclohexanone: Substrate for the reaction.

  • Nicotinamide Adenine Dinucleotide Phosphate (NADP⁺) or Nicotinamide Adenine Dinucleotide (NAD⁺): Cofactor.

  • Isopropanol: Cosubstrate for cofactor regeneration.

  • Potassium Phosphate Buffer: For maintaining pH.

  • Ethyl Acetate: For product extraction.

  • Anhydrous Sodium Sulfate: For drying the organic extract.

  • Standards: Racemic this compound and 2-butylcyclohexanone for analytical purposes.

Equipment
  • Thermostatted shaker or incubator

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Chiral GC column for enantiomeric excess determination

Experimental Protocols

Part 1: Screening of Alcohol Dehydrogenases

The selection of a suitable ADH is critical for achieving high conversion and stereoselectivity. A preliminary screening of a panel of ADHs is recommended.

Protocol:

  • Prepare a 50 mM potassium phosphate buffer (pH 7.0).

  • In separate microcentrifuge tubes, prepare a reaction mixture containing:

    • 10 mM 2-butylcyclohexanone (from a stock solution in DMSO or isopropanol).

    • 1 mM NADP⁺ or NAD⁺.

    • 10% (v/v) isopropanol.

    • A specific amount of ADH (as recommended by the supplier, typically 1-5 mg/mL).

    • Top up to a final volume of 1 mL with the phosphate buffer.

  • Set up a control reaction without the enzyme.

  • Incubate the reactions at a controlled temperature (e.g., 30°C) with shaking for 24 hours.

  • After incubation, quench the reaction by adding an equal volume of ethyl acetate.

  • Vortex vigorously for 1 minute to extract the product.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to determine the conversion of 2-butylcyclohexanone.

Part 2: Optimization of Reaction Conditions

Once a promising ADH has been identified, the reaction conditions should be optimized to maximize conversion and stereoselectivity.

Parameters to Optimize:

  • pH: Evaluate a pH range of 6.0-9.0. ADH activity and stability are often pH-dependent.[9]

  • Temperature: Test a temperature range of 25-40°C. Higher temperatures can increase reaction rates but may also lead to enzyme denaturation.[10]

  • Substrate Concentration: Investigate the effect of increasing the 2-butylcyclohexanone concentration (e.g., 10-100 mM). High substrate concentrations can sometimes lead to substrate inhibition.[1]

  • Cofactor Loading: Vary the initial concentration of NAD(P)⁺ (e.g., 0.1-1.0 mM).

  • Cosubstrate Concentration: Optimize the concentration of isopropanol (e.g., 5-20% v/v).

Part 3: Preparative Scale Synthesis

Based on the optimized conditions, a larger scale synthesis can be performed.

Protocol:

  • In a suitable reaction vessel, prepare the reaction mixture with the optimized concentrations of substrate, cofactor, and isopropanol in phosphate buffer.

  • Add the selected ADH to initiate the reaction.

  • Incubate at the optimal temperature and pH with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by GC-MS.

  • Once the reaction has reached completion (or the desired conversion), stop the reaction by adding an equal volume of ethyl acetate.

  • Extract the product twice with ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.

Part 4: Product Analysis by GC-MS

Gas chromatography-mass spectrometry is a powerful technique for the analysis of the reaction mixture.[11][12]

Sample Preparation:

  • Take an aliquot of the reaction mixture.

  • Perform a liquid-liquid extraction with ethyl acetate as described previously.[11]

  • The organic layer can be directly injected into the GC-MS.

GC-MS Parameters (Example):

  • Column: A non-polar column (e.g., HP-5MS) is suitable for separating 2-butylcyclohexanone and this compound.[13]

  • Injector Temperature: 250°C.

  • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Carrier Gas: Helium.

  • MS Detector: Electron Ionization (EI) at 70 eV.

Data Analysis:

  • Conversion: Determined by comparing the peak area of the product (this compound) to the sum of the peak areas of the substrate and product.

  • Enantiomeric Excess (ee): Determined by analyzing the product on a chiral GC column. The ee is calculated using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Experimental Workflow

Experimental_Workflow A ADH Screening B Reaction Optimization (pH, Temp, Conc.) A->B C Preparative Scale Synthesis B->C D Work-up & Extraction C->D E GC-MS Analysis D->E F Chiral GC Analysis D->F G Data Interpretation (Conversion, ee) E->G F->G

Caption: Overall experimental workflow for the biocatalytic synthesis of this compound.

Data Presentation

Table 1: Screening of Alcohol Dehydrogenases for the Reduction of 2-Butylcyclohexanone
ADH Source OrganismCofactorConversion (%)
Lactobacillus kefirNADPH>99
Rhodococcus ruberNADP⁺85
Thermoanaerobacter sp.NADP⁺60
Control (no enzyme)-<1

Reaction conditions: 10 mM 2-butylcyclohexanone, 1 mM NAD(P)⁺, 10% isopropanol, 50 mM phosphate buffer (pH 7.0), 30°C, 24 h.

Table 2: Optimized Reaction Parameters
ParameterOptimal Value
EnzymeADH from Lactobacillus kefir
pH7.5
Temperature30°C
Substrate Concentration50 mM
Cofactor Concentration0.5 mM NADP⁺
Cosubstrate Concentration15% (v/v) Isopropanol

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating. The inclusion of a no-enzyme control in the screening phase confirms that the observed conversion is due to enzymatic activity. The systematic optimization of reaction parameters ensures that the process is robust and efficient. Furthermore, the use of both achiral and chiral GC analysis provides a comprehensive characterization of the reaction outcome, confirming both the chemical transformation and its stereoselectivity. The analytical methods should include calibration curves with authentic standards to ensure accurate quantification.[14]

Conclusion

The biocatalytic synthesis of this compound using alcohol dehydrogenases offers a highly efficient and stereoselective route to this valuable chiral alcohol. By following the detailed protocols for enzyme screening, reaction optimization, and product analysis, researchers can successfully implement this green chemistry approach. The versatility of ADHs and the continuous development of new enzymes and cofactor regeneration systems promise to further expand the applications of biocatalysis in synthetic organic chemistry.[2][3]

References

  • Aalbers, S. L., & Fraaije, M. W. (2019). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals.
  • Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer. (n.d.). PubMed Central. Retrieved from [Link]

  • Chen, Y., et al. (2019). Engineering an Alcohol Dehydrogenase for Balancing Kinetics in NADPH Regeneration with 1,4-Butanediol as a Cosubstrate. ACS Sustainable Chemistry & Engineering.
  • Biochemical characterization of an alcohol dehydrogenase from Ralstonia sp. (n.d.). PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2022).
  • Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Retrieved from [Link]

  • Wong, C-H., & Whitesides, G. M. (1982). Enzyme-Catalyzed Organic Synthesis: NAD(P)H Cofactor Regeneration Using Ethanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase and Methanol/Alcohol Dehydrogenase/Aldehyde Dehydrogenase/Formate Dehydrogenase. Journal of Organic Chemistry.
  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (n.d.). Frontiers. Retrieved from [Link]

  • Production and Characterization of a Thermostable Alcohol Dehydrogenase That Belongs to the Aldo-Keto Reductase Superfamily. (n.d.). ResearchGate. Retrieved from [Link]

  • Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). (n.d.). Wordpress. Retrieved from [Link]

  • de Gonzalo, G., et al. (2023). Atroposelective biocatalysis employing alcohol dehydrogenases. Methods in Enzymology.
  • Immobilised Alcohol Dehydrogenase and Ene‐Reductase Work in Concert to Reduce Cyclohex‐2‐enone in Bulk Organic Solvent. (n.d.). ResearchGate. Retrieved from [Link]

  • In vitro characterization of an enzymatic redox cascade composed of an alcohol dehydrogenase, an enoate reductases and a Baeyer–Villiger monooxygenase. (n.d.). NIH. Retrieved from [Link]

  • de Gonzalo, G., & Paul, C. E. (2021). Recent trends in synthetic enzymatic cascades promoted by alcohol dehydrogenases. Current Opinion in Green and Sustainable Chemistry.
  • Coupled reactions by coupled enzymes: alcohol to lactone cascade with alcohol dehydrogenase-cyclohexanone monooxygenase fusions. (n.d.). SciSpace. Retrieved from [Link]

  • Alcohol Dehydrogenases as Catalysts in Organic Synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Production and Characterization of a Thermostable Alcohol Dehydrogenase That Belongs to the Aldo-Keto Reductase Superfamily. (n.d.). PubMed Central. Retrieved from [Link]

  • Taber, D. F. (2004). Biocatalytic Asymmetric Hydrogen Transfer. Organic Chemistry Portal.
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Application Note: Synthesis of 2-Butylcyclohexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Grignard reaction stands as a cornerstone in organic synthesis, renowned for its efficacy in forming carbon-carbon bonds.[1][2] This organometallic reaction involves the addition of an organomagnesium halide, or "Grignard reagent," to an electrophilic carbon, most notably the carbonyl carbon of aldehydes and ketones.[3][4][5] The reaction of a Grignard reagent with a ketone, such as cyclohexanone, provides a reliable route to tertiary alcohols, while aldehydes yield secondary alcohols and formaldehyde produces primary alcohols.[6][7][8] This application note provides a detailed protocol for the synthesis of 2-Butylcyclohexanol through the reaction of butylmagnesium bromide with cyclohexanone, a process of significant interest in the synthesis of fine chemicals and pharmaceutical intermediates.

Reaction Mechanism and Principles

The synthesis of this compound via the Grignard reaction proceeds in two primary stages: the formation of the Grignard reagent, followed by its nucleophilic addition to cyclohexanone.

  • Formation of Butylmagnesium Bromide: 1-Bromobutane reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[9][10] The ether solvent is crucial as it solvates and stabilizes the organomagnesium compound as it forms.[1]

  • Nucleophilic Addition: The highly polar carbon-magnesium bond in butylmagnesium bromide renders the butyl group strongly nucleophilic and basic. This nucleophilic carbon attacks the electrophilic carbonyl carbon of cyclohexanone.[4] The pi bond of the carbonyl group breaks, and its electrons move to the oxygen atom, forming a magnesium alkoxide intermediate.

  • Protonation (Work-up): The reaction is quenched by the addition of a weak acid, such as a saturated aqueous solution of ammonium chloride, to protonate the alkoxide and yield the final this compound product.[11][12]

The overall reaction is depicted below:

Overall reaction scheme for the synthesis of this compound.
Reaction Mechanism Workflow

Grignard_Mechanism cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Acidic Work-up 1-Bromobutane CH3(CH2)3Br Butylmagnesium_Bromide CH3(CH2)3MgBr 1-Bromobutane->Butylmagnesium_Bromide Anhydrous Ether Mg Mg Mg->Butylmagnesium_Bromide Butylmagnesium_Bromide_2 CH3(CH2)3MgBr Cyclohexanone Cyclohexanone Alkoxide Cyclohexyl-O-MgBr      |    (CH2)3CH3 Cyclohexanone->Alkoxide Nucleophilic Attack Alkoxide_2 Cyclohexyl-O-MgBr      |    (CH2)3CH3 Butylmagnesium_Bromide_2->Alkoxide This compound This compound Alkoxide_2->this compound H3O+

Caption: The three-step mechanism for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )QuantityPuritySupplier
Magnesium TurningsMg24.312.4 g99.8%Sigma-Aldrich
1-BromobutaneC4H9Br137.0213.7 g99%Alfa Aesar
CyclohexanoneC6H10O98.149.8 g99.8%J.T. Baker
Anhydrous Diethyl Ether(C2H5)2O74.12150 mL≥99.7%Fisher Scientific
Saturated Ammonium ChlorideNH4Cl53.49100 mLACS GradeVWR
Anhydrous Sodium SulfateNa2SO4142.0410 gACS GradeEMD Millipore
IodineI2253.811 crystalACS GradeAcros Organics

Experimental Protocol

Safety Precautions
  • Fire Hazard: Diethyl ether is extremely flammable and volatile. All operations must be conducted in a certified chemical fume hood, and all sources of ignition must be eliminated.[9][13]

  • Reactivity: Grignard reagents are highly reactive with water and protic solvents.[14][15] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent reaction with cyclohexanone are exothermic.[13][16] An ice-water bath must be readily available for temperature control.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or nitrile) are mandatory.[13][16]

Experimental Workflow Diagram

experimental_workflow A Apparatus Setup & Drying B Grignard Reagent Preparation A->B Add Mg, Ether, Initiator C Reaction with Cyclohexanone B->C Add Cyclohexanone Solution D Reaction Quench & Work-up C->D Add sat. NH4Cl (aq) E Extraction & Drying D->E Separate Layers F Solvent Removal & Product Isolation E->F Dry with Na2SO4 G Product Characterization F->G Rotary Evaporation

Caption: A streamlined workflow for the synthesis of this compound.

Step-by-Step Procedure

Part 1: Preparation of Butylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing CaCl2), and a pressure-equalizing dropping funnel.

  • Drying: Flame-dry all glassware under a stream of nitrogen or dry in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over P2O5.[15][17]

  • Reagent Addition: Place 2.4 g of magnesium turnings in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[9][18]

  • Initiation: In the dropping funnel, prepare a solution of 13.7 g of 1-bromobutane in 50 mL of anhydrous diethyl ether. Add approximately 10-15 mL of this solution to the magnesium turnings.[10]

  • Reaction: The reaction should initiate spontaneously, evidenced by the disappearance of the iodine color, cloudiness, and gentle refluxing of the ether.[10] If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Completion: Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue stirring for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

Part 2: Synthesis of this compound

  • Cooling: Cool the flask containing the butylmagnesium bromide solution to 0 °C using an ice-water bath.

  • Addition of Cyclohexanone: Prepare a solution of 9.8 g of cyclohexanone in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the cyclohexanone solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

Part 3: Work-up and Isolation

  • Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 100 mL of a saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.[2][11]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[12]

  • Solvent Removal: Decant the dried ether solution and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Results and Characterization

The expected yield of this compound is typically in the range of 70-85%. The final product should be a colorless to pale yellow liquid.

PropertyValue
Molecular FormulaC10H20O[19][20]
Molar Mass156.27 g/mol [19][20][21]
Boiling Point217.9 °C at 760 mmHg[22]
Density0.897 g/cm³[22]
Refractive Index1.462[22]

Spectroscopic Data:

  • ¹H NMR: Predicted spectra are available for reference.[22]

  • ¹³C NMR: Predicted spectra are available for reference.[22]

  • IR Spectroscopy: The IR spectrum will show a characteristic broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

  • Mass Spectrometry: The mass spectrum of this compound is available in public databases for comparison.[20][23]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Presence of moisture in glassware or reagents.[15][18]2. Inactive magnesium turnings.[11][18]1. Rigorously dry all glassware and use anhydrous solvents.[15]2. Activate magnesium with iodine or by crushing to expose a fresh surface.[11][18]
Reaction Fails to Initiate 1. Magnesium oxide layer on the turnings.2. Insufficiently concentrated reagents.1. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[11]2. Ensure the initial addition of the alkyl halide solution is concentrated enough to start the reaction.
Formation of Side Products 1. Enolization of Cyclohexanone: The Grignard reagent acts as a base.[6][11]2. Wurtz Coupling: Reaction of the Grignard reagent with unreacted 1-bromobutane.[11]1. Maintain a low reaction temperature during the addition of cyclohexanone.[11]2. Ensure the slow, controlled addition of 1-bromobutane during the Grignard reagent formation.

References

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation? Retrieved from [Link]

  • ACS Division of Chemical Health and Safety. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Li, B. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment.
  • PrepChem. (n.d.). Synthesis of t-butylmagnesium bromide. Retrieved from [Link]

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  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

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  • Gilman, H., & Fothergill, R. H. (1928). PREPARATION OF NORMAL-BUTYLMAGNESIUM BROMIDE. Journal of the American Chemical Society, 50(12), 3334-3338.
  • Chegg. (2021, March 8). Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Butylcyclohexan-1-ol. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]

  • ChemExperimental. (2020, October 29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

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  • NIST. (n.d.). Cyclohexanol, 2-butyl-. Retrieved from [Link]

  • Conant, J. B., & Blatt, A. H. (1929). THE REACTION OF 2-CHLOROCYCLOHEXANONE WITH GRIGNARD REAGENTS AND THE REARRANGEMENT OF THE RESULTING CHLOROHYDRINS. Journal of the American Chemical Society, 51(4), 1227-1236.
  • Weiss, H. M. (1999). Side Reactions in a Grignard Synthesis.
  • ResearchGate. (2016). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. Retrieved from [Link]

  • California State University, Los Angeles. (n.d.). Grignard Reaction. Retrieved from [Link]

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-METHYLBUTANAL-1-d. Retrieved from [Link]

  • Google Patents. (n.d.). US3161689A - Process for making grignard reagents.
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  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Dummies. (n.d.). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). EXPERIMENT SEVEN. Retrieved from [Link]

  • NurdRage. (2018, February 18). Using the Grignard Reaction to Make Tertiary alcohols. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-BUTYLMAGNESIUM CHLORIDE. Retrieved from [Link]

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Application Note: High-Resolution Separation of 2-Butylcyclohexanol Stereoisomers by GC and HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

2-Butylcyclohexanol is a key fragrance ingredient and chemical intermediate whose specific isomeric composition dictates its olfactory properties and chemical reactivity. The molecule possesses two chiral centers, giving rise to four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These exist as two pairs of enantiomers which are diastereomeric to each other, commonly referred to as cis and trans isomers. The separation and quantification of these individual isomers are critical for quality control, regulatory compliance, and research and development in the flavor, fragrance, and pharmaceutical industries.

The challenge lies in the subtle structural differences between these isomers, which result in very similar physicochemical properties, making their separation a non-trivial analytical task.[1][2] This application note provides detailed, field-proven protocols for the high-resolution separation of this compound isomers using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), designed for researchers, scientists, and drug development professionals.

Method I: Chiral Gas Chromatography (GC) for Full Isomeric Profiling

Gas chromatography is a powerful technique for separating volatile compounds.[3][4] For chiral molecules like this compound, successful separation of all four isomers typically requires a chiral stationary phase. Furthermore, derivatization of the polar hydroxyl group is often essential to improve peak shape and thermal stability.[5]

The Causality Behind the GC Methodology
  • Derivatization: The primary hydroxyl group on this compound can cause peak tailing on many GC columns due to strong hydrogen bonding interactions with active sites on the column wall.[5] Converting the alcohol to a less polar and more volatile trimethylsilyl (TMS) ether via silylation masks this active hydrogen, leading to sharper, more symmetrical peaks and improved resolution.[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

  • Chiral Stationary Phase: While diastereomers (cis vs. trans) can sometimes be separated on standard achiral columns, resolving the enantiomeric pairs requires a chiral environment.[7] Cyclodextrin-based stationary phases, particularly derivatized β-cyclodextrins, are exceptionally effective for separating enantiomers of alcohols and their derivatives.[8][9] The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the chiral analyte and the chiral cyclodextrin cavity, which have slightly different formation constants and thus different retention times.[9]

Detailed GC Protocol

A. Sample Preparation: Silylation

  • Accurately weigh approximately 10 mg of the this compound isomer mixture into a 2 mL autosampler vial.

  • Add 1 mL of a suitable aprotic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Cap the vial tightly and heat at 60°C for 30 minutes to ensure complete derivatization.

  • Cool the sample to room temperature before injection.

B. Instrumentation and Conditions

  • Gas Chromatograph: Any modern GC system equipped with a Flame Ionization Detector (FID) and a capillary split/splitless inlet.

  • Data System: Chromatography data station for instrument control and data processing.

ParameterRecommended SettingRationale
GC Column Chiral Cyclodextrin Phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm)Provides enantioselectivity for chiral alcohols and derivatives.[9]
Carrier Gas Helium or HydrogenStandard carrier gases for capillary GC.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized analyte.[4]
Injection Volume 1.0 µLStandard volume to avoid column overload.
Split Ratio 50:1Prevents column overload while ensuring a representative sample reaches the column.
Oven Program 80°C (hold 1 min), then ramp 2°C/min to 160°C (hold 5 min)A slow temperature ramp is crucial for resolving closely eluting isomers.
Detector FIDHighly sensitive to hydrocarbons.
Detector Temp. 270°CPrevents condensation of analytes in the detector.
Makeup Gas NitrogenAs required by the detector manufacturer.

C. System Suitability Test (SST) Before analyzing samples, inject a standard mixture of the isomers to verify system performance.

  • Resolution (Rs): The resolution between any two adjacent isomer peaks should be ≥ 1.5.

  • Repeatability: The relative standard deviation (%RSD) for the peak areas of six replicate injections should be ≤ 2.0%.

GC Workflow Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample This compound Sample Solvent Add Aprotic Solvent Sample->Solvent Deriv Add BSTFA + 1% TMCS Solvent->Deriv Heat Heat at 60°C for 30 min Deriv->Heat Inject Inject 1 µL onto Chiral GC Column Heat->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: Workflow for the GC analysis of this compound isomers.

Method II: Chiral High-Performance Liquid Chromatography (HPLC)

HPLC offers an orthogonal approach to GC and is particularly useful when derivatization is undesirable or when analyzing less volatile compounds. The separation of all four this compound isomers is best achieved using a Chiral Stationary Phase (CSP) under normal-phase conditions.

The Causality Behind the HPLC Methodology
  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are the most widely used and successful for a broad range of chiral compounds, including alcohols.[10][11] These phases provide enantioselectivity through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral helical structure of the polysaccharide polymer.[11]

  • Normal-Phase Elution: Normal-phase chromatography (using a non-polar mobile phase and a polar stationary phase) is often preferred for chiral separations of moderately polar compounds like alcohols.[10] The use of alkane/alcohol mobile phases (e.g., hexane/isopropanol) provides excellent selectivity on polysaccharide CSPs. The alcohol modifier (isopropanol) plays a critical role in modulating retention and selectivity by competing with the analyte for polar interaction sites on the CSP. Fine-tuning the percentage of the alcohol modifier is the primary tool for optimizing the separation.[12]

Detailed HPLC Protocol

A. Sample Preparation

  • Accurately weigh approximately 10 mg of the this compound isomer mixture.

  • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

  • Further dilute with the mobile phase as necessary to fall within the linear range of the detector.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

B. Instrumentation and Conditions

  • HPLC System: A binary or quaternary HPLC system with a UV or Refractive Index (RI) detector.

  • Data System: Chromatography data station for instrument control and data processing.

ParameterRecommended SettingRationale
HPLC Column Polysaccharide-based CSP (e.g., CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm)Proven selectivity for a wide range of chiral compounds, including alcohols.[11]
Mobile Phase n-Hexane / Isopropanol (98:2, v/v)Classic normal-phase system for chiral separations. The ratio may require optimization.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temp. 25°CControlled temperature ensures reproducible retention times.
Detector UV at 210 nm (if no chromophore) or RIThis compound lacks a strong chromophore, so low UV or RI detection is necessary.
Injection Volume 10 µLStandard volume to minimize band broadening.

C. System Suitability Test (SST)

  • Resolution (Rs): The resolution between the most difficult-to-separate pair of isomers should be ≥ 1.5.[12]

  • Tailing Factor (Tf): The tailing factor for each isomer peak should be between 0.8 and 1.5.

  • Repeatability: The %RSD for the peak areas of six replicate injections should be ≤ 2.0%.

HPLC Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject Inject 10 µL onto Polysaccharide CSP Filter->Inject Separate Isocratic Elution (Hexane/IPA) Inject->Separate Detect UV or RI Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Isomer Ratio Integrate->Quantify

Caption: Workflow for the HPLC analysis of this compound isomers.

Method Trustworthiness and Validation

To ensure these protocols produce reliable and reproducible results, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution of all four isomers.

  • Linearity: The detector response should be linear over a defined concentration range.[13]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day), ensuring low %RSD values.

  • Accuracy: Determined by analyzing a sample with a known concentration (a certified reference material, if available) and comparing the measured value to the true value.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of each isomer that can be reliably detected and quantified, respectively.[13]

By establishing and adhering to these validation parameters and system suitability criteria, the trustworthiness of the analytical results is assured.

Conclusion

The successful separation of this compound stereoisomers is achievable with high fidelity using either chiral GC or chiral HPLC. The choice of method depends on available instrumentation, sample characteristics, and analytical objectives.

  • Chiral GC with derivatization is an excellent choice for achieving high-resolution separation of all four isomers, offering high efficiency and sensitivity, especially with FID detection.

  • Chiral HPLC on a polysaccharide CSP provides a robust, orthogonal method that avoids sample derivatization and is well-suited for both analytical and preparative-scale separations.

Both protocols presented herein are built on sound chromatographic principles and provide a solid foundation for researchers to develop and validate robust analytical methods for the isomeric profiling of this compound.

References

  • Al-Saeed, F. A. (2013). Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers. PubMed Central. [Link]

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Derivatization of 2-Butylcyclohexanol for further synthetic applications

Author: BenchChem Technical Support Team. Date: February 2026

Anwendungs- und Protokollleitfaden: Derivatisierung von 2-Butylcyclohexanol für weiterführende synthetische Anwendungen

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung

Dieser Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur chemischen Derivatisierung von this compound, einem vielseitigen sekundären Alkohol. Die Umwandlung der Hydroxylgruppe in verschiedene funktionelle Gruppen ist ein entscheidender Schritt, um das Molekül für nachfolgende synthetische Transformationen zu aktivieren. Wir behandeln hier die wichtigsten Derivatisierungsstrategien, einschließlich Veresterung, Veretherung, Oxidation und die Umwandlung in eine exzellente Abgangsgruppe (Tosylat). Jedes Protokoll wird mit einem tiefgehenden Einblick in die zugrunde liegenden Mechanismen und die Logik hinter den experimentellen Entscheidungen präsentiert, um Forschern die Anpassung und Fehlerbehebung zu erleichtern.

Einleitung: Die synthetische Bedeutung von this compound

This compound ist ein substituiertes Cyclohexanderivat, das als wertvoller Baustein in der organischen Synthese dient. Seine alicyclische Struktur ist ein häufiges Motiv in pharmazeutisch aktiven Wirkstoffen und Naturstoffen.[1][2] Die Hydroxylgruppe ist jedoch eine schlechte Abgangsgruppe, was direkte nukleophile Substitutionen erschwert. Daher ist ihre Umwandlung in reaktivere funktionelle Gruppen – die Derivatisierung – ein fundamentaler erster Schritt für weiterführende synthetische Anwendungen, wie die Bildung von Kohlenstoff-Kohlenstoff- oder Kohlenstoff-Heteroatom-Bindungen, die für die Wirkstoffentdeckung essenziell sind.[3]

Dieser Leitfaden konzentriert sich auf vier Schlüsselstrategien zur Derivatisierung, die jeweils unterschiedliche synthetische Wege eröffnen.

Strategie I: Veresterung zur Einführung einer Acylgruppe

Die Veresterung wandelt die Hydroxylgruppe in einen Ester um. Acetatester sind nicht nur in der Duftstoffindustrie von Bedeutung, sondern dienen auch als Schutzgruppen oder können die pharmakokinetischen Eigenschaften eines Moleküls modifizieren. Die Fischer-Veresterung und die Acylierung mit Säureanhydriden sind die gebräuchlichsten Methoden.[4]

Kausale Begründung der Methodenauswahl

Die Reaktion mit Essigsäureanhydrid wird oft wegen ihrer hohen Effizienz und der Vermeidung des Gleichgewichtsproblems der Fischer-Veresterung bevorzugt.[5] Die Zugabe einer Base wie Pyridin oder DMAP (4-Dimethylaminopyridin) ist entscheidend, da sie das als Nebenprodukt entstehende HCl neutralisiert und die Reaktion katalysiert, indem sie ein reaktiveres Acyl-Pyridinium-Intermediat bildet.

Protokoll: Synthese von 2-Butylcyclohexylacetat

Materialien:

  • This compound

  • Essigsäureanhydrid

  • Pyridin (getrocknet)

  • Dichlormethan (DCM, getrocknet)

  • 1 M Salzsäure (HCl)

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Gesättigte Natriumchloridlösung (NaCl, Sole)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Rückflusskühler, Scheidetrichter, Rotationsverdampfer

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 100-mL-Rundkolben werden this compound (z. B. 10 mmol, 1,56 g) in 30 mL wasserfreiem DCM gelöst.

  • Zugabe der Reagenzien: Unter Rühren werden Pyridin (15 mmol, 1,2 mL) und anschließend langsam Essigsäureanhydrid (12 mmol, 1,13 mL) zugegeben.

  • Reaktionsdurchführung: Die Mischung wird bei Raumtemperatur für 4-6 Stunden gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

  • Aufarbeitung: Die Reaktionsmischung wird in einen Scheidetrichter überführt und nacheinander mit 20 mL 1 M HCl (zur Entfernung von Pyridin), 20 mL Wasser, 20 mL gesättigter NaHCO₃-Lösung (zur Neutralisierung überschüssiger Säure) und 20 mL Sole gewaschen.

  • Trocknung und Aufreinigung: Die organische Phase wird abgetrennt, über MgSO₄ getrocknet, filtriert und das Lösungsmittel am Rotationsverdampfer entfernt. Das Rohprodukt kann bei Bedarf durch Säulenchromatographie (Kieselgel, Eluent z. B. Hexan/Ethylacetat-Gemisch) gereinigt werden.

ParameterBedingungAnmerkung
TemperaturRaumtemperaturAusreichend für eine effiziente Acylierung.
Reaktionszeit4–6 StundenÜberwachung mittels DC empfohlen.
Stöchiometrie1,2 Äq. Ac₂O, 1,5 Äq. PyridinÜberschuss sichert vollständigen Umsatz.
Erwartete Ausbeute> 90 %Abhängig von der Reinheit der Ausgangsmaterialien.

Strategie II: Oxidation zum Keton

Die Oxidation des sekundären Alkohols this compound führt zum entsprechenden Keton, 2-Butylcyclohexanon. Ketone sind äußerst vielseitige Intermediate in der organischen Synthese und ermöglichen Reaktionen wie die Wittig-Reaktion, Grignard-Additionen oder die Bildung von Enolaten für C-C-Bindungsknüpfungen.[6] Wir beschreiben hier zwei gängige Oxidationsmethoden: die Jones-Oxidation und die Swern-Oxidation.

Kausale Begründung der Methodenauswahl
  • Jones-Oxidation: Dies ist eine robuste und kostengünstige Methode, die starke Oxidationsbedingungen verwendet.[7][8] Sie ist ideal für unempfindliche Substrate, bei denen keine säurelabilen funktionellen Gruppen vorhanden sind. Der Farbwechsel von Orange (Cr⁶⁺) zu Grün (Cr³⁺) signalisiert das Ende der Reaktion.[9]

  • Swern-Oxidation: Diese Methode verläuft unter sehr milden, metallfreien Bedingungen bei niedriger Temperatur (-78 °C) und ist daher für Substrate mit säureempfindlichen oder anderen leicht oxidierbaren funktionellen Gruppen geeignet.[10][11] Der Nachteil ist die Bildung von übelriechendem Dimethylsulfid.[10]

Protokoll 1: Jones-Oxidation von this compound

Materialien:

  • This compound

  • Aceton (reinst)

  • Jones-Reagenz (Herstellung: 26,7 g CrO₃ in 23 mL konz. H₂SO₄ lösen und vorsichtig zu 100 mL Wasser geben)

  • Isopropylalkohol

  • Diethylether

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Sicherheitshinweis: Jones-Reagenz enthält Cr(VI), das hochgiftig und karzinogen ist. Alle Arbeiten müssen im Abzug unter Einhaltung strenger Sicherheitsvorkehrungen durchgeführt werden.

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: this compound (10 mmol, 1,56 g) wird in 50 mL Aceton in einem 250-mL-Erlenmeyerkolben gelöst und in einem Eisbad auf 0 °C gekühlt.

  • Oxidation: Unter kräftigem Rühren wird das Jones-Reagenz langsam zugetropft, bis die orange Farbe bestehen bleibt (leichter Überschuss).

  • Quenchen: Der Überschuss an Oxidationsmittel wird durch tropfenweise Zugabe von Isopropylalkohol zerstört, bis die grüne Farbe erscheint.

  • Aufarbeitung: Der größte Teil des Acetons wird am Rotationsverdampfer entfernt. Der Rückstand wird mit 50 mL Wasser versetzt und dreimal mit je 30 mL Diethylether extrahiert.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden mit Sole gewaschen, über MgSO₄ getrocknet, filtriert und das Lösungsmittel abdestilliert, um das rohe 2-Butylcyclohexanon zu erhalten.

Protokoll 2: Swern-Oxidation von this compound

Materialien:

  • Oxalylchlorid

  • Dimethylsulfoxid (DMSO, getrocknet)

  • Dichlormethan (DCM, getrocknet)

  • This compound

  • Triethylamin (TEA, getrocknet)

  • Argon- oder Stickstoffatmosphäre

Schritt-für-Schritt-Anleitung:

  • Aktivierung von DMSO: In einem trockenen, mit Inertgas gespülten Kolben wird eine Lösung von Oxalylchlorid (1,5 Äq.) in DCM bei -78 °C (Trockeneis/Aceton-Bad) vorgelegt. Dazu wird langsam eine Lösung von DMSO (2,2 Äq.) in DCM getropft. Die Mischung wird 15 Minuten bei -78 °C gerührt.[12]

  • Zugabe des Alkohols: Eine Lösung von this compound (1 Äq.) in DCM wird langsam zugetropft, sodass die Temperatur unter -60 °C bleibt. Die Mischung wird weitere 30 Minuten gerührt.

  • Bildung des Produkts: Triethylamin (5 Äq.) wird zugetropft. Die Reaktionsmischung wird 30 Minuten bei -78 °C gerührt und dann langsam auf Raumtemperatur erwärmen gelassen.

  • Aufarbeitung: 50 mL Wasser werden zugegeben und die Phasen im Scheidetrichter getrennt. Die wässrige Phase wird zweimal mit DCM extrahiert. Die vereinigten organischen Phasen werden mit verdünnter HCl, Wasser und Sole gewaschen, über MgSO₄ getrocknet und eingeengt.

ParameterJones-OxidationSwern-Oxidation
Temperatur0 °C bis Raumtemperatur-78 °C bis Raumtemperatur
ReagenzienCrO₃ / H₂SO₄(COCl)₂ / DMSO / TEA
VorteileKostengünstig, einfacher AufbauSehr mild, hohe Selektivität
NachteileToxische Cr(VI)-ReagenzienÜbelriechende Nebenprodukte, tiefe Temperaturen
Erwartete Ausbeute85–95 %> 90 %

Strategie III: Umwandlung in eine exzellente Abgangsgruppe (Tosylat)

Die Umwandlung der Hydroxylgruppe in ein Sulfonatester, wie ein Tosylat (-OTs), ist eine der effektivsten Methoden, um sie in eine exzellente Abgangsgruppe zu überführen. Dies ermöglicht eine Vielzahl von nachfolgenden Sₙ2-Reaktionen mit einer breiten Palette von Nukleophilen (z. B. Azide, Cyanide, Halogenide, Alkoxide), was für den Aufbau molekularer Komplexität in der Wirkstoffsynthese von entscheidender Bedeutung ist.[13][14]

Kausale Begründung der Methodenauswahl

Die Reaktion von this compound mit p-Toluolsulfonylchlorid (TsCl) in Gegenwart einer Base wie Pyridin ist eine Standardprozedur. Pyridin agiert sowohl als Lösungsmittel als auch als Base, die das bei der Reaktion entstehende HCl abfängt. Ein entscheidender Vorteil dieser Methode ist, dass die Reaktion am Sauerstoffatom stattfindet und das stereogene Zentrum am Kohlenstoff nicht beeinträchtigt wird, sodass die Konfiguration erhalten bleibt.

Protokoll: Synthese von 2-Butylcyclohexyltosylat

Materialien:

  • This compound

  • p-Toluolsulfonylchlorid (TsCl)

  • Pyridin (getrocknet)

  • Dichlormethan (DCM)

  • Eiswasser

  • 1 M Salzsäure (HCl)

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: this compound (10 mmol, 1,56 g) wird in 20 mL trockenem Pyridin in einem Rundkolben gelöst und in einem Eisbad auf 0 °C gekühlt.

  • Zugabe von TsCl: p-Toluolsulfonylchlorid (12 mmol, 2,29 g) wird portionsweise unter Rühren zugegeben, wobei die Temperatur bei 0 °C gehalten wird.

  • Reaktionsdurchführung: Nach der Zugabe wird das Eisbad entfernt und die Mischung über Nacht bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktionsmischung wird langsam in 100 mL Eiswasser gegossen, was zur Ausfällung des Produkts führen kann. Der Feststoff wird abfiltriert oder die Mischung wird mit DCM extrahiert.

  • Reinigung: Die organische Phase (oder der in DCM gelöste Feststoff) wird mehrmals mit kalter 1 M HCl (zur Entfernung von Pyridin), Wasser und Sole gewaschen.

  • Isolierung: Die organische Phase wird über MgSO₄ getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt, um das 2-Butylcyclohexyltosylat zu erhalten, das oft als Feststoff kristallisiert.

Derivatization_Workflow cluster_start Ausgangsmaterial cluster_derivatives Derivate cluster_applications Synthetische Anwendungen This compound This compound Ester 2-Butylcyclohexylacetat (Ester) This compound->Ester Veresterung (Ac₂O, Pyridin) Keton 2-Butylcyclohexanon (Keton) This compound->Keton Oxidation (Jones / Swern) Tosylat 2-Butylcyclohexyltosylat (Tosylat) This compound->Tosylat Tosylierung (TsCl, Pyridin) Schutzgruppe Schutzgruppe / Modulator Ester->Schutzgruppe CC_Bindung C-C-Bindungsknüpfung (z.B. Wittig, Grignard) Keton->CC_Bindung SN2 S N 2-Reaktionen (z.B. mit N₃⁻, CN⁻, R-O⁻) Tosylat->SN2

Abbildung 1: Workflow zur Derivatisierung von this compound.

Strategie IV: Veretherung zur Bildung von Ethern

Die Williamson-Ethersynthese ist eine klassische Methode zur Herstellung von Ethern.[15] Sie involviert die Reaktion eines Alkoxids mit einem primären Alkylhalogenid.[16] Für ein sekundäres Alkohol wie this compound ist der bevorzugte Weg, es zunächst in sein Alkoxid umzuwandeln und dieses dann mit einem reaktiven Alkylierungsmittel (z. B. Methyliodid oder Benzylbromid) umzusetzen.

Kausale Begründung der Methodenauswahl

Die Deprotonierung des Alkohols mit einer starken Base wie Natriumhydrid (NaH) ist notwendig, um das nukleophile Alkoxid zu erzeugen.[16] Die anschließende Sₙ2-Reaktion mit einem primären Alkylhalogenid minimiert Konkurrenzreaktionen wie die Eliminierung, die bei sekundären Halogeniden ein Problem darstellen würde.[16]

Protokoll: Synthese von 1-Butyl-2-methoxycyclohexan (Beispiel)

Materialien:

  • This compound

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)

  • Tetrahydrofuran (THF, getrocknet)

  • Methyliodid (CH₃I)

  • Gesättigte Ammoniumchloridlösung (NH₄Cl)

  • Diethylether

Sicherheitshinweis: NaH reagiert heftig mit Wasser und ist entzündlich. Die Reaktion muss unter striktem Ausschluss von Feuchtigkeit in einer Inertgasatmosphäre durchgeführt werden.

Schritt-für-Schritt-Anleitung:

  • Alkoxidbildung: In einem trockenen, mit Inertgas gespülten Kolben wird NaH (1,2 Äq.) in trockenem THF suspendiert und auf 0 °C gekühlt. Eine Lösung von this compound (1 Äq.) in THF wird langsam zugetropft. Die Mischung wird 30 Minuten bei 0 °C und dann 1 Stunde bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: Die Mischung wird wieder auf 0 °C gekühlt und Methyliodid (1,5 Äq.) wird langsam zugetropft. Die Reaktion wird über Nacht bei Raumtemperatur gerührt.

  • Aufarbeitung: Die Reaktion wird vorsichtig durch langsame Zugabe von gesättigter NH₄Cl-Lösung gequencht. Die Mischung wird mit Diethylether verdünnt und die Phasen werden getrennt.

  • Reinigung: Die organische Phase wird mit Wasser und Sole gewaschen, über MgSO₄ getrocknet, filtriert und das Lösungsmittel wird entfernt. Das Produkt wird durch Destillation oder Säulenchromatographie gereinigt.

Reaction_Mechanism_Overview cluster_oxidation Oxidation (z.B. Jones) cluster_tosylation Tosylierung cluster_etherification Williamson-Ethersynthese O1 R₂CH-OH + H₂CrO₄ → R₂CH-O-CrO₃H O2 → R₂C=O + H₂CrO₃ O1->O2 Chromatester-Bildung & Eliminierung T1 R₂CH-OH + TsCl → R₂CH-O(H⁺)-Ts T2 → R₂CH-OTs + HCl T1->T2 Nukleophiler Angriff & Deprotonierung W1 R₂CH-OH + NaH → R₂CH-O⁻Na⁺ + H₂ W2 R₂CH-O⁻Na⁺ + CH₃I → R₂CH-OCH₃ + NaI W1->W2 Alkoxidbildung & S N 2-Reaktion

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield and Purity in 2-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-butylcyclohexanol. This guide is designed for researchers, scientists, and professionals in drug development who are working with or developing processes involving this key chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you optimize for both high yield and high purity. Our approach is grounded in fundamental chemical principles to explain the causality behind each experimental choice, ensuring a robust and reproducible synthesis.

Section 1: Synthesis Methodologies Overview

The synthesis of this compound, a secondary alcohol with cis and trans isomers, is primarily achieved through two robust and distinct pathways. The choice of method often depends on the desired stereoisomer and the available starting materials.

  • Catalytic Hydrogenation of 2-Butylphenol: This is the most common industrial and laboratory method. It involves the reduction of the aromatic ring of 2-butylphenol using hydrogen gas in the presence of a metal catalyst. This method's primary advantage is its efficiency and the ability to selectively produce the cis-isomer by choosing the appropriate catalyst and conditions.[1][2]

  • Nucleophilic Ring-Opening of Cyclohexene Oxide: This pathway involves the reaction of cyclohexene oxide with a butyl-containing nucleophile, such as a Grignard reagent (butylmagnesium bromide) or an organolithium reagent (butyllithium). This reaction proceeds via an SN2 mechanism, typically yielding the trans-isomer as the major product.[3]

Workflow Diagrams

Below are the generalized workflows for these two primary synthetic routes.

hydrogenation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification P1 Charge Autoclave: - 2-Butylphenol - Solvent (e.g., Cyclohexane) - Catalyst (e.g., Rh/C, Raney Ni) R1 Seal & Purge with N2/Ar P1->R1 R2 Pressurize with H2 R1->R2 R3 Heat to Reaction Temp (e.g., 70-150°C) R2->R3 R4 Monitor H2 Uptake / GC-MS R3->R4 W1 Cool & Vent Autoclave R4->W1 W2 Filter to Remove Catalyst W1->W2 W3 Solvent Removal (Rotary Evaporation) W2->W3 W4 Purify Crude Product (Distillation or Crystallization) W3->W4 grignard_workflow cluster_prep Grignard Preparation (Anhydrous) cluster_reaction Reaction cluster_workup Workup & Purification P1 React Butyl Bromide with Mg Turnings in Ether/THF P2 Confirm Reagent Formation P1->P2 R1 Cool Grignard Reagent (0°C) P2->R1 R2 Add Cyclohexene Oxide Dropwise R1->R2 R3 Warm to RT & Stir R2->R3 W1 Quench with aq. NH4Cl R3->W1 W2 Extract with Ether W1->W2 W3 Wash, Dry & Concentrate W2->W3 W4 Purify via Chromatography or Distillation W3->W4 troubleshooting_guide Problem1 Low or No Yield C1a Inactive Catalyst Problem1->C1a C1b Poor Grignard Formation Problem1->C1b C1c Wet Reagents/Glassware Problem1->C1c Problem2 Poor Stereoselectivity C2a Incorrect Catalyst/Conditions Problem2->C2a Problem3 Incomplete Reaction C3a Insufficient Reaction Time Problem3->C3a C3b Low Stoichiometry Problem3->C3b Problem4 Byproduct Formation C4a Solution: Lower reaction temperature; ensure proper cooling during additions. Problem4->C4a S1a Solution: Procure fresh catalyst; ensure proper handling (e.g., under inert gas). C1a->S1a S1b Solution: Use fresh Mg turnings; initiate with iodine/heat; ensure anhydrous conditions. C1b->S1b S1c Solution: Flame-dry all glassware; use anhydrous solvents and reagents. C1c->S1c S2a Solution: Verify catalyst choice for desired isomer; check H2 pressure and temperature against literature. C2a->S2a S3a Solution: Extend reaction time; monitor by GC until starting material is consumed. C3a->S3a S3b Solution: Re-calculate and ensure slight excess of limiting reagent (H2, Grignard). C3b->S3b

Sources

Troubleshooting side reactions in the hydrogenation of 2-butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the hydrogenation of 2-butylphenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical transformation. As a Senior Application Scientist, I've compiled this resource to address the common challenges and side reactions encountered during this process, providing not just solutions but also the underlying scientific reasoning to empower your experimental design. Our goal is to equip you with the knowledge to troubleshoot effectively and optimize your synthesis of the desired 2-butylcyclohexanol product.

Understanding the Core Reaction and Its Challenges

The catalytic hydrogenation of 2-butylphenol to this compound is a widely utilized reaction. However, its execution is often complicated by a number of potential side reactions that can significantly impact yield, purity, and stereoselectivity. The primary goal is the saturation of the aromatic ring while preserving the hydroxyl and butyl groups.

The key challenges that researchers face include:

  • Controlling Side Reactions: Preventing unwanted hydrogenolysis and dealkylation reactions is paramount.

  • Achieving High Stereoselectivity: The formation of cis and trans isomers of this compound often requires careful optimization.

  • Ensuring Complete Conversion: Incomplete reactions can lead to complex purification challenges.

  • Maintaining Catalyst Activity: Catalyst poisoning and deactivation can halt the reaction prematurely.

This guide will address these challenges in a practical question-and-answer format, providing you with the insights needed to navigate the complexities of this reaction.

Troubleshooting Guide & FAQs

Common Side Reactions and Mitigation Strategies

Question 1: My reaction is producing a significant amount of butylcyclohexane. What is causing this and how can I prevent it?

Answer: The formation of butylcyclohexane is a result of a side reaction called hydrogenolysis, where the hydroxyl group is cleaved from the cyclohexane ring and replaced with a hydrogen atom. This is a common issue, particularly at elevated temperatures and with certain catalysts.

Causality: Hydrogenolysis is favored under harsh reaction conditions (high temperatures and pressures) and is promoted by catalysts with high hydrogenolysis activity, such as Palladium (Pd) and Platinum (Pt) on acidic supports.[1]

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most effective way to reduce the rate of hydrogenolysis. Start with a lower temperature and gradually increase it to find the optimal balance between reaction rate and selectivity.

  • Optimize Hydrogen Pressure: While sufficient pressure is needed for hydrogenation, excessively high pressures can sometimes promote hydrogenolysis. Experiment with a lower pressure range.

  • Catalyst Selection:

    • Rhodium (Rh) and Ruthenium (Ru) catalysts generally exhibit lower hydrogenolysis activity compared to Pd and Pt for phenol hydrogenation.[2] Consider switching to a Rh/C or Ru/C catalyst.

    • Catalyst Support: Use a neutral or basic support like activated carbon or calcium carbonate instead of acidic supports like alumina, which can promote C-O bond cleavage.

  • Solvent Choice: The choice of solvent can influence selectivity. Polar solvents like ethanol can sometimes suppress hydrogenolysis compared to nonpolar solvents.[3][4]

Question 2: I am observing the formation of phenol and/or butane as byproducts. What is the cause?

Answer: The presence of phenol and butane indicates that a dealkylation reaction is occurring, where the butyl group is cleaved from the phenol starting material or the hydrogenated product.

Causality: Dealkylation is typically catalyzed by acidic sites on the catalyst support or by the presence of acidic impurities in the reaction mixture.[5][6] The reaction proceeds via protonation of the aromatic ring followed by elimination of the tert-butyl cation.

Troubleshooting Steps:

  • Use a Neutral or Basic Catalyst Support: Similar to mitigating hydrogenolysis, avoiding acidic supports like silica-alumina is crucial. Activated carbon is a good neutral alternative.

  • Check for Acidic Impurities: Ensure your starting material and solvent are free from acidic contaminants. Traces of acid can be sufficient to catalyze dealkylation.

  • Add a Basic Additive: In some cases, adding a small amount of a non-poisoning organic base can neutralize acidic sites and suppress dealkylation.

  • Catalyst Choice: Nickel-based catalysts have been shown to be effective for simultaneous hydrogenation and dealkylation in specific applications, so be mindful of your catalyst choice if dealkylation is undesirable.[6]

Question 3: My final product is a mixture of cis- and trans-2-butylcyclohexanol. How can I control the stereoselectivity?

Answer: The stereochemical outcome of the hydrogenation is influenced by the catalyst, solvent, and reaction conditions. The desired isomer (often the cis-isomer for fragrance applications) can be favored through careful optimization.[7][8]

Causality: The formation of cis and trans isomers is determined by the pathway of hydrogen addition to the aromatic ring and the potential for isomerization of the intermediate cyclohexanone. The cis isomer is often the kinetic product, while the trans isomer can be the thermodynamically more stable product.

Troubleshooting Steps:

  • Catalyst Selection:

    • Rhodium and Ruthenium catalysts are often preferred for achieving high cis-selectivity in the hydrogenation of substituted phenols.[7][9]

    • Raney Nickel has also been reported to provide good cis-selectivity, sometimes with modifiers.[7]

  • Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Hydrogenation in acidic solutions tends to favor the formation of the cis-alcohol, while basic conditions can favor the trans-isomer.[1]

  • Reaction Temperature: Lower temperatures generally favor the kinetic product, which is often the cis-isomer. Higher temperatures can lead to equilibration and a higher proportion of the trans-isomer.

  • Additives: The addition of certain bases or acids can influence the stereoselectivity, as mentioned above.

Parameter Effect on cis:trans Ratio Recommendation for Higher cis-Selectivity
Catalyst Different metals favor different isomers.Use Rhodium or Ruthenium-based catalysts.
Solvent Polarity and pH can influence the outcome.Use a non-polar or slightly acidic medium.
Temperature Lower temperatures favor the kinetic product.Conduct the reaction at the lowest feasible temperature.
Additives Can alter the catalyst surface and reaction environment.Experiment with small amounts of acidic additives if compatible with your system.

Experimental Protocol for Optimizing Stereoselectivity:

  • Catalyst Screening: Set up parallel reactions using different catalysts (e.g., 5% Rh/C, 5% Ru/C, Raney Ni) under identical conditions (e.g., methanol solvent, 50°C, 10 bar H₂).

  • Solvent Screening: Using the best catalyst from the previous step, run the reaction in a variety of solvents (e.g., methanol, isopropanol, hexane, ethyl acetate).

  • Temperature Optimization: With the best catalyst and solvent combination, perform the reaction at a range of temperatures (e.g., 25°C, 50°C, 75°C).

  • Analysis: Analyze the product mixture from each reaction by GC or ¹H NMR to determine the cis:trans ratio.

Reaction Inefficiency and Catalyst Issues

Question 4: The hydrogenation reaction is very slow or has stalled completely. What are the possible reasons and how can I resolve this?

Answer: A sluggish or stalled reaction can be due to several factors, including poor catalyst activity, catalyst poisoning, or insufficient mass transfer of hydrogen.

Causality: The catalyst's active sites may be blocked by impurities (poisoning), the catalyst may have lost its intrinsic activity, or the hydrogen gas may not be reaching the catalyst surface effectively.

Troubleshooting Steps:

  • Check Catalyst Activity:

    • Use a fresh batch of catalyst: Catalysts can deactivate over time, especially if not stored properly.

    • Test with a known substrate: Run a control reaction with a simple, easily hydrogenated substrate (e.g., cyclohexene) to confirm the catalyst is active.

  • Identify and Remove Potential Poisons:

    • Sulfur compounds: Thiols and thioethers are potent catalyst poisons.[10] Ensure your starting material and solvent are sulfur-free.

    • Carbon monoxide (CO): CO can form from the decomposition of certain solvents (like methanol) or impurities on the catalyst surface and strongly poison Pt and other noble metal catalysts.[11][12]

    • Halogens: Halogenated compounds can also deactivate the catalyst.

    • Purification: If you suspect impurities in your starting material, purify it before the reaction.

  • Improve Mass Transfer:

    • Vigorous Stirring: Ensure the reaction mixture is being stirred vigorously to facilitate the dissolution of hydrogen into the liquid phase and its transport to the catalyst surface.

    • Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen, which can improve the reaction rate.[13]

  • Increase Catalyst Loading: While not always ideal, increasing the catalyst loading (e.g., from 5 wt% to 10 wt%) can sometimes overcome minor poisoning or activity issues.

  • Increase Temperature: Raising the temperature will generally increase the reaction rate, but be mindful of the potential for increased side reactions.

Question 5: How can I tell if my catalyst is deactivated, and can it be regenerated?

Answer: Catalyst deactivation is often indicated by a gradual decrease in reaction rate over time or in subsequent runs with the same catalyst batch. Deactivation can occur through several mechanisms, including coking (deposition of carbonaceous material), sintering (agglomeration of metal particles), and irreversible poisoning.

Troubleshooting and Regeneration:

  • Diagnosis:

    • Visual Inspection: A spent catalyst may appear clumped or have a different color.

    • Characterization: Techniques like TEM can reveal sintering, while TGA can indicate the presence of coke.

  • Regeneration Strategies:

    • Washing: Washing the catalyst with a suitable solvent may remove some adsorbed impurities.

    • Mild Oxidation followed by Reduction: For deactivation by coking, a carefully controlled oxidation in air at a moderate temperature, followed by re-reduction in hydrogen, can sometimes restore activity.[14]

    • Acid/Base Washing: Depending on the nature of the poison, a dilute acid or base wash may be effective. However, this can also damage the catalyst, so it should be approached with caution.

Visualizing the Reaction Network and Troubleshooting Logic

To aid in understanding the competing reaction pathways and the troubleshooting process, the following diagrams are provided.

cluster_main_reaction Desired Hydrogenation Pathway cluster_side_reactions Common Side Reactions 2-Butylphenol 2-Butylphenol 2-Butylcyclohexanone 2-Butylcyclohexanone 2-Butylphenol->2-Butylcyclohexanone + H₂ Phenol + Butane Phenol + Butane 2-Butylphenol->Phenol + Butane Dealkylation This compound This compound 2-Butylcyclohexanone->this compound + H₂ Butylcyclohexane Butylcyclohexane This compound->Butylcyclohexane Hydrogenolysis

Caption: Reaction network for the hydrogenation of 2-butylphenol.

Start Start Problem Problem Start->Problem Reaction Issue? Check_Poisons Check for catalyst poisons (S, CO, halogens) Problem->Check_Poisons Slow/No Reaction Check_Byproducts Identify byproducts (GC-MS, NMR) Problem->Check_Byproducts Side Products Formed Check Check Action Action End End Action_Purify Purify starting materials & use fresh solvent Check_Poisons->Action_Purify Poisons Suspected Check_Activity Test catalyst with a known substrate Check_Poisons->Check_Activity No Obvious Poisons Action_Purify->End Action_Replace_Catalyst Use fresh catalyst Check_Activity->Action_Replace_Catalyst Inactive Action_Optimize Increase H₂ pressure &/or temperature Check_Activity->Action_Optimize Active Action_Replace_Catalyst->End Action_Optimize->End Action_Hydrogenolysis Lower temperature Switch to Rh or Ru catalyst Check_Byproducts->Action_Hydrogenolysis Butylcyclohexane Action_Dealkylation Use neutral support (e.g., activated carbon) Check_Byproducts->Action_Dealkylation Phenol/Butane Action_Hydrogenolysis->End Action_Dealkylation->End

Caption: Troubleshooting workflow for 2-butylphenol hydrogenation.

References

  • Olcese, R., Bettahar, M. M., & Malaman, B. (2019). Poisoning and competitive adsorption effects during phenol hydrogenation on platinum in water-alcohol mixtures.
  • Crossley, S., Faria, J., & Shen, M. (2019). Poisoning and competitive adsorption effects during phenol hydrogenation on platinum in water-alcohol mixtures. OSTI.GOV. [Link]

  • Hammond, C. (2017). Intensification Studies of Heterogeneous Catalysts: Probing and Overcoming Catalyst Deactivation During Liquid Phase Operation. Green Chemistry, 19(12), 2711–2728.
  • Chemweeb. (2015). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]

  • DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol.
  • Kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and noble metal catalysts. Industrial & Engineering Chemistry Research.
  • Tunable selectivity of phenol hydrogenation to cyclohexane or cyclohexanol by a solvent-driven effect over a bifunctional Pd/NaY catalyst. RSC Publishing. [Link]

  • Wettstein, S. G. (2012). RuSn bimetallic catalysts for selective hydrogenation of levulinic acid to γ-valerolactone. Applied Catalysis B: Environmental, 117-118, 255-263.
  • Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. MDPI. [Link]

  • Catalytic Hydrogenation Part II - Tips and Tricks. Curly Arrow. [Link]

  • Tunable Selectivity of Phenol Hydrogenation to Cyclohexane or Cyclohexanol by Solvent-Driven effect over Bifunctional Pd/NaY Catalyst. Request PDF. [Link]

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  • EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • The Art of Heterogenous Catalytic Hydrogen
  • Stereoselective cascade hydrogenation of 4-tert-butylphenol and p-cresol over Zr-zeolite beta-supported rhodium. ScholarBank@NUS.
  • Mechanistic Insights into the Oxidation of Substituted Phenols via Hydrogen Atom Abstraction by a Cupric–Superoxo Complex. NIH. [Link]

  • Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.gov. [Link]

  • Dealkylation of derivatives of 2, 6-di-butylphenol in the presence of heteropoly acids. OSTI.GOV. [Link]

  • Gas-phase hydrogenation of 4-tert-butylphenol over Pt/SiO2 - Kinetics and stereoselectivity. Conference Paper.
  • Hydrogenation of Phenol over Pt/CNTs: The Effects of Pt Loading and Reaction Solvents. MDPI. [Link]

  • Effects of reaction temperature on the second phenol hydrogenation system.
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  • PL137526B1 - Method of obtaining p-tertiary-butylcyclohexanol.
  • Selective phenol recovery via simultaneous hydrogenation/dealkylation of isopropyl- and isopropenyl-phenols employing an H2 generator combined with tandem micro-reactor GC/MS. PubMed. [Link]

  • Oxidation of 2,6-di-tert-butylphenol with tert-butyl hydroperoxide catalyzed by iron porphyrin tetrasulfonate, iron porphyrin tetracarboxylate and their supported analogues in a water-methanol mixture. PubMed. [Link]

  • Stereoselective Rh-catalyzed hydrogenation of cyclobutyl chiral enamides: double stereodifferentiation vs catalyst-controlled diastereoselection. PubMed.
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Technical Support Center: Stereoselective Synthesis of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of 2-butylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this nuanced synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring both technical accuracy and practical success.

Section 1: Troubleshooting Poor Diastereoselectivity

Poor diastereoselectivity is a frequent hurdle in the synthesis of this compound, primarily prepared by the reduction of 2-butylcyclohexanone. The relative orientation of the butyl and hydroxyl groups (cis or trans) is determined by the trajectory of the hydride attack on the carbonyl.

FAQ 1: My reduction of 2-butylcyclohexanone with sodium borohydride (NaBH₄) is yielding a nearly 1:1 mixture of cis and trans isomers. How can I favor the formation of the trans isomer?

Answer:

This is a classic issue of kinetic versus thermodynamic control, dictated by the steric environment of the ketone. For 2-substituted cyclohexanones, the butyl group will preferentially occupy the equatorial position to minimize steric strain.

  • The Underlying Principle: Sodium borohydride is a relatively small, unhindered reducing agent. It can approach the carbonyl from two faces: the axial face or the equatorial face.[1]

    • Axial Attack: Leads to the formation of the equatorial alcohol (the trans isomer). This pathway is generally sterically favored as the hydride avoids interaction with the equatorial butyl group.

    • Equatorial Attack: Leads to the formation of the axial alcohol (the cis isomer). This pathway is sterically hindered by the axial hydrogens at the C-3 and C-5 positions.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Decreasing the temperature often enhances selectivity by favoring the transition state with the lower activation energy, which in this case is the axial attack leading to the trans product.[2] Running the reaction at 0 °C or even -78 °C can significantly improve the diastereomeric ratio.

  • Solvent Choice: The choice of solvent can influence the transition state. Protic solvents like methanol or ethanol are standard for NaBH₄ reductions. While less common for this specific reduction, exploring less polar aprotic solvents might alter the selectivity, though solubility can become an issue.

FAQ 2: I need to synthesize the cis-2-butylcyclohexanol isomer as the major product. Which reducing agents should I consider?

Answer:

To favor the formation of the cis (axial alcohol) isomer, you need to employ a sterically demanding reducing agent. These "bulky" hydrides are too large to easily approach from the axial face and are therefore forced to attack from the equatorial face.

Recommended Reagents:

ReagentCommon AbbreviationKey Characteristics
Lithium tri-sec-butylborohydrideL-Selectride®Highly sterically hindered, excellent for selective equatorial attack.[1]
Lithium triisobutylborohydrideL-Selectride® alternativeAlso provides high steric bulk.
Potassium tri-sec-butylborohydrideK-Selectride®Similar to L-Selectride®, offering high selectivity.

Experimental Protocol: Diastereoselective Reduction with L-Selectride®

  • Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-butylcyclohexanone in dry tetrahydrofuran (THF) in a flame-dried flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a 1.0 M solution of L-Selectride® in THF dropwise to the stirred ketone solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of water, followed by an aqueous solution of sodium hydroxide and then hydrogen peroxide to decompose the borane byproducts.

  • Workup: Allow the mixture to warm to room temperature, and extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Determine the diastereomeric ratio using ¹H NMR spectroscopy or gas chromatography (GC).

Below is a workflow diagram illustrating the decision-making process for selecting a reducing agent based on the desired diastereomer.

G start Desired Diastereomer of this compound? trans_isomer Trans Isomer (Equatorial OH) start->trans_isomer  trans cis_isomer Cis Isomer (Axial OH) start->cis_isomer  cis small_reagent Use Small, Unhindered Reducing Agent trans_isomer->small_reagent bulky_reagent Use Bulky, Hindered Reducing Agent cis_isomer->bulky_reagent examples_small e.g., NaBH₄, LiAlH₄ small_reagent->examples_small conditions Optimize Conditions: - Low Temperature (0 to -78 °C) - Protic Solvent small_reagent->conditions examples_bulky e.g., L-Selectride®, K-Selectride® bulky_reagent->examples_bulky

Caption: Selecting a reducing agent for desired diastereoselectivity.

Section 2: Challenges in Enantioselective Synthesis

For applications in drug development, obtaining a single enantiomer of this compound is often necessary. This requires moving beyond simple diastereoselective reductions to asymmetric methods.

FAQ 3: I am attempting an asymmetric hydrogenation of 2-butylcyclohexanone, but the enantiomeric excess (ee) is low. What are the critical parameters to optimize?

Answer:

Asymmetric hydrogenation is a powerful but sensitive technique. Low enantiomeric excess can stem from several factors related to the catalyst, substrate, and reaction conditions.

Key Optimization Strategies:

  • Catalyst and Ligand Screening: The choice of the chiral ligand is paramount. For ketones, ruthenium and rhodium-based catalysts with chiral phosphine ligands (e.g., BINAP derivatives) are common.[3] It is crucial to screen a variety of ligands, as a subtle change in the ligand's steric or electronic properties can dramatically impact enantioselectivity.[4]

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction kinetics and, consequently, the enantioselectivity. This parameter often requires empirical optimization.

  • Solvent and Additives: The solvent can affect the conformation of the catalyst-substrate complex. Protic solvents like isopropanol or methanol are often used.[5] The addition of a base (e.g., t-BuOK) is sometimes required to facilitate the catalytic cycle.[5]

  • Temperature: As with diastereoselective reactions, lower temperatures generally lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2]

  • Substrate Purity: Ensure the 2-butylcyclohexanone starting material is of high purity, as impurities can poison the catalyst.

FAQ 4: Are there alternatives to asymmetric hydrogenation for accessing enantiopure this compound?

Answer:

Yes, several other strategies can be employed, each with its own set of advantages and challenges.

  • Use of Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction.[6][7] For instance, one could form an enamine or an imine from 2-butylcyclohexanone using a chiral amine, perform a diastereoselective reduction, and then cleave the auxiliary. Popular auxiliaries include those derived from (R,R)- or (S,S)-pseudoephedrine.[6]

  • Enzymatic Reduction: Biocatalysis using enzymes like ketoreductases (KREDs) can offer exceptional enantioselectivity under mild reaction conditions. These enzymes can selectively reduce the ketone to a single enantiomer of the alcohol. This approach often requires screening a library of enzymes to find one with high activity and selectivity for 2-butylcyclohexanone.[8]

The general workflow for employing a chiral auxiliary is depicted below.

G sub Substrate (2-Butylcyclohexanone) couple 1. Couple Substrate and Auxiliary sub->couple aux Chiral Auxiliary aux->couple diastereomer Form Diastereomeric Intermediate couple->diastereomer transform 2. Diastereoselective Transformation (e.g., Reduction) diastereomer->transform product_mix Mixture of Diastereomeric Products transform->product_mix separate 3. Cleave Auxiliary & Separate product_mix->separate final_product Enantiopure Product (this compound) separate->final_product recycle Recovered Chiral Auxiliary separate->recycle

Caption: General workflow for using a chiral auxiliary.

Section 3: Purification and Analysis

Successfully synthesizing the desired stereoisomer is only half the battle; purification and accurate characterization are equally critical.

FAQ 5: I have a mixture of cis and trans-2-butylcyclohexanol. What is the best way to separate them?

Answer:

Separating diastereomers is generally more straightforward than separating enantiomers because they have different physical properties.[9]

  • Flash Column Chromatography: This is the most common laboratory-scale method. Diastereomers will have different retention factors (Rf) on silica gel. A solvent system of ethyl acetate and hexanes is a good starting point for optimization.

  • Recrystallization: If the product is a solid and one diastereomer is significantly less soluble than the other in a particular solvent system, recrystallization can be an effective method for purification.

  • Extractive Distillation: On an industrial scale, extractive distillation can be employed to separate diastereomers.[10]

FAQ 6: How can I use ¹H NMR spectroscopy to determine the ratio of my cis and trans diastereomers?

Answer:

¹H NMR spectroscopy is an excellent tool for differentiating and quantifying diastereomers of substituted cyclohexanols.[11] The key is to analyze the signal of the proton on the carbon bearing the hydroxyl group (the carbinol proton).

  • Conformational Locking: The bulky butyl group at the C-2 position will strongly favor an equatorial position, which locks the conformation of the cyclohexane ring.

  • Signal for the trans Isomer (Equatorial OH): In the trans isomer, the hydroxyl group is equatorial, meaning the carbinol proton is axial. This axial proton will have large axial-axial couplings to the two adjacent axial protons and smaller axial-equatorial couplings. This typically results in a more complex splitting pattern, often appearing as a triplet of triplets or a multiplet with a large width.

  • Signal for the cis Isomer (Axial OH): In the cis isomer, the hydroxyl group is axial, making the carbinol proton equatorial. This equatorial proton will only have smaller equatorial-axial and equatorial-equatorial couplings to its neighbors. This often results in a broader, less resolved signal with a smaller width compared to its axial counterpart.

By integrating the distinct signals for the carbinol protons of the cis and trans isomers, you can accurately determine the diastereomeric ratio of your product mixture.[5]

References

  • BenchChem. (2025). Stereoselective Reduction of 2,4-Di-tert-butylcyclohexanone - Application Notes. BenchChem.
  • Wikipedia. (2023). Chiral auxiliary. Wikipedia.
  • Whitesell, J. K., et al. (1985). Practical Enzymatic Resolution of Chiral Auxiliaries. CHIMIA.
  • BenchChem. (2025). Technical Support Center: Synthesis of Asymmetric Diarylidene Cyclohexanones. BenchChem.
  • Wikiwand. (n.d.). Chiral auxiliary. Wikiwand.
  • MDPI. (2021). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts. MDPI.
  • Creative Commons. (2015). Asymmetric Hydrogenation.
  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1. ResearchGate.
  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies.
  • Google Patents. (n.d.). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol. Google Patents.
  • Reddit. (2019). Cis and Trans NMR splitting. Reddit.
  • Study.com. (n.d.). Describe how H-1 NMR spectroscopy can be used to differentiate cis- from trans-4-tert-butylcyclohexanol. Study.com.
  • BenchChem. (2025). Troubleshooting diastereoselectivity in 3-(Phenylselanyl)nonan-2-OL synthesis. BenchChem.
  • BenchChem. (2025). Strategies for controlling stereoselectivity in vinylcyclooctane synthesis. BenchChem.
  • ResearchGate. (n.d.). Stereochemistry of the Enzymatic Reduction of 2-(4-Methoxybenzyl)-1-Cyclohexanone by Solanum Aviculare Cells in vitro. ResearchGate.
  • Google Patents. (n.d.). Separation of diastereomers by extractive distillation. Google Patents.

Sources

Purification techniques for separating cis/trans isomers of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of cis/trans isomers of 2-butylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting for the separation of these diastereomers. The methodologies and principles discussed herein are grounded in established stereoisomer separation techniques, ensuring scientific integrity and practical applicability in a laboratory setting.

Introduction: The Challenge of Separating Diastereomers

Cis and trans isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other.[1][2] While they share the same molecular formula and connectivity, their different spatial arrangements of the butyl and hydroxyl groups lead to distinct physical and chemical properties.[3][4] These differences, though often subtle, are the key to their separation.[5] The choice of purification technique is critical and depends on factors such as the scale of the separation, desired purity, and the composition of the isomeric mixture.[5] In the pharmaceutical industry, the separation of geometric isomers is crucial for ensuring the purity, efficacy, and safety of drug products.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating cis and trans isomers of this compound?

A1: The most effective and commonly used methods for separating these diastereomers are column chromatography (including flash chromatography), High-Performance Liquid Chromatography (HPLC), and fractional crystallization.[5][6] The selection of the optimal method is dictated by the specific requirements of your experiment, including scale, required purity, and available instrumentation.

Q2: Why is the separation of these isomers challenging?

A2: The challenge lies in the subtle differences in their physical properties.[5] Both isomers have the same molecular weight and similar chemical functionalities.[9][10] Their separation relies on exploiting small differences in polarity and steric hindrance arising from the different spatial orientations of the butyl and hydroxyl groups.[3][11]

Q3: Which isomer is generally more stable, and how does this affect separation?

A3: Generally, the trans isomer, where the bulky butyl group and the hydroxyl group are on opposite sides of the cyclohexane ring (ideally in equatorial positions), is thermodynamically more stable due to reduced steric strain.[3] The cis isomer, with both groups on the same side, experiences greater steric hindrance.[3] This difference in stability can influence their physical properties, such as solubility and interaction with stationary phases in chromatography, which can be exploited for separation.

Q4: How can I determine the ratio of cis to trans isomers in my mixture?

A4: The most common methods for determining the isomeric ratio are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][12] In ¹H NMR, the chemical shift and coupling constants of the proton on the carbon bearing the hydroxyl group (the carbinol proton) are often distinct for the cis and trans isomers, allowing for quantification.[13][14]

Q5: Is it possible to chemically convert one isomer to the other?

A5: Yes, under certain conditions, it is possible to equilibrate the isomers. For instance, processes involving the temporary formation of a planar intermediate, such as oxidation to the corresponding ketone followed by reduction, can alter the isomer ratio. This is not a purification technique but can be used to enrich the thermodynamically more stable trans isomer.[15]

Troubleshooting Guides

Column Chromatography

Column chromatography, particularly flash chromatography, is a widely used technique for the preparative separation of this compound isomers on a laboratory scale.[16][17][18] The separation is based on the differential adsorption of the isomers to a stationary phase (typically silica gel) and their elution with a mobile phase.

Problem 1: Poor or no separation of isomers.

  • Possible Cause: The solvent system (eluent) has incorrect polarity.

    • Solution: The choice of eluent is critical.[17] A systematic approach using Thin Layer Chromatography (TLC) is recommended to determine the optimal solvent system. Aim for a solvent mixture that gives a significant difference in the retention factor (Rƒ) between the two isomers, ideally with the lower-eluting spot having an Rƒ of ~0.2-0.3.[17] Start with a low polarity eluent (e.g., hexane/ethyl acetate 95:5) and gradually increase the polarity.[5]

  • Possible Cause: The column is overloaded.

    • Solution: The amount of sample loaded should be appropriate for the column size. As a general rule, for silica gel flash chromatography, the sample-to-adsorbent ratio should be between 1:20 and 1:100 by weight, depending on the difficulty of the separation.

  • Possible Cause: The column was not packed properly.

    • Solution: Ensure the silica gel is packed uniformly without any cracks or air bubbles.[16] A poorly packed column will lead to band broadening and poor resolution. The "slurry method" of packing is often recommended.[5]

  • Possible Cause: The flow rate is not optimal.

    • Solution: An excessively fast flow rate will not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.[19] Conversely, a very slow flow rate can lead to band broadening due to diffusion.[19] Adjust the flow rate to an optimal level for your column dimensions.

Problem 2: The compound is taking too long to elute or is streaking.

  • Possible Cause: The eluent is not polar enough.

    • Solution: If the compound is moving very slowly or streaking, the polarity of the eluent should be gradually increased.[20] For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate.

  • Possible Cause: The compound is not stable on silica gel.

    • Solution: Some compounds can decompose on acidic silica gel.[20] You can test for this by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a deactivated stationary phase (e.g., silica treated with triethylamine) or an alternative adsorbent like alumina.[20]

  • Possible Cause: The sample was not loaded correctly.

    • Solution: The sample should be loaded in a narrow band at the top of the column.[19] Dissolve the sample in a minimal amount of the eluent or a volatile solvent.[5][19] For samples with poor solubility in the eluent, "dry loading" can be an effective alternative.[19]

Problem 3: Co-elution of isomers with impurities.

  • Possible Cause: The chosen solvent system does not resolve the isomers from the impurities.

    • Solution: Re-evaluate the solvent system using TLC, possibly trying different solvent combinations (e.g., dichloromethane/methanol or ether/hexane) to alter the selectivity of the separation.

  • Possible Cause: The fractions were collected in too large of a volume.

    • Solution: Collect smaller fractions and analyze them by TLC to identify the pure fractions before combining them.

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and is suitable for both analytical and preparative-scale separations of diastereomers.[21][22][23]

Problem 1: Poor resolution between the cis and trans isomer peaks.

  • Possible Cause: The mobile phase composition is not optimal.

    • Solution: For normal-phase HPLC on a silica column, systematically vary the ratio of the non-polar and polar solvents (e.g., hexane and isopropanol) to improve resolution.[24] For reversed-phase HPLC, adjust the ratio of water and the organic modifier (e.g., acetonitrile or methanol).[22]

  • Possible Cause: The stationary phase is not suitable.

    • Solution: While standard silica or C18 columns can often separate diastereomers, sometimes a different stationary phase is required to achieve baseline separation.[1][22] Phenyl or cyano-bonded phases can offer different selectivities.[25]

  • Possible Cause: Extra-column volume is causing band broadening.

    • Solution: Minimize the length and diameter of tubing connecting the injector, column, and detector to reduce peak broadening.[26]

Problem 2: Fluctuating retention times.

  • Possible Cause: The column has not been properly equilibrated.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before injecting the sample, especially in normal-phase chromatography where the water content of the solvent can significantly affect retention.[24]

  • Possible Cause: The mobile phase composition is changing.

    • Solution: If using a gradient system, ensure the pump is functioning correctly. If preparing the mobile phase manually, ensure accurate mixing.[24]

  • Possible Cause: Temperature fluctuations.

    • Solution: Use a column oven to maintain a constant temperature, which will ensure reproducible retention times.[26]

Fractional Crystallization

This technique exploits differences in the solubility of the cis and trans isomers in a particular solvent.[5][6]

Problem 1: The compound does not crystallize.

  • Possible Cause: The solution is not supersaturated.

    • Solution: Concentrate the solution by slowly evaporating the solvent. If the compound is still not crystallizing, try cooling the solution slowly.

  • Possible Cause: The chosen solvent is not appropriate.

    • Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[27] You may need to screen several solvents or solvent mixtures.

  • Possible Cause: The presence of impurities is inhibiting crystallization.

    • Solution: If the sample is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting crystallization.

Problem 2: The resulting crystals are not pure.

  • Possible Cause: The cooling process was too rapid.

    • Solution: Rapid cooling can trap impurities within the crystal lattice.[27] Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Possible Cause: The crystals were not washed properly.

    • Solution: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing the other isomer and impurities.

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol is designed to enrich the more polar cis isomer from a cis/trans mixture.

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of material to be separated.

    • Pack the column with silica gel (230-400 mesh) using a slurry method with a non-polar solvent like hexane.[5]

    • Ensure the packing is uniform and free of air bubbles.[16]

  • Sample Preparation and Loading:

    • Dissolve the isomeric mixture in a minimal amount of the chromatography eluent or a volatile solvent.[5]

    • Carefully add the sample to the top of the silica gel bed.

    • Allow the solvent to absorb into the silica until the top surface is just moist.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate), as determined by prior TLC analysis.[5] The less polar trans isomer will elute first.

    • Collect fractions and monitor their composition using TLC or GC.

    • Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar cis isomer.[5]

  • Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent using a rotary evaporator to yield the purified isomer.

Protocol 2: Separation by Fractional Crystallization (for enriching the trans isomer)

This protocol takes advantage of the potentially lower solubility and better crystal packing of the more stable trans isomer.

  • Solvent Selection:

    • Choose a solvent in which the trans isomer has lower solubility than the cis isomer. Petroleum ether or hexane are good starting points.[5]

  • Dissolution:

    • Dissolve the isomeric mixture in the minimum amount of hot solvent.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. The less soluble trans isomer should crystallize out first.

    • Once crystallization appears to be complete at room temperature, cool the flask in an ice bath to maximize the yield.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • The purity of the crystals can be assessed by GC or NMR. If necessary, the recrystallization process can be repeated to achieve higher purity.

Visualizations

Workflow for Selecting a Purification Technique

G start Start: Cis/Trans Isomer Mixture scale Determine Scale of Separation start->scale large_scale Large Scale (>5g) scale->large_scale >5g small_scale Small Scale (<5g) scale->small_scale <5g purity Define Required Purity high_purity High Purity (>99%) purity->high_purity >99% mod_purity Moderate Purity purity->mod_purity <99% cryst Attempt Fractional Crystallization large_scale->cryst col_chrom Perform Flash Column Chromatography small_scale->col_chrom hplc Use Preparative HPLC high_purity->hplc col_success Sufficient Purity? mod_purity->col_success cryst_success Success? cryst->cryst_success col_chrom->purity end_pure Pure Isomer Obtained hplc->end_pure cryst_success->col_chrom No cryst_success->end_pure Yes col_success->hplc No col_success->end_pure Yes G start Column Chromatography Issue issue Identify Problem start->issue no_sep Poor/No Separation issue->no_sep Separation slow_elution Slow Elution/Streaking issue->slow_elution Elution check_solvent Check Solvent System (TLC) no_sep->check_solvent increase_polarity Increase Eluent Polarity slow_elution->increase_polarity check_loading Check Column Loading check_solvent->check_loading check_packing Check Column Packing check_loading->check_packing resolve Problem Resolved check_packing->resolve check_stability Check Compound Stability increase_polarity->check_stability check_stability->resolve

Sources

Technical Support Center: Improving the Resolution of 2-Butylcyclohexanol Enantiomers by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral separation of 2-Butylcyclohexanol enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chromatographic resolution. Here, we combine established scientific principles with field-proven insights to help you optimize your separations.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no resolution of this compound enantiomers?

A1: The most frequent cause of poor resolution is an inappropriate Chiral Stationary Phase (CSP).[1][2] The enantiomers of this compound, like many chiral molecules, require a specific three-dimensional interaction with the CSP to achieve separation.[3][4] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally the most successful for this class of compounds due to their broad enantiorecognition capabilities.[5][6] If you are observing poor resolution, the first step is to ensure you are using a CSP known to be effective for cyclohexanol derivatives or similar structures. A screening of different polysaccharide-based columns is highly recommended as structural similarity does not guarantee similar separation behavior.[7]

Q2: My resolution is inconsistent between runs. What could be the cause?

A2: Inconsistent resolution is often linked to subtle changes in the mobile phase composition or temperature.[1][5] Chiral separations are highly sensitive to these parameters. Even small variations in the percentage of the alcohol modifier in a normal-phase system can significantly impact selectivity. Temperature fluctuations can alter the thermodynamics of the solute-CSP interaction, leading to variable resolution.[7] Additionally, if you are using mobile phase additives, a "memory effect" could be at play, where the column retains additives from previous runs, affecting subsequent separations.[8][9]

Q3: I'm observing significant peak tailing with my this compound enantiomers. How can I improve peak shape?

A3: Peak tailing in chiral chromatography can often be attributed to secondary interactions between the analyte and the stationary phase, particularly with residual silanols on silica-based CSPs.[1] This is especially common for compounds with polar functional groups like the hydroxyl group in this compound. To mitigate this, consider adding a small amount of a competing agent to the mobile phase. For a neutral compound like this compound, an alcohol like ethanol or isopropanol can help to mask these secondary interaction sites. In some cases, for acidic or basic analytes, acidic or basic additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are used, respectively, to improve peak shape.[10][11]

Q4: Can I use reversed-phase chromatography for this compound enantiomers?

A4: Yes, reversed-phase (RP) chromatography can be a viable option for separating this compound enantiomers, and it is often complementary to normal-phase (NP) separations.[12] The presence of water in the mobile phase can alter the chiral recognition mechanism and may lead to successful separation where NP methods have failed.[12] RP methods are also advantageous for samples in aqueous solutions, such as those from biological matrices, and are highly compatible with mass spectrometry (LC/MS).[12]

Q5: What are "ghost peaks" and how can I avoid them in my chromatogram?

A5: Ghost peaks are extraneous peaks that appear in your chromatogram that are not part of your injected sample.[1] Common causes include impurities in the mobile phase solvents, carryover from previous injections, or bleed from the column or other system components.[1] To eliminate ghost peaks, always use high-purity, HPLC-grade solvents, thoroughly flush the system between runs, and ensure proper mobile phase degassing.

Troubleshooting Guide

This section provides a more in-depth, systematic approach to resolving common issues encountered during the chiral separation of this compound.

Issue 1: No Separation of Enantiomers

If you are not observing any separation of the this compound enantiomers, follow this troubleshooting workflow:

Caption: Workflow for troubleshooting no enantiomeric separation.

In-Depth Explanation:
  • CSP Selection: The fundamental principle of chiral separation lies in the differential interaction between the enantiomers and the CSP.[2] Polysaccharide-based CSPs are the industry standard for their versatility.[5] If your initial choice is not working, it is crucial to screen other columns with different polysaccharide backbones (amylose vs. cellulose) and different derivatizations.[5]

  • Mobile Phase Optimization: The composition of the mobile phase directly influences the interactions leading to separation.[5] In normal-phase mode, the type and concentration of the alcohol modifier are critical. Small changes can lead to significant improvements in resolution. For immobilized CSPs, you have a wider range of solvents to explore, including ethers and chlorinated solvents, which can offer unique selectivities.[13]

  • Temperature Effects: Temperature is a powerful yet often overlooked parameter in chiral method development.[7] Varying the temperature can alter the conformation of the chiral selector and the analyte, potentially enhancing the enantioselectivity. Both increasing and decreasing the temperature should be explored.[7]

Issue 2: Poor Resolution (Rs < 1.5)

When you have some separation but the resolution is insufficient for accurate quantification, the following steps can help you enhance it.

Caption: Workflow for improving poor resolution.

In-Depth Explanation:
  • Flow Rate: Chiral separations often benefit from lower flow rates than typical achiral separations.[7] Reducing the flow rate increases the time the enantiomers spend interacting with the CSP, which can lead to better resolution.

  • Fine-Tuning Mobile Phase: Once a suitable mobile phase system is identified, small adjustments to the modifier concentration can have a significant impact on resolution. This is a critical step in method optimization.

  • Column Overload: Injecting too much sample can lead to peak broadening and a loss of resolution.[1] To check for this, dilute your sample and inject a smaller volume. If the resolution improves, you were likely overloading the column.

Issue 3: High Backpressure

Elevated backpressure can indicate a blockage in the system or issues with the column itself.

Caption: Troubleshooting high backpressure in the HPLC system.

In-Depth Explanation:
  • Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[14] A gentle reverse flush can often dislodge these particles.

  • Sample Precipitation: If the sample is dissolved in a solvent much stronger than the mobile phase, it can precipitate upon injection, leading to a blockage.[14] It is always best to dissolve the sample in the mobile phase itself.[2]

  • Solvent Incompatibility: Coated polysaccharide CSPs can be damaged by certain organic solvents (e.g., THF, DCM, ethyl acetate).[2] Using these with a coated column can dissolve the chiral polymer, leading to a rapid and irreversible loss of performance and high backpressure.[14] Immobilized CSPs offer greater solvent compatibility and are less prone to this issue.[13]

Experimental Protocols

Protocol 1: Initial Screening of Chiral Stationary Phases

This protocol outlines a systematic approach to screen for a suitable CSP for this compound.

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of racemic this compound in a 50:50 mixture of hexane and isopropanol.

  • Select Columns: Choose a set of 3-4 polysaccharide-based CSPs, including at least one amylose-based and one cellulose-based column (e.g., CHIRALPAK® AD, CHIRALPAK® IA, CHIRALCEL® OD, CHIRALCEL® OJ).

  • Initial Mobile Phase: Start with a mobile phase of 90:10 Hexane:Isopropanol.

  • Set HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at a suitable wavelength (e.g., 210 nm, or based on the chromophore of the molecule).

  • Run Screening: Inject the sample onto each column and record the chromatograms.

  • Evaluate Results: Identify the column that provides the best initial separation or shows the most promise (e.g., peak broadening or shouldering).

Protocol 2: Method Optimization

Once a promising CSP has been identified, use this protocol to optimize the resolution.

  • Select Best Column: Use the column identified in the screening protocol.

  • Optimize Mobile Phase:

    • Vary the percentage of the alcohol modifier (e.g., Isopropanol) from 5% to 20% in 5% increments.

    • If resolution is still not optimal, try a different alcohol modifier (e.g., Ethanol).

  • Optimize Flow Rate:

    • Using the best mobile phase composition from the previous step, test lower flow rates (e.g., 0.8 mL/min, 0.5 mL/min).

  • Optimize Temperature:

    • Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to determine the optimal condition.

  • Finalize Method: Document the final optimized conditions that provide a resolution (Rs) of >1.5 with good peak shape.

Data Presentation

Table 1: Example Screening Results for this compound
Chiral Stationary Phase (CSP)Mobile Phase (Hexane:IPA)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
CHIRALPAK® IA90:105.26.11.6
CHIRALCEL® OD-H90:107.87.80.0
CHIRALPAK® AD-H90:106.57.00.9
CHIRALCEL® OJ-H90:109.19.81.2
Table 2: Example Optimization Data on CHIRALPAK® IA
ParameterConditionRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Mobile Phase 95:5 Hexane:IPA8.910.52.1
90:10 Hexane:IPA5.26.11.6
85:15 Hexane:IPA4.14.61.1
Flow Rate 1.0 mL/min8.910.52.1
(95:5 Hexane:IPA)0.5 mL/min17.821.02.5
Temperature 15°C9.511.32.3
(95:5 Hexane:IPA, 1.0 mL/min)25°C8.910.52.1
40°C7.89.01.8

References

  • Playing with Selectivity for Optimal Chiral Separation. (2023-01-19). LCGC International. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. (2024-06-12). MDPI. [Link]

  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. (2022-09-15). YouTube. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. (2019). Springer Nature Experiments. [Link]

  • Trouble with chiral separations. (2020-05-20). Chromatography Today. [Link]

  • 6 Top Chiral Chromatography Questions. (2020-12-12). Regis Technologies. [Link]

  • Reverse-Phase Chromatography: Columns & Mobile Phases Guide. (2021-03-14). Chiral Technologies. [Link]

  • Additives for chiral. (2017-12-28). Chromatography Forum. [Link]

  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. (2020-10-15). YouTube. [Link]

  • Important Considerations for Repeatable HPLC Assays of Chiral Compounds. (2016-09-07). Chromatography Today. [Link]

  • Application Notes: Chiral. LCGC International. [Link]

  • Chiral Drug Separation. ResearchGate. [Link]

  • Chiral Applications Database. Daicel Chiral Technologies. [Link]

  • Method development with CHIRALPAK IA. HPLC. [Link]

  • Enantiomer Separations. LCGC International. [Link]

  • Application Guide for Chiral Column Selection: Crownpak, Chiralcel, Chiralpak. Google Books.
  • Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition. PubMed Central. [Link]

  • Chiral FAQs. MZ-Analysentechnik. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

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Optimizing reaction conditions for the etherification of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the etherification of 2-butylcyclohexanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific ether synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, maximize yields, and minimize side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the etherification of this compound, a secondary alcohol where steric hindrance and stereochemistry play a crucial role.

Problem 1: Low or No Yield of the Desired Ether Product

Q: I am attempting a Williamson ether synthesis with this compound, a primary alkyl halide, and a strong base, but I am getting a very low yield or only recovering my starting alcohol. What are the likely causes and how can I fix this?

A: Low conversion in the Williamson ether synthesis of a secondary alcohol like this compound often points to issues with the initial deprotonation step to form the alkoxide, or suboptimal reaction conditions for the subsequent nucleophilic substitution.[1] Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Suggested Solutions:

Possible Cause Suggested Solution Scientific Rationale
Incomplete Deprotonation Use a sufficiently strong, non-nucleophilic base like sodium hydride (NaH) or potassium hydride (KH).[2] Ensure the base is fresh and added to the anhydrous alcohol solution under an inert atmosphere (e.g., nitrogen or argon). Use a slight excess of the base (1.1-1.2 equivalents).This compound is a secondary alcohol and requires a strong base to be fully deprotonated to the more potent nucleophile, the corresponding alkoxide.[2][3] Incomplete deprotonation leaves unreacted alcohol, which is a poor nucleophile for the SN2 reaction.[2]
Inappropriate Solvent Use a polar aprotic solvent such as tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[4] Ensure the solvent is anhydrous.Polar aprotic solvents effectively solvate the cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion, which enhances its nucleophilicity for the SN2 attack.[5] Protic solvents (like ethanol) can protonate the alkoxide, reducing its effectiveness.
Insufficient Reaction Time or Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Typical Williamson ether syntheses are conducted at temperatures ranging from 50 to 100 °C and may require 1 to 8 hours for completion.[6] If the reaction is sluggish at lower temperatures, cautiously increase the temperature while monitoring for the formation of elimination byproducts.The SN2 reaction rate is temperature-dependent. Insufficient thermal energy may lead to an incomplete reaction. However, excessive heat can favor the competing E2 elimination pathway.[1]
Poor Leaving Group on the Alkylating Agent Use an alkylating agent with a good leaving group. The reactivity order is generally I > Br > Cl > OTs (tosylate).[2] If using an alkyl chloride or bromide, consider adding a catalytic amount of sodium or potassium iodide to generate the more reactive alkyl iodide in situ (Finkelstein reaction).The SN2 reaction involves the displacement of the leaving group. A better leaving group (a weaker base) will depart more readily, accelerating the reaction rate.

Experimental Workflow for Optimizing Yield:

G cluster_0 Low Yield Troubleshooting A Low Yield Observed B Check Deprotonation Step A->B E Optimize Reaction Conditions A->E H Evaluate Alkylating Agent A->H C Verify Base Strength & Purity (e.g., fresh NaH) B->C D Ensure Anhydrous Conditions B->D K Improved Yield C->K D->K F Select Polar Aprotic Solvent (THF, DMF) E->F G Monitor Temperature & Time (50-100°C, 1-8h) E->G F->K G->K I Use Good Leaving Group (I > Br > Cl) H->I J Consider Catalytic Iodide H->J I->K J->K

Caption: Troubleshooting workflow for low yield issues.

Problem 2: Significant Formation of an Alkene Byproduct

Q: My reaction is producing a substantial amount of an alkene, presumably from the elimination of my alkyl halide. How can I favor the desired etherification over this side reaction?

A: The formation of an alkene is a classic sign of a competing E2 elimination reaction, which is a major challenge when working with secondary alcohols like this compound.[1][5] The alkoxide formed is not only a good nucleophile but also a strong base. Here’s how to suppress the E2 pathway:

Strategies to Minimize Elimination:

Strategy Implementation Scientific Rationale
Choice of Alkylating Agent Crucially, use a primary alkyl halide (e.g., methyl iodide, ethyl bromide, or butyl bromide). Avoid secondary and tertiary alkyl halides.The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance at the electrophilic carbon.[1] Primary alkyl halides are least sterically hindered and thus strongly favor the SN2 pathway. Secondary and tertiary alkyl halides are much more prone to E2 elimination.[6][7]
Control Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a lower temperature (e.g., room temperature or 50°C) and only increase it if the reaction is not proceeding.Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1] Lowering the temperature will slow down both reactions but will disproportionately disfavor the E2 pathway.
Choice of Base and Alkoxide While a strong base is necessary, using a very bulky base to form the alkoxide (e.g., potassium tert-butoxide) can sometimes increase the likelihood of elimination if a secondary alkyl halide were used. With this compound, the steric hindrance is on the alcohol. Using a less hindered base like NaH is generally preferred.The alkoxide of this compound is already sterically hindered. A bulky alkoxide will act more like a base than a nucleophile, abstracting a proton from the alkyl halide to induce elimination.

Logical Relationship Diagram:

G Reaction pathway competition Alkoxide 2-Butylcyclohexoxide (Secondary, Hindered) SN2 SN2 (Substitution) Alkoxide->SN2 E2 E2 (Elimination) Alkoxide->E2 AlkylHalide Alkyl Halide AlkylHalide->SN2 AlkylHalide->E2 Ether Desired Ether SN2->Ether Alkene Alkene Byproduct E2->Alkene

Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.

Frequently Asked Questions (FAQs)

This section covers broader questions about the etherification of this compound, providing insights into experimental design and optimization.

1. Which ether synthesis strategy is best for this compound?

The Williamson ether synthesis is the most suitable and widely used method for preparing unsymmetrical ethers from a secondary alcohol like this compound.[6] This method involves deprotonating the alcohol to form a potent alkoxide nucleophile, followed by an SN2 reaction with an unhindered alkyl halide.[3][6]

An alternative, acid-catalyzed dehydration , is generally not recommended for synthesizing unsymmetrical ethers from a secondary alcohol. This method typically leads to a mixture of products, including symmetrical ethers and elimination byproducts (alkenes), especially at the elevated temperatures required.[8]

2. How does the stereochemistry (cis/trans) of this compound affect the reaction?

The cis and trans isomers of this compound will exist in different chair conformations, which places the hydroxyl group in either a predominantly axial or equatorial position.

  • Equatorial -OH: The equatorial position is generally more thermodynamically stable due to fewer steric interactions with axial hydrogens on the cyclohexane ring.[4][9] An equatorial hydroxyl group is also more sterically accessible for reaction with a base and for the subsequent alkoxide to act as a nucleophile.

  • Axial -OH: An axial hydroxyl group experiences greater steric hindrance from 1,3-diaxial interactions.[9] While this can sometimes make a group more reactive due to the relief of steric strain upon reaction, the backside attack required for the SN2 mechanism is more hindered for a leaving group in the axial position if the nucleophile is also bulky.

For the Williamson ether synthesis, the isomer with the more accessible equatorial hydroxyl group is expected to react more readily. However, since the reaction involves the formation of an alkoxide, the stereochemical outcome is primarily determined by the SN2 attack on the alkyl halide, which proceeds with inversion of configuration at the electrophilic carbon of the alkyl halide, not at the alcohol's stereocenter.[7]

3. What is the optimal choice of base for deprotonating this compound?

Sodium hydride (NaH) is an excellent choice. It is a very strong, non-nucleophilic base that irreversibly deprotonates the alcohol, and the only byproduct is hydrogen gas, which simply bubbles out of the reaction mixture, driving the equilibrium towards the alkoxide formation.[2] Potassium hydride (KH) is also effective. Weaker bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) may not be strong enough to completely deprotonate a secondary alcohol, leading to an incomplete reaction.

4. Can Phase Transfer Catalysis (PTC) be used to improve this reaction?

Yes, Phase Transfer Catalysis (PTC) can be a valuable technique, especially for reactions involving a solid base (like NaOH or KOH) and an organic solvent. A phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the hydroxide or alkoxide ion from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[9] This can lead to milder reaction conditions, faster reaction rates, and may avoid the need for expensive anhydrous solvents and highly reactive bases like NaH.

5. How should I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. You can spot the reaction mixture alongside your starting materials (this compound and the alkyl halide). The ether product will have a different Rf value than the starting alcohol. The disappearance of the starting alcohol spot and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, Gas Chromatography (GC) can be used to determine the ratio of starting materials to products.

6. What are the best practices for purifying the final 2-butylcyclohexyl ether product?

After the reaction is complete, a typical workup involves:

  • Quenching: Carefully quenching any unreacted base (e.g., NaH) with a small amount of water or ethanol.

  • Extraction: Extracting the ether product into an organic solvent like diethyl ether or ethyl acetate. This is followed by washing the organic layer with water and brine to remove any inorganic salts and water-soluble impurities.

  • Drying: Drying the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: After removing the solvent under reduced pressure, the crude product can be purified by distillation or column chromatography to separate the desired ether from any unreacted starting materials or side products.

Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF (to make a ~0.5 M solution).

  • Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: Add the primary alkyl halide (e.g., methyl iodide or ethyl bromide, 1.1 equivalents) dropwise to the alkoxide solution at room temperature. After the addition is complete, heat the reaction mixture to a gentle reflux (typically 50-70 °C) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of a few drops of ethanol, followed by water.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 21, 2026.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • PTC Etherification of a Secondary Alcohol. (n.d.). PTC Organics.
  • The Williamson ether synthesis involves the displacement of an al... (2024, June 5). Study Prep in Pearson+.
  • Common side reactions in the Williamson synthesis of ethers. (n.d.). Benchchem.
  • The Williamson Ether Synthesis. (n.d.). University of Missouri–St. Louis.
  • 9.5. Williamson ether synthesis. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning.
  • 2-n-BUTYL-2-METHYLCYCLOHEXANONE. (n.d.). Michael Pittelkow.
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Williamson Ether Synthesis. (2023, January 22). Chemistry LibreTexts.
  • Write the mechanism of the acid-induced cleavage of tert-butyl cyclohexyl ether to yield cyclohexanol and 2-methylpropene. (n.d.). Homework.Study.com.
  • troubleshooting Williamson ether synthesis side reactions. (n.d.). Benchchem.
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018). ACS Omega.
  • Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. (n.d.). IAGI.
  • Write the mechanism for the Williamson ether synthesis of tert-butyl cyclohexyl ether. (n.d.). Study.com.
  • Synthesis of 2-tert-butyl-4-methylcyclohexyl acet
  • a) Reaction pathway for acid-catalyzed direct etherification of... (n.d.).
  • Critical Review of the Various Reaction Mechanisms for Glycerol Etherific
  • Preparation of cyclohexyl ethyl ether. (n.d.). PrepChem.com.
  • Purification of ethers. (n.d.).
  • How to decide if Alkyl Halides undergo elimination or Williamson's ether synthesis when it reacts with NaOEt. (2018, December 11). Quora.
  • Alcohols To Ethers via Acid Catalysis. (2014, November 14). Master Organic Chemistry.
  • How would you prepare the following ethers? Use whichever method you think is more appropriate, Williamson synthesis or the alkoxymercuration reaction. - ( - a - ) - Butyl cyclohexyl ether. (2024, March 10). Chegg.
  • Reductive etherification of substituted cyclohexanones with secondary alcohols catalysed by zeolite H-MCM-22. (n.d.). Semantic Scholar.
  • Ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol. (n.d.).
  • Cyclohexyl ethers as fragrance compounds. (n.d.).
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018, January 5). ACS Omega.
  • Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry.
  • 2-Methylcyclohexyl butyl ether. (n.d.). PubChem.
  • Direct synthesis of highly substituted 2-cyclohexenones and sterically hindered benzophenones based on a [5C + 1C] annul
  • Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. (2018, January 31). ACS Omega.
  • Purification of ethers. (n.d.).
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  • Hindered Dialkyl Ether Synthesis with Electrogenerated Carboc

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Technical Support Center: Byproduct Identification in 2-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Butylcyclohexanol synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring and purity assessment. Here, we address common challenges encountered during the synthesis and analysis of this compound, providing not just solutions but also the underlying scientific principles to empower your experimental choices.

Troubleshooting and Frequently Asked Questions (FAQs)

This section is structured to address the most pressing questions that arise during the GC-MS analysis of this compound synthesis, from initial method setup to complex byproduct identification.

Q1: What are the recommended initial GC-MS parameters for analyzing a this compound reaction mixture?

A1: Establishing a robust baseline method is critical for the successful separation and identification of your target compound and potential impurities. For cyclohexanol derivatives, a standard non-polar column is often a good starting point, but optimization is key.[1]

Expertise & Experience: The goal is to achieve good separation between the cis and trans isomers of this compound, the starting material (e.g., 2-butylcyclohexanone), and any side products. A slow temperature ramp is often beneficial for resolving closely eluting isomers.[2] While a standard HP-5MS column can work, polar analytes like alcohols may exhibit better peak shape on a more polar stationary phase, such as a "WAX" type column.[3]

Recommended Starting Protocol:

ParameterRecommended SettingRationale
GC Column 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µmA robust, general-purpose column providing good resolution for a wide range of analytes.[4]
Injection Mode Split (50:1)Prevents column overloading and peak distortion, especially with concentrated reaction mixtures.
Inlet Temperature 250 °CEnsures rapid vaporization of the analyte without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minProvides good efficiency and is inert.
Oven Program Initial 50 °C (hold 2 min), ramp 10 °C/min to 250 °C (hold 5 min)A starting point to separate volatile byproducts from the higher-boiling cyclohexanol isomers. Adjust ramp rate to improve isomer separation.[3]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization (EI).
Quadrupole Temp 150 °CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) @ 70 eVProvides reproducible, library-searchable fragmentation patterns.
Scan Range 35 - 400 m/zCaptures the full mass range from small fragments to the molecular ion.
Q2: My chromatogram shows two major peaks I believe are this compound. How do I identify the cis and trans isomers?

A2: Differentiating between stereoisomers is a common challenge. The elution order on the GC column and subtle differences in their mass spectra can be used for identification.

Expertise & Experience: On standard non-polar columns, the trans isomer of a substituted cyclohexanol typically elutes before the cis isomer.[2] This is because the equatorial hydroxyl group in the more stable chair conformation of the trans isomer is more exposed, leading to slightly weaker interaction with the stationary phase compared to the more shielded axial hydroxyl group of the cis isomer. However, this is a general rule and can be influenced by the nature of the substitution.

Trustworthiness through Validation:

  • Analyze Commercial Standards: The most reliable method is to run authentic standards of both cis- and trans-2-butylcyclohexanol under the same GC-MS conditions to confirm retention times.

  • Examine Mass Spectra: While the mass spectra of cis and trans isomers are often very similar, the relative intensities of key fragment ions can differ. The isomer that can more easily form a stable fragment through a specific spatial arrangement (e.g., elimination of water) may show a higher abundance for that fragment ion. For 4-tert-butylcyclohexanol, for example, the fragmentation patterns show distinct differences that allow for identification.[5]

Q3: My analysis shows a large peak corresponding to unreacted 2-butylcyclohexanone. What does this signify?

A3: A significant peak for the starting ketone indicates incomplete conversion. This is a synthetic, rather than an analytical, issue that points to suboptimal reaction conditions.

Expertise & Experience:

  • Catalytic Hydrogenation: In this synthesis route, incomplete conversion can be due to several factors:

    • Catalyst Deactivation: The catalyst (e.g., Pt, Pd, Rh) may be poisoned by impurities or have lost activity.[6]

    • Insufficient Hydrogen Pressure or Reaction Time: The reaction may not have had enough time or hydrogen availability to go to completion.[7]

    • Temperature: The reaction temperature might be too low to achieve a reasonable reaction rate.[8]

  • Grignard Reaction: The presence of unreacted ketone after a Grignard reaction is more complex. While it can mean insufficient Grignard reagent was added, it often points to a competing side reaction where the Grignard reagent acts as a base instead of a nucleophile. This is especially prevalent with sterically hindered ketones or bulky Grignard reagents.[9][10] The butylmagnesium bromide can deprotonate the alpha-carbon of the cyclohexanone, forming an enolate, which is then quenched back to the ketone during workup.[11][12]

Troubleshooting Workflow:

cluster_0 Catalytic Hydrogenation cluster_1 Grignard Reaction start High Starting Material Peak Detected q1 Which Synthesis Route? start->q1 h1 Check Catalyst Activity q1->h1 Hydrogenation g1 Verify Reagent Stoichiometry q1->g1 Grignard h2 Increase H2 Pressure / Time h1->h2 h3 Optimize Temperature h2->h3 g2 Check for Enolization (D2O Quench Exp.) g1->g2 g3 Use Anhydrous Conditions g2->g3

Caption: Troubleshooting logic for incomplete conversion.

Q4: I've identified a byproduct with a molecular ion at m/z 138, which corresponds to a loss of water (M-18) from my product. What is it and why did it form?

A4: A peak at M-18 (156 - 18 = 138 for butylcyclohexanol) is a classic indicator of an alkene byproduct, in this case, butylcyclohexene. This is formed via a dehydration reaction.

Expertise & Experience: Alcohols are prone to eliminating a molecule of water to form an alkene, especially under acidic conditions or at elevated temperatures.[13]

  • Reaction Conditions: If your synthesis or workup involved strong acids (e.g., for quenching a Grignard reaction) or high temperatures (e.g., during distillation), dehydration is a likely side reaction.

  • GC Inlet Temperature: An excessively high GC inlet temperature can cause thermal degradation of the alcohol on-column, artificially generating the alkene. This is an analytical artifact, not a true reaction byproduct. To test for this, try lowering the inlet temperature by 20-30 °C and see if the relative abundance of the M-18 peak decreases.

Mass Spectrum Clue: The mass spectrum of the product, this compound, will also likely show a significant M-18 fragment ion (m/z 138), as this is a common fragmentation pathway for alcohols in the mass spectrometer.[14][15] It is crucial to distinguish between an alkene byproduct that is chromatographically separated and the M-18 fragment that appears in the mass spectrum of the alcohol itself.

Reaction and Byproduct Formation Pathway:

start 2-Butylcyclohexanone product This compound (cis/trans) MW = 156 start->product Hydrogenation (e.g., H2/Pd) byproduct Butylcyclohexene MW = 138 product->byproduct Dehydration (-H2O) (Acid or Heat)

Caption: Synthesis pathway and formation of dehydration byproduct.

Q5: My alcohol peaks are tailing significantly. How can I improve the peak shape?

A5: Peak tailing for polar compounds like alcohols is a common GC issue, typically caused by unwanted interactions between the analyte and "active sites" in the GC system.[16]

Expertise & Experience: Active sites are exposed silanol (Si-OH) groups on surfaces like the glass inlet liner or the front end of the GC column. The polar hydroxyl group of your this compound can form strong hydrogen bonds with these sites, causing some molecules to be retained longer than others, resulting in a tailed peak.[16]

Troubleshooting Steps:

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated liner. If the liner has been used for many injections, especially with dirty samples, it may need to be replaced.

  • Trim the Column: Active sites can accumulate at the front of the column. Trimming 10-15 cm from the column inlet can often restore peak shape.

  • Check for Leaks: Oxygen entering the system can damage the stationary phase and create active sites. Use an electronic leak detector to ensure system integrity.[17]

  • Consider Derivatization: For highly problematic tailing or for confirmation of identity, you can derivatize the alcohol. Converting the -OH group to a less polar silyl ether (-OSi(CH3)3) via silylation dramatically improves peak shape and changes the retention time, which can also help resolve it from interfering peaks.[3]

Q6: I don't see a clear molecular ion peak (m/z 156) for this compound. Is this normal?

A6: Yes, this is very common for alcohols under standard Electron Ionization (EI) conditions. The molecular ion of an alcohol is often unstable and fragments readily.[15][18]

Expertise & Experience: The excess energy from the 70 eV ionization process is often enough to cause immediate fragmentation. For alcohols, the most common fragmentation pathways are:

  • Loss of Water (M-18): As discussed, this often gives a prominent peak at m/z 138.[14]

  • Alpha-Cleavage: The bond between the carbon bearing the -OH group and an adjacent carbon in the ring or the butyl group breaks. This leads to characteristic fragments. For this compound, a key alpha-cleavage would be the loss of the butyl radical (C4H9•, mass 57), resulting in a fragment at m/z 99.

  • Loss of an Alkyl Radical: Loss of a propyl radical (C3H7•, mass 43) from the butyl chain can lead to a fragment at m/z 113.

Confirmation Strategy: If the molecular ion is absent, you must rely on these fragmentation patterns to piece together the structure. The presence of a strong M-18 peak and characteristic alpha-cleavage fragments (like m/z 99) provides strong evidence for the this compound structure. For definitive molecular weight confirmation, a "softer" ionization technique like Chemical Ionization (CI) would be required, which typically produces a strong protonated molecule peak [M+H]+ at m/z 157.

Expected Fragmentation Summary:

CompoundMolecular Weight (MW)Key Fragment (m/z)Identity of Fragment/Loss
This compound156138[M-H₂O]⁺
99[M-C₄H₉]⁺ (alpha-cleavage)
57[C₄H₉]⁺ or [M-C₆H₁₀OH]⁺
2-Butylcyclohexanone154154M⁺ (Molecular Ion, usually visible)
98McLafferty Rearrangement
55Acylium ion fragments
Butylcyclohexene138138M⁺ (Molecular Ion, usually strong)
95Loss of C₃H₇
81Allylic cleavage fragments

Experimental Protocols

Protocol A: Standard GC-MS Sample Preparation

This protocol provides a general method for preparing a reaction mixture for analysis.[1]

  • Quench Reaction: Quench 0.1 mL of the reaction mixture according to your synthetic protocol (e.g., with water or a saturated salt solution).

  • Extraction: Extract the organic components with 1 mL of a suitable solvent (e.g., ethyl acetate, dichloromethane). Vortex the mixture for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. If necessary, centrifuge the sample to achieve a clean separation.

  • Dilution: Carefully transfer a portion of the organic layer to a clean vial. Dilute approximately 1:100 in the same solvent. A final concentration of ~10-50 µg/mL is ideal for most GC-MS systems.

  • Filtration: Filter the diluted sample through a 0.45 µm syringe filter into a 2 mL GC vial.

  • Analysis: Inject 1 µL into the GC-MS system using the parameters outlined in Q1.

Protocol B: Derivatization by Silylation

This protocol converts polar -OH groups to non-polar trimethylsilyl (TMS) ethers to improve peak shape.[3]

  • Dry Sample: Evaporate ~0.1 mg of the crude, dried reaction product to complete dryness in a vial under a stream of nitrogen. It is critical that no water is present.

  • Add Reagent: Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) followed by 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS, or MSTFA).

  • React: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool and Analyze: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS. The retention time will increase, and the molecular weight will be 72 units higher (the mass of a Si(CH₃)₃ group replacing H).

GC-MS Workflow Visualization:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation p1 Quench & Extract p2 Dilute Sample p1->p2 p3 Filter (0.45 um) p2->p3 a1 Inject into GC p3->a1 a2 Separation on Column a1->a2 a3 Ionization & Fragmentation (MS) a2->a3 d1 Analyze Chromatogram (Retention Time, Peak Area) a3->d1 d2 Analyze Mass Spectrum (MW, Fragments) d1->d2 d3 Identify Byproducts d2->d3

Caption: General workflow for GC-MS analysis of reaction mixtures.

References
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  • BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Derivatives.
  • BenchChem. (2025). Troubleshooting peak tailing in GC-MS analysis of branched alcohols.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Homework.Study.com. Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bromide yields only about....
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  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL.
  • Chegg.com. (2020). Solved 10. Mass Spectrum of 4-tert-Butylcyclohexanol The two.
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  • ResearchGate. (2021). How to get peak separation of cyclohexanol and cyclohexanone in GC-MS?.
  • Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro...
  • Chegg.com. (2016). Solved Attempted Grignard reaction of cyclohexanone with.
  • Filo. (2025). Attempted Grignard reaction of cyclohexanone with tert-butylmagnesium bro...
  • Transtutors. (2013). At tempted Grignard reaction of Cyclohexanone with tert-butyl ma....
  • Restek. Cyclohexanol: CAS # 108-93-0 Compound Information and Applications for GC and LC Analysis.
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  • NIH. (2025). Diastereoselective Transfer Hydrogenation of Cyclic and Bicyclic Ketones over Selected Metal Oxides as Catalysts.
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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
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  • Koel Research Group. Hydrogenation of cyclohexanone on Pt–Sn surface alloys.
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  • Chemistry LibreTexts. (2022). 6.2: Fragmentation.
  • YouTube. (2022). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols.
  • YouTube. (2023). Mass Spectrometry Part 5 - Fragmentation of Alcohols.
  • MDPI. (2022). A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae.

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Technical Support Center: In-situ Reaction Monitoring of 2-Butylcyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the in-situ reaction monitoring of 2-butylcyclohexanol synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshoot common issues encountered during real-time analysis of this important catalytic hydrogenation reaction.

Introduction to In-situ Monitoring of this compound Synthesis

The synthesis of this compound, typically via the catalytic hydrogenation of 2-butylcyclohexene oxide, is a reaction of significant interest in various chemical industries. In-situ monitoring, or the analysis of the reaction as it happens, provides invaluable real-time data on reaction kinetics, intermediate formation, and product yield.[1][2] This allows for precise control over reaction parameters, leading to optimized processes, improved safety, and higher quality products.[3]

Commonly employed in-situ monitoring techniques for hydrogenation reactions include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5][6] Each of these methods offers unique advantages and presents specific challenges in the context of this compound synthesis.

Experimental Workflow: A Generalized Overview

The following diagram outlines a typical workflow for in-situ monitoring of the synthesis of this compound.

Caption: Generalized workflow for in-situ monitoring.

Troubleshooting Guide

This section addresses specific problems that may arise during the in-situ monitoring of this compound synthesis.

FTIR Spectroscopy Issues

In-situ FTIR spectroscopy is a powerful tool for monitoring hydrogenation reactions by tracking the disappearance of reactant peaks and the appearance of product peaks in real-time.[5][7]

Q1: My FTIR signal is noisy and the baseline is drifting, making it difficult to quantify my reaction progress. What could be the cause?

A1: Several factors can contribute to a noisy FTIR signal and baseline drift:

  • Poorly Mixed Reaction: In a heterogeneous catalytic hydrogenation, inadequate stirring can lead to a non-uniform distribution of the catalyst and reactants. This causes fluctuations in the concentration of species in the path of the IR beam.

    • Solution: Increase the stirring rate to ensure a homogenous suspension of the catalyst. Be mindful that excessively high stirring rates can introduce gas bubbles, which also cause signal noise.

  • Gas Bubble Interference: Hydrogen gas bubbles passing through the ATR probe's path will scatter the infrared radiation, leading to sharp, transient spikes in the spectrum.

    • Solution: Optimize the stirring rate to avoid vortex formation and gas entrapment. Ensure the hydrogen gas is introduced in a way that minimizes bubble formation near the probe.

  • Temperature Fluctuations: Changes in reaction temperature can affect the refractive index of the solvent and the solubility of gases, leading to baseline drift. Hydrogenation reactions are often exothermic, so effective temperature control is crucial.[3]

    • Solution: Implement robust temperature control using a reaction calorimeter or an automated lab reactor with a cooling system.[5]

  • Probe Fouling: The catalyst or reaction byproducts can sometimes adhere to the surface of the ATR probe, attenuating the signal over time.

    • Solution: After the reaction, clean the probe thoroughly according to the manufacturer's instructions. If fouling is severe during the reaction, it may indicate catalyst degradation or side reactions.

Q2: I'm not seeing the expected changes in my FTIR spectra. The peak for the C=C bond of the cyclohexene ring isn't decreasing. Why?

A2: This issue points to a problem with the hydrogenation reaction itself:

  • Catalyst Inactivity: The catalyst may be poisoned or deactivated.

    • Causes: Impurities in the starting material or solvent can poison the catalyst.[3] The catalyst may also have been improperly handled or stored, leading to oxidation.

    • Solution: Use purified starting materials and high-purity solvents. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary.

  • Insufficient Hydrogen: The reaction may be starved of hydrogen.

    • Causes: This could be due to a leak in the system, an inadequate supply of hydrogen, or poor mass transfer of hydrogen from the gas phase to the liquid phase.

    • Solution: Check the system for leaks. Increase the hydrogen pressure (within safe limits of the reactor). Improve stirring to enhance gas-liquid mass transfer.

  • Incorrect Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate.

    • Solution: Gradually increase the reaction temperature while monitoring the FTIR spectra for any changes. Consult literature for optimal temperature ranges for the specific catalyst being used.[3]

Raman Spectroscopy Issues

Raman spectroscopy can be an excellent alternative or complementary technique to FTIR, especially for reactions in aqueous media or with strong IR absorbers.[6]

Q1: My Raman signal is being overwhelmed by fluorescence. How can I mitigate this?

A1: Fluorescence is a common issue in Raman spectroscopy.

  • Source of Fluorescence: Impurities in the reactants, solvent, or from the catalyst support can fluoresce.

  • Solutions:

    • Change Excitation Wavelength: If available, switching to a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.

    • Purify Materials: Purify the starting materials and solvents to remove fluorescent impurities.

    • Photobleaching: Exposing the sample to the laser for a period before starting the measurement can sometimes "burn off" the fluorescent species.

Q2: The Raman peaks for my reactant and product are overlapping, making quantification difficult.

A2: Peak overlap can be addressed through chemometric methods.

  • Multivariate Analysis: Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to deconvolve overlapping spectral features and build a quantitative model for reaction monitoring.

  • Peak Fitting: If the peaks have distinct shapes (e.g., Lorentzian or Gaussian), peak fitting algorithms can be used to separate and quantify the area of each peak.

NMR Spectroscopy Issues

In-line flow NMR provides detailed structural information and is inherently quantitative, but it also has its own set of challenges.[8][9]

Q1: The resolution of my in-line NMR spectra is poor, and I'm seeing significant peak broadening.

A1: Poor spectral resolution in a flow NMR setup can be caused by several factors:

  • Flow Rate Instability: Inconsistent flow through the NMR detection cell will lead to broadened lines.

    • Solution: Use a high-quality, pulse-free pump. Ensure there are no leaks or blockages in the flow path.

  • Presence of Gas Bubbles: Similar to FTIR, gas bubbles in the NMR detection cell will severely degrade the magnetic field homogeneity, resulting in poor resolution.[8]

    • Solution: Thoroughly degas the solvent before the reaction. Implement a bubble trap before the NMR flow cell.

  • Paramagnetic Species: If the catalyst is slightly soluble or if paramagnetic impurities are present, this can cause significant line broadening.

    • Solution: Use a highly insoluble, well-supported catalyst. Purify all reactants and solvents.

Frequently Asked Questions (FAQs)

Q1: How do I choose between FTIR, Raman, and NMR for monitoring my this compound synthesis?

A1: The choice of analytical technique depends on several factors:

Technique Strengths Weaknesses Best For...
FTIR Widely available, excellent for functional group analysis, robust probes available.[4][5]Can be sensitive to water, probe can be fouled by solids.General-purpose reaction monitoring, tracking disappearance of C=C and appearance of C-O and O-H bands.
Raman Insensitive to water, good for C=C and C-C bond analysis, remote sampling via fiber optics.[6]Can suffer from fluorescence, weaker signal than FTIR.Reactions in aqueous media, monitoring skeletal vibrations of the cyclohexane ring.
NMR Highly specific structural information, inherently quantitative.[8][9]Lower sensitivity, requires a flow setup, sensitive to magnetic field inhomogeneities.Detailed mechanistic studies, identifying and quantifying isomers and byproducts.

Q2: Can I use in-situ monitoring to determine the stereoselectivity of the this compound synthesis?

A2: This is a challenging but potentially achievable goal depending on the technique:

  • FTIR/Raman: These techniques are generally not able to distinguish between stereoisomers (cis and trans this compound) as their vibrational spectra are very similar.

  • NMR: In-situ NMR has the potential to distinguish between diastereomers if their NMR signals are sufficiently different. This would require high-resolution spectra, which can be difficult to achieve in a flow setup.[10]

  • Chiral Spectroscopy (VCD/ROA): Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are specialized techniques that can distinguish between enantiomers, but their application to in-situ monitoring is complex and not yet routine.

  • Offline Analysis: The most reliable way to determine stereoselectivity is through offline analysis of quenched reaction aliquots using chiral chromatography (HPLC or GC).[10]

Q3: My reaction is highly exothermic. How can I ensure my in-situ probe is providing accurate data?

A3: For highly exothermic reactions, it's crucial to ensure that the in-situ probe is measuring the bulk reaction temperature and not a localized "hot spot."

  • Probe Placement: Position the probe in a well-mixed region of the reactor, away from the catalyst bed where the exotherm will be most intense.

  • Independent Temperature Monitoring: Use a separate temperature probe in the reactor to verify the temperature reading from the in-situ probe.

  • Reaction Calorimetry: Employing a reaction calorimeter will not only control the temperature but also provide valuable thermodynamic data about the reaction.[3][5]

Logical Relationship: Troubleshooting In-situ Monitoring

The following diagram illustrates the decision-making process for troubleshooting common in-situ monitoring issues.

Troubleshooting_Logic Start Problem with In-situ Data Check_Signal Is the signal noisy or drifting? Start->Check_Signal Check_Reaction Are expected spectral changes absent? Start->Check_Reaction Check_Mixing Improve Stirring/ Optimize Gas Introduction Check_Signal->Check_Mixing Yes Check_Temp Implement Robust Temperature Control Check_Signal->Check_Temp Yes Clean_Probe Clean Probe Surface Check_Signal->Clean_Probe Yes Check_Catalyst Verify Catalyst Activity/ Use Fresh Catalyst Check_Reaction->Check_Catalyst Yes Check_H2 Check for Leaks/ Increase H2 Pressure Check_Reaction->Check_H2 Yes Check_Reaction_Temp Optimize Reaction Temperature Check_Reaction->Check_Reaction_Temp Yes

Caption: Troubleshooting decision tree for in-situ monitoring.

References

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Preventing carbocation rearrangement during dehydration of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the dehydration of 2-butylcyclohexanol, specifically focusing on the prevention of carbocation rearrangements. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and mechanistic explanations to ensure you achieve your desired alkene products with high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I performed an acid-catalyzed dehydration of this compound and obtained a mixture of unexpected alkenes. What is happening?

A1: You are likely observing the results of a carbocation rearrangement. The traditional acid-catalyzed dehydration of secondary alcohols, like this compound, proceeds through an E1 (unimolecular elimination) mechanism.[1][2] This mechanism involves the formation of a carbocation intermediate.[3][4] In this case, a secondary carbocation is initially formed, which can then rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[5] Subsequent elimination from this rearranged carbocation leads to a mixture of alkene products, including those not directly formed from the initial carbocation.[2] This is a common issue when the goal is to synthesize a specific, non-rearranged alkene.

Mechanism of Carbocation Rearrangement in this compound Dehydration

G cluster_0 E1 Pathway with Rearrangement A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ C Secondary Carbocation (Less Stable) B->C - H2O D Tertiary Carbocation (More Stable) C->D 1,2-Hydride Shift (Rearrangement) E 1-Butylcyclohexene (Non-rearranged Product) C->E - H+ F Rearranged Alkene Products (e.g., 1-butyl-2-cyclohexene) D->F - H+

Caption: E1 dehydration pathway showing carbocation rearrangement.

Q2: How can I prevent this carbocation rearrangement and selectively synthesize the non-rearranged alkene, 1-butylcyclohexene?

A2: To prevent carbocation rearrangement, you must employ a method that avoids the formation of a free carbocation intermediate.[6] This is typically achieved by using reagents that promote an E2 (bimolecular elimination) mechanism or a concerted syn-elimination pathway.[7][8]

Two highly effective methods are:

  • Phosphorus Oxychloride (POCl₃) in Pyridine: This reagent system facilitates an E2 elimination. The alcohol is converted into a good leaving group in situ, and the pyridine acts as a base to abstract a proton in a concerted step, avoiding a carbocation.[1][3]

  • The Burgess Reagent: This mild and selective reagent, methyl N-(triethylammoniumsulfonyl)carbamate, promotes a syn-elimination through a cyclic transition state.[6][8][9] This concerted mechanism also bypasses the formation of a carbocation intermediate.

Q3: My reaction with POCl₃ and pyridine is sluggish and giving a low yield. What could be the cause?

A3: Several factors could be contributing to a low yield:

  • Reagent Quality: Phosphorus oxychloride is sensitive to moisture. Ensure you are using a fresh or properly stored bottle.

  • Temperature Control: The initial reaction of the alcohol with POCl₃ can be exothermic. It's crucial to cool the reaction mixture (typically to 0 °C) before adding the POCl₃ to prevent side reactions. After the initial addition, the reaction may require warming to room temperature or gentle heating to proceed to completion.[6]

  • Steric Hindrance: this compound is a somewhat sterically hindered secondary alcohol, which can slow down the E2 reaction.[1] Allowing for a longer reaction time or gentle heating may be necessary.

  • Workup Procedure: Ensure that the aqueous workup is performed carefully to neutralize the reaction mixture and remove all water-soluble byproducts. Washing with water and then brine is a standard procedure.[6]

Q4: I am considering using the Burgess reagent. What are the key experimental parameters I should be aware of?

A4: The Burgess reagent is an excellent choice for mild dehydration.[9] Key considerations include:

  • Moisture Sensitivity: Like POCl₃, the Burgess reagent is sensitive to moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Solvent: The reaction is typically carried out in a non-polar aprotic solvent such as benzene or toluene.

  • Temperature: The elimination often requires heating to facilitate the cyclic transition state.[6]

  • Stereochemistry: The Burgess reagent typically proceeds via a syn-elimination, meaning the proton and the leaving group are removed from the same side of the molecule.[8][9] This can be an important consideration for stereochemically defined substrates.

Comparative Overview of Dehydration Methods

MethodMechanismKey AdvantagesKey DisadvantagesTypical Conditions
Strong Acid (H₂SO₄, H₃PO₄) E1Inexpensive reagentsProne to carbocation rearrangements, harsh conditionsHigh temperatures (100-200 °C)[7]
POCl₃ in Pyridine E2Avoids carbocation rearrangements[7]POCl₃ is corrosive and moisture-sensitive, pyridine has a strong odor0 °C to room temperature or gentle heating
Burgess Reagent Syn-eliminationMild, selective, avoids carbocation intermediates[6][9]Reagent is expensive and moisture-sensitiveHeating in benzene or toluene
Martin Sulfurane E1 or E2-likeMild, neutral conditions, effective for hindered alcohols[9][10]Reagent is expensive and moisture-sensitiveRoom temperature or below
Grieco Elimination Eᵢ (syn-elimination)Mild conditions, useful for primary and secondary alcohols[11]Multi-step process, uses selenium reagentsRoom temperature

Experimental Protocols

Protocol 1: Dehydration of this compound using POCl₃ in Pyridine (E2-selective)

Objective: To synthesize 1-butylcyclohexene while avoiding carbocation rearrangement.

Step-by-Step Methodology:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add a solution of this compound (1 equivalent) in anhydrous pyridine (5-10 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5-2 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with water, 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.[6]

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure 1-butylcyclohexene.

Workflow for E2-Selective Dehydration

G A Dissolve this compound in Anhydrous Pyridine B Cool to 0 °C A->B C Add POCl₃ Dropwise B->C D Stir at RT (12-24h) C->D E Quench with Ice D->E F Extract with Organic Solvent E->F G Wash Organic Layer F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I

Caption: Step-by-step workflow for the POCl₃-mediated dehydration.

Protocol 2: Dehydration using the Burgess Reagent (Syn-elimination)

Objective: To achieve a mild, non-acidic dehydration of this compound.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.

  • Reagent Addition: Add the Burgess reagent (1.1-1.5 equivalents) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (typically around 80 °C for benzene) and monitor the reaction by TLC. The reaction is usually complete within a few hours.

  • Workup: Cool the reaction mixture to room temperature.

  • Washing: Wash the mixture with water and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.[6]

  • Purification: The resulting crude alkene can be purified by column chromatography.

References

  • Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube. [Link]

  • Chemistry LibreTexts. (2020). 14.4: Dehydration Reactions of Alcohols. [Link]

  • Chemistry Steps. (n.d.). Alcohol Dehydration by E1 and E2 Elimination with Practice Problems. [Link]

  • Pure. (n.d.). Dehydration reactions in polyfunctional natural products. [Link]

  • UKEssays. (2018). Burgess and Martin Dehydrating Reagents. [Link]

  • Organic Chemistry Tutor. (2023). Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]

  • Beyond Benign. (n.d.). A Greener Alcohol Dehydration. [Link]

  • Ashenhurst, J. (2015). Elimination Reactions of Alcohols. Master Organic Chemistry. [Link]

  • Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. YouTube. [Link]

  • Wikipedia. (n.d.). Burgess reagent. [Link]

  • Wikipedia. (n.d.). Grieco elimination. [Link]

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Validation & Comparative

A Comparative Guide to Catalysts for 2-Butylcyclohexanol Synthesis via Hydrogenation of 2-Butylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-butylcyclohexanol, a key intermediate in the fragrance and fine chemical industries, is primarily achieved through the catalytic hydrogenation of 2-butylphenol. The choice of catalyst is paramount as it profoundly influences not only the reaction efficiency but also, critically, the stereoselectivity toward the desired cis or trans isomers. This guide provides a comparative analysis of common heterogeneous catalysts—Raney Nickel, Palladium, Ruthenium, and Rhodium—used for this transformation. We delve into the performance metrics of each system, supported by experimental data, and explain the mechanistic rationale behind their observed activities and selectivities. Detailed experimental protocols and workflow diagrams are provided to ensure reproducibility and to offer researchers a practical framework for catalyst selection and process optimization.

Introduction: The Significance of Stereoisomers in this compound Synthesis

This compound exists as two primary stereoisomers, cis and trans. The physical and olfactory properties of these isomers differ significantly, making stereocontrol in their synthesis a matter of industrial importance. For instance, the acetate ester of cis-2-tert-butylcyclohexanol is a valuable perfume ingredient.[1] The most prevalent industrial route to this compound is the hydrogenation of 2-butylphenol. This reaction proceeds through a complex pathway involving an intermediate ketone and is highly sensitive to the catalytic system employed.

The primary challenge lies in directing the reaction to maximize the yield of the desired isomer. This guide aims to equip researchers, chemists, and process development professionals with the necessary data and insights to navigate the selection of an optimal catalyst system based on performance, selectivity, and operational parameters.

The General Reaction Pathway

The catalytic hydrogenation of 2-butylphenol to this compound is not a single-step transformation. The reaction proceeds via a competitive, consecutive pathway. The phenol first hydrogenates to the intermediate 2-butylcyclohexanone, which is then subsequently reduced to the final this compound product. Additionally, a "shunt" reaction can occur where the phenol is directly hydrogenated to the alcohol without desorbing from the catalyst surface as the ketone intermediate.[2]

cluster_main Reaction Pathway 2-Butylphenol 2-Butylphenol 2-Butylcyclohexanone 2-Butylcyclohexanone 2-Butylphenol->2-Butylcyclohexanone + H₂ - H₂O This compound This compound 2-Butylphenol->this compound + 2H₂ - H₂O (Shunt Reaction) 2-Butylcyclohexanone->this compound + H₂

Caption: General reaction pathway for the hydrogenation of 2-butylphenol.

Comparative Analysis of Catalyst Performance

The choice of a metallic catalyst is the most critical factor influencing conversion rates and, more importantly, the cis/trans isomer ratio of the final product. Noble metals like Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd), as well as non-noble metal catalysts like Raney Nickel (Ni), are widely employed.[3] Their performance is often tuned by the choice of support material (e.g., carbon, alumina) and reaction conditions.

The following table summarizes experimental data for the hydrogenation of 2-substituted phenols using various catalysts. 2-tert-butylphenol is used as a close and well-documented analogue for 2-butylphenol, with the stereochemical outcomes being directly comparable.

Catalyst SystemSupportTemp. (°C)Pressure (bar)Time (h)Conversion (%)cis:trans RatioReference(s)
Raney Ni (treated)-8580->95%92:8[1]
Raney Co -15050->95%94:6[1]
Raney Ni-Fe -100-1302013>99%95:5[1]
5% Ru/C Carbon10040->95%92.5:7.5[1]
5% Ru/TiO₂ Titania5020.7-99.9%-[4]
2% Rh/C Carbon80504100%100% cis[3]
Pd/C + Ru/C Carbon70-200>200->95%90:10[1]
5% Pd/C Carbon7073100%>96% sel. (ketone)[5]

Note: Data for Ru/TiO₂ primarily focuses on conversion, not stereoselectivity. Pd/C is often highly selective for the intermediate ketone under mild conditions.

Raney Nickel Catalysts

Raney Nickel is a cost-effective, non-specific hydrogenation catalyst known for its high activity.[6][7] Standard Raney Ni often yields a cis:trans ratio of around 80:20.[1] However, its selectivity can be significantly enhanced by modification. Doping with iron (Raney Ni-Fe) or using Raney Cobalt can push the cis selectivity to 95% under relatively mild pressures.[1] The high activity stems from its large, porous nickel surface area, which readily adsorbs hydrogen.[7]

  • Expertise & Experience: The use of a Raney Ni-Fe alloy in combination with 2-tert-butylcyclohexyl acetate as an additive has been shown to dramatically extend catalyst lifetime, allowing for more than 10 cycles without a significant drop in the high cis:trans ratio.[1] This is a crucial consideration for industrial-scale processes where catalyst longevity impacts economic feasibility.

Ruthenium (Ru) Catalysts

Ruthenium, particularly when supported on carbon (Ru/C), is a highly effective catalyst for phenol hydrogenation, demonstrating excellent conversion rates.[4] It reliably produces a high proportion of the cis isomer, often exceeding a 90:10 ratio.[1] The choice of support can influence performance; for instance, TiO₂ has been noted as a stable support, particularly in aqueous media.[4] Ru catalysts generally require moderate temperatures and pressures to achieve high conversion and selectivity.

Rhodium (Rh) Catalysts

Among the noble metals, Rhodium is preeminent for achieving the highest stereoselectivity towards cis-2-alkylcyclohexanols.[3] Under optimized conditions, Rhodium on carbon (Rh/C) can achieve nearly 100% conversion with 100% selectivity for the cis isomer.[3] This exceptional selectivity is often attributed to the specific orientation (planar adsorption) of the phenol ring on the rhodium surface during hydrogenation, which favors hydrogen addition from the same face. However, Rhodium is the most expensive catalyst in this comparison, which can be a limiting factor despite its superior performance.[1]

Palladium (Pd) Catalysts

Palladium on carbon (Pd/C) is a widely used and versatile hydrogenation catalyst.[8] In the context of phenol hydrogenation, its behavior is nuanced. Under very mild conditions, Pd/C can be exceptionally selective for the intermediate cyclohexanone, with minimal further reduction to the alcohol.[5] To achieve high conversion to this compound with good cis selectivity, it is often used in a two-stage process, typically followed by a more selective catalyst like Ruthenium, or under more forcing conditions (e.g., higher pressures).[1]

Experimental Protocol: Hydrogenation using Raney Ni-Fe

This protocol describes a representative batch hydrogenation process for producing cis-rich this compound, adapted from established industrial methods.[1]

cluster_workflow Experimental Workflow p1 1. Reactor Charging p2 2. System Purge p1->p2 Seal Reactor p3 3. Pressurization & Heating p2->p3 Purge with N₂ then H₂ p4 4. Reaction p3->p4 Set T = 100-130°C P = 20 bar p5 5. Cooldown & Depressurization p4->p5 Monitor H₂ uptake (approx. 10-15h) p6 6. Catalyst Filtration p5->p6 Cool to RT Vent excess H₂ p7 7. Product Analysis p6->p7 Filter under N₂

Caption: A typical workflow for a batch hydrogenation experiment.

Methodology:

  • Reactor Charging: In a stirred autoclave, charge 2-butylphenol (e.g., 520 g), 2-butylcyclohexyl acetate (e.g., 80 g, as a catalyst stabilizer), and water-wet Raney Nickel-Iron catalyst (e.g., 17 g).[1]

    • Causality: The acetate additive has been shown to significantly prolong the catalyst's active life, preventing a decline in stereoselectivity over multiple runs.[1]

  • System Purge: Seal the autoclave. Purge the system three times with nitrogen gas to remove air, followed by three purges with hydrogen gas. This step is critical for safety and to prevent catalyst oxidation.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to 20 bar. Begin stirring and heat the reactor to the target temperature of 100-130°C.[1]

  • Reaction Monitoring: Maintain the temperature and pressure for the duration of the reaction (e.g., 10-15 hours). The reaction progress can be monitored by observing the rate of hydrogen uptake from the gas reservoir.

  • Cooldown and Depressurization: Once hydrogen uptake ceases, indicating reaction completion, stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure.

  • Catalyst Filtration: Under an inert atmosphere (e.g., nitrogen), filter the reaction mixture to remove the solid Raney Ni-Fe catalyst.

    • Trustworthiness: Raney Nickel is pyrophoric when dry and must be handled with care, typically kept wet with solvent or water.[6] Filtering under an inert atmosphere is a standard safety protocol.

  • Product Analysis: The crude product mixture is analyzed by Gas Chromatography (GC) to determine the conversion of 2-butylphenol and the cis:trans ratio of the this compound product.

Mechanistic Insights into Stereoselectivity

The final cis:trans ratio is determined by the stereochemistry of two key steps: the hydrogenation of the intermediate ketone and the direct "shunt" hydrogenation of the phenol. The stereochemical outcome is largely governed by how the substrate adsorbs onto the catalyst surface.

cluster_mech Adsorption Modes & Stereoselectivity cluster_planar Planar Adsorption cluster_tilted Tilted Adsorption cat Catalyst Surface p_phenol Phenol Ring (Flat on Surface) p_h2 H₂ Addition p_h2->cat From one side p_cis cis-Product t_phenol Phenol Ring (Tilted on Surface) t_h2 H₂ Addition t_h2->cat From either side t_trans trans-Product

Caption: Conceptual model of substrate adsorption affecting stereoisomer formation.

According to the Auwers-Skita rule, hydrogenation in acidic or neutral conditions (as is common with Rh/C or Ru/C) tends to favor the formation of cis isomers.[2] This is often explained by the planar adsorption of the aromatic ring onto the catalyst surface. With the ring held flat, hydrogen atoms are delivered from the catalyst surface to the same face of the molecule, resulting in cis stereochemistry. Catalysts like Rhodium are thought to strongly promote this planar adsorption, leading to their exceptional cis-selectivity.[3] Conversely, conditions or catalysts that favor a less planar, more tilted adsorption can allow for hydrogen addition from different faces, leading to a higher proportion of the more thermodynamically stable trans product.[9]

Conclusion and Recommendations

The catalytic hydrogenation of 2-butylphenol is a versatile method for producing this compound, but catalyst selection is critical for achieving the desired stereochemical outcome.

  • For Maximum cis-Selectivity: Rhodium on carbon (Rh/C) is the undisputed choice, capable of delivering near-perfect cis selectivity. However, its high cost must be justified by the value of the final product.

  • For High-Performance and Cost-Effectiveness: Ruthenium on carbon (Ru/C) and modified Raney Nickel (e.g., Ni-Fe) offer an excellent balance of high activity, high cis-selectivity (>90%), and more moderate cost. They represent robust options for industrial-scale synthesis.

  • For Ketone Synthesis: Palladium on carbon (Pd/C) under mild conditions is the preferred catalyst if the desired product is the intermediate 2-butylcyclohexanone.

Ultimately, the optimal catalyst is application-dependent. Researchers must weigh the need for absolute stereochemical purity against economic factors like catalyst cost and longevity. The data and protocols presented in this guide serve as a foundational resource for making informed decisions in the synthesis of this compound and related compounds.

References

  • Gut, G., & Studer, M. (1989). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. 2. Kinetics of the liquid-phase hydrogenation of 2-tert-butylphenol over nickel, cobalt, and noble metal catalysts. Industrial & Engineering Chemistry Research, 28(10), 1506–1511. [Link]

  • Tekale, S. U., et al. (2013). Catalytic Hydrogenation Reaction of Phenol to Cyclohexanol Using Supported Ruthenium Catalysts. Scholars Academic Journal of Biosciences, 1(4), 133-138. [Link]

  • Zhang, Z., et al. (2020). Highly efficient hydrogenation of phenol to cyclohexanol over Ni-based catalysts derived from Ni-MOF-74. Reaction Chemistry & Engineering, 5(3), 537-545. [Link]

  • Wang, C., et al. (2021). Hydrogenation of phenol to cyclohexanol using carbon encapsulated Ni–Co alloy nanoparticles. RSC Advances, 11(62), 39311-39320. [Link]

  • Fiege, H., et al. (2003). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Wang, C., et al. (2021). Selective Hydrogenation of Phenol to Cyclohexanol over Ni/CNT in the Absence of External Hydrogen. Molecules, 26(15), 4438. [Link]

  • Hofstadt, D., et al. (1997). Hydrogenation of phenolic compounds, e.g. p-tert.-butylphenol.
  • Ungnade, H. E., & Nightingale, D. V. (1977). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses, 57, 12. [Link]

  • Zhang, Z., et al. (2022). Superhydrophobic Ru Catalyst for Highly Efficient Hydrogenation of Phenol under Mild Aqueous Conditions. International Journal of Molecular Sciences, 23(17), 9980. [Link]

  • Zhang, Y., et al. (2014). Vapour phase hydrogenation of phenol over Pd/C catalysts: A relationship between dispersion, metal area and hydrogenation activity. Journal of the Serbian Chemical Society, 79(1), 29-39. [Link]

  • Masterjohn, J. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Mastering Organic Chemistry. [Link]

  • Zhang, Z., et al. (2016). Synergistic catalysis of nano-Pd and nano rare-earth oxide/AC: Complex nanostructured catalysts fabricated by a photochemical route for selective hydrogenation of phenol. Scientific Reports, 6, 28014. [Link]

  • Brainly User. (2023). Between trans-2-tert-butylcyclohexanol and cis-2-tert-butylcyclohexanol, which stereoisomer and why. Brainly.com. [Link]

  • American Chemical Society. (2013). Raney® Nickel: A Life-Changing Catalyst. National Historic Chemical Landmarks. [Link]

  • Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. [Link]

  • Wikipedia contributors. (2024). Raney nickel. Wikipedia, The Free Encyclopedia. [Link]

  • Kumar, A., et al. (2007). Stereoselective hydrogenation of p-tert-butylphenol over supported rhodium catalyst. Catalysis Letters, 115(1-2), 69-75. [Link]

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A Comparative Guide to Stereochemical Analysis: 2-Butylcyclohexanol vs. 4-tert-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of 2-butylcyclohexanol and 4-tert-butylcyclohexanol, two pivotal molecules in the study of stereochemistry. For researchers and professionals in drug development, understanding the subtle yet profound differences in their conformational behavior is crucial for interpreting experimental data and designing molecules with specific three-dimensional architectures. We will explore the theoretical underpinnings, present supporting experimental data, and provide validated protocols for their analysis.

The Foundation: Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is not a flat hexagon. To minimize angular and torsional strain, it adopts a three-dimensional "chair" conformation, which is its most stable state.[1] In this conformation, the twelve hydrogen atoms are arranged into two distinct sets: six are axial, pointing perpendicular to the general plane of the ring, and six are equatorial, pointing outwards from the ring's equator.[2]

Through a process known as a "chair flip" or "ring inversion," one chair conformation can rapidly interconvert into another.[3] During this flip, all axial substituents become equatorial, and all equatorial substituents become axial.[3] For an unsubstituted cyclohexane ring, these two chair forms are identical in energy. However, when a substituent is present, the two conformers are no longer energetically equivalent.[2]

The primary reason for this energy difference is steric hindrance. An axial substituent experiences unfavorable steric interactions with the two other axial hydrogens on the same side of the ring (C3 and C5). These are known as 1,3-diaxial interactions .[2] To avoid this strain, the conformation where the substituent occupies the more spacious equatorial position is generally more stable.[4]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which represents the change in Gibbs free energy (ΔG°) for the equatorial-to-axial equilibrium. A larger A-value signifies a greater preference for the equatorial position.[5]

The Core Comparison: A Tale of Two Alcohols

The choice between this compound and 4-tert-butylcyclohexanol in stereochemical studies hinges on a single, critical factor: conformational mobility. This difference is dictated by the steric bulk of the alkyl substituent.

4-tert-Butylcyclohexanol: The "Conformationally Locked" Model

The tert-butyl group is exceptionally bulky.[6] Its steric demand is so great that its A-value is approximately 5.0 kcal/mol, one of the highest for common substituents.[5][7] This high energy penalty for occupying the axial position means that a tert-butyl-substituted cyclohexane ring is effectively "locked" into the single chair conformation where the tert-butyl group is equatorial.[8][9] The energy required for a ring flip that would force the tert-butyl group axial is prohibitive at normal temperatures.[8]

This conformational rigidity makes 4-tert-butylcyclohexanol an exemplary model system. Since the tert-butyl group will always occupy the equatorial position at C4, the stereochemistry of the hydroxyl group at C1 is fixed.

  • In cis-4-tert-butylcyclohexanol , the hydroxyl group is forced to be axial .

  • In trans-4-tert-butylcyclohexanol , the hydroxyl group is fixed in the equatorial position.[10]

Therefore, these two isomers serve as perfect, conformationally homogenous standards for studying and unequivocally characterizing the distinct physical and chemical properties of an axial versus an equatorial hydroxyl group.[8][11]

Caption: Chair conformations of cis- and trans-4-tert-butylcyclohexanol.

This compound: A Dynamic Equilibrium

In contrast, the n-butyl group is a straight-chain alkyl group and is significantly less sterically demanding than the branched tert-butyl group.[12][13] Its A-value is approximately 2.1 kcal/mol, which is much smaller than that of the tert-butyl group.

This lower energetic barrier means the cyclohexane ring in this compound is conformationally mobile and readily undergoes ring flipping at room temperature. The observed properties of any this compound sample are therefore a weighted average of at least two different chair conformations in equilibrium.

This introduces a layer of complexity not seen with the 4-tert-butyl analog:

  • trans-2-Butylcyclohexanol exists as an equilibrium between a diequatorial conformer (eq-OH, eq-Bu) and a diaxial conformer (ax-OH, ax-Bu). The diequatorial form is strongly favored as it minimizes 1,3-diaxial interactions for both groups.[14]

  • cis-2-Butylcyclohexanol exists as an equilibrium between two conformers of roughly similar energy: one with an axial hydroxyl and equatorial butyl group (ax-OH, eq-Bu), and the other with an equatorial hydroxyl and axial butyl group (eq-OH, ax-Bu).

Therefore, this compound is an excellent model for studying the principles of conformational equilibria and the additive nature of steric effects in disubstituted cyclohexanes.

G cluster_A trans-(ax,ax) - Less Stable cluster_B trans-(eq,eq) - More Stable A B A->B Ring Flip B->A

Caption: Conformational equilibrium in trans-2-butylcyclohexanol.

Quantitative Data Summary

The steric preferences that govern the behavior of these molecules are best summarized by their A-values.

SubstituentA-Value (kcal/mol)Rationale for Steric Strain
-OH0.94 (aprotic solvent)[7]Relatively small group, moderate 1,3-diaxial interactions.
-Butyl~2.1Flexible chain can orient to minimize some strain, but still significant.
-tert-Butyl~5.0[5][7]Extremely bulky with unavoidable 1,3-diaxial interactions with its methyl groups.[5]
Table 1: Comparative A-Values for relevant substituents.

Experimental Validation: NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful tool for distinguishing between these stereoisomers.[15] The key is to analyze the signal for the proton attached to the same carbon as the hydroxyl group (the C1-H or carbinol proton).[8] Its chemical shift and, more importantly, its coupling pattern (multiplicity and coupling constants, J) are diagnostic of its orientation.

  • Axial C1-H: An axial proton is anti-periplanar (~180°) to two other axial protons (at C2 and C6). This dihedral angle results in a large coupling constant (³Jax-ax) of 8-13 Hz. The signal typically appears as a "triplet of triplets" or a wide multiplet.[7]

  • Equatorial C1-H: An equatorial proton has a gauche relationship (~60°) with its neighbors. This leads to much smaller coupling constants (³Jax-eq and ³Jeq-eq) of 2-5 Hz. The signal is often a narrow, poorly resolved multiplet.[7]

Applying this to our models:

  • cis-4-tert-Butylcyclohexanol (Axial OH): The C1-H is equatorial . We expect a narrow multiplet around 4.0 ppm.[8]

  • trans-4-tert-Butylcyclohexanol (Equatorial OH): The C1-H is axial . We expect a broad multiplet with large couplings around 3.5 ppm.[8]

  • This compound isomers: The observed spectrum will be a time-averaged representation of the conformers at equilibrium. For example, the C1-H signal of the major diequatorial conformer of trans-2-butylcyclohexanol will resemble that of trans-4-tert-butylcyclohexanol, showing a broad multiplet characteristic of an axial proton.

CompoundC1-H OrientationExpected Chemical Shift (ppm)Expected Signal Appearance
cis-4-tert-ButylcyclohexanolEquatorial~4.0[8]Narrow multiplet, small J-values
trans-4-tert-ButylcyclohexanolAxial~3.5[8]Broad multiplet, large J-values
trans-2-ButylcyclohexanolPrimarily Axial~3.5Broad multiplet (weighted average)
Table 2: Expected ¹H NMR signals for the C1-Proton.

Experimental Protocol: Synthesis and Analysis of 4-tert-Butylcyclohexanol Isomers

This protocol describes a robust method for synthesizing a mixture of cis- and trans-4-tert-butylcyclohexanol and analyzing the product ratio using ¹H NMR. This process validates the principles discussed above.

Workflow Overview

workflow start Start: 4-tert-butylcyclohexanone reduction Reduction (Sodium Borohydride in Ethanol) start->reduction workup Aqueous Workup (Quench, Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification cis_product Isolate cis-isomer purification->cis_product trans_product Isolate trans-isomer purification->trans_product nmr ¹H NMR Analysis cis_product->nmr trans_product->nmr analysis Determine Stereochemistry (Chemical Shift, Coupling Constants) nmr->analysis

Caption: Experimental workflow for synthesis and stereochemical analysis.

Step-by-Step Methodology

Part A: Reduction of 4-tert-Butylcyclohexanone

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 4-tert-butylcyclohexanone in 25 mL of ethanol. Stir until homogenous.

  • Cooling: Place the flask in an ice-water bath and cool the solution to approximately 5-10 °C.

  • Reductant Addition: In small portions over 10 minutes, add 1.0 g of sodium borohydride (NaBH₄) to the stirred solution. Causality: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 30 minutes to ensure the reaction goes to completion.

  • Quenching: Slowly and carefully add 20 mL of 1 M HCl to the reaction mixture to neutralize the excess NaBH₄ and the resulting alkoxide. Trustworthiness: This step ensures the safe decomposition of the reactive hydride reagent.

  • Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether and extract the product. Discard the aqueous layer. Wash the organic layer with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product, a mixture of cis and trans alcohols.

Part B: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 20 mg of the crude product in 0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation:

    • Identify the multiplet corresponding to the C1-H of the trans isomer around 3.5 ppm. Note its broad appearance.

    • Identify the multiplet corresponding to the C1-H of the cis isomer around 4.0 ppm. Note its narrow appearance.[8]

    • Integrate both signals accurately. The ratio of the integrals directly corresponds to the molar ratio of the trans:cis isomers in the product mixture.

Conclusion

While both this compound and 4-tert-butylcyclohexanol are valuable tools for teaching and research, their applications are distinct and complementary.

  • 4-tert-Butylcyclohexanol serves as a conformationally rigid standard. Its locked chair conformation allows for the unambiguous study of substituent effects in purely axial or equatorial environments, making it indispensable for calibrating spectroscopic methods and investigating stereospecific reaction mechanisms.

  • This compound is a conformationally dynamic system. It is the superior model for exploring the principles of conformational equilibrium, the energetic consequences of 1,2- and 1,3-diaxial interactions, and the time-averaged nature of spectroscopic measurements in flexible molecules.

The selection between these two molecules should be a deliberate choice based on the specific stereochemical question being investigated. Understanding their fundamental differences is key to designing insightful experiments and accurately interpreting the results.

References

  • Goering, H. L., & Silversmith, E. F. (1955). The Synthesis, Assignment of Configuration and Dehydration of cis- and trans-2-t-Butylcyclohexanol. Journal of the American Chemical Society, 77(23), 6249–6253. [Link]

  • Mandal, K. K. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's C. M. College. [Link] (Note: Direct link to the specific PDF is unavailable, linking to the institution's homepage).

  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

  • Brainly. (2023). Why are there axial and equatorial hydroxyl isomers for 4-tert-butylcyclohexanol, but not for cyclohexanol. brainly.com. [Link]

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  • Malik, M. A. (2020). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Organic Syntheses. (n.d.). cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. [Link]

  • PrepChem. (n.d.). Synthesis of 4-tert-Butyl-cyclohexanol. [Link]

  • Homework.Study.com. (n.d.). Draw the chair conformations of each stereoisomer of 4-tert-butylcyclohexanol. [Link]

  • Organic Syntheses. (n.d.). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses Procedure. [Link]

  • Ashenhurst, J. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. [Link]

  • Reddy, R. S., et al. (2018). Synthesis of chiral cyclohexanol derived benzylamines and their applications in enantiodiscrimination of optically active analytes by NMR spectroscopy. New Journal of Chemistry, 42(18), 15061-15068. [Link]

  • Fiege, H., et al. (2003). Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol.
  • Google Patents. (2002). Method for producing cis-2-tert-butylcyclohexanol.
  • Solubility of Things. (n.d.). 4-tert-butylcyclohexanol. [Link]

  • Singh, K., & Bluemich, B. (2016). Compact NMR Spectroscopy with Shift Reagents. ResearchGate. [Link]

  • Mohrig, J. R., et al. (2012). OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. Carleton College. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-tert-Butylcyclohexanol. PubChem Compound Database. [Link]

  • Google Patents. (1999). Processes for preparing 4-tert.-butylcyclohexanol and 4-tert.
  • Brainly. (2023). Tert-butyl groups are so large that they function as "conformational locks," only adopting equatorial. brainly.com. [Link]

  • ACS Publications. (1995). Stereoselective hydrogenation of 2-tert-butylphenol to cis-2-tert-butylcyclohexanol. Industrial & Engineering Chemistry Research. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylcyclohexanol, cis-. PubChem Compound Database. [Link]

  • Wikipedia. (n.d.). Butyl group. [Link]

  • Chemistry Steps. (n.d.). n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl. [Link]

  • Wigal, C. T., Hopkins, W. T., & Ronald, B. P. (1991). Synthesis of trans-2-tert-butylcyclohexanol via hydroboration: A microscale organic experiment demonstrating syn addition. Journal of Chemical Education, 68(10), A256. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Butylcyclohexan-1-ol. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-sec-Butylcyclohexanol. PubChem Compound Database. [Link]

  • Chemistry Stack Exchange. (2015). NMR spectrum of cyclohexanol - hints on integration. [Link]

  • Study.com. (n.d.). Draw the H-NMR spectra of both cyclohexanol and cyclohexene. [Link]

  • Filo. (2025). What is the difference between sec-butyl and tert-butyl groups?. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-tert-Butylcyclohexanol. PubChem Compound Database. [Link]

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A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of 2-Butylcyclohexanol using Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the stereochemistry of a molecule is paramount. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methods to ensure the stereochemical purity of chiral compounds.[1] This guide provides an in-depth, experience-driven comparison of methodologies for validating the enantiomeric excess (ee) of 2-Butylcyclohexanol, a key chiral intermediate, using High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Criticality of Enantiomeric Excess in Drug Development

Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities.[2] One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, accurately quantifying the enantiomeric composition of a drug substance or intermediate is a critical quality attribute. Enantiomeric excess (ee) is the measure of this purity, expressed as a percentage of the excess of one enantiomer over the other.[3]

Chiral HPLC: The Gold Standard for Enantioseparation

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of enantiomers.[4][5] The direct separation of enantiomers is achieved by employing a Chiral Stationary Phase (CSP).[6] The CSP interacts differently with each enantiomer, leading to differential retention times and, consequently, their separation.[2][] This differential interaction arises from the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP.[8][9] The stability of these complexes varies for each enantiomer due to their distinct spatial arrangements, which is the fundamental principle of chiral recognition.[1][9]

Comparing Chiral Stationary Phases for this compound

The choice of the CSP is the most critical parameter in developing a chiral HPLC method. For alcohols like this compound, polysaccharide-based CSPs are often the first choice due to their broad applicability and excellent chiral recognition capabilities.[1][3]

Chiral Stationary Phase (CSP) TypePrinciple of SeparationSuitability for this compoundKey Considerations
Polysaccharide-based (e.g., Cellulose or Amylose derivatives) Forms transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.[9]High. The hydroxyl group of this compound can readily participate in hydrogen bonding with the carbamate groups on the polysaccharide backbone.Excellent broad-range applicability. Method development can sometimes be empirical and require screening of different polysaccharide derivatives (e.g., tris(3,5-dimethylphenylcarbamate) on cellulose or amylose).[4][10]
Pirkle-type (Brush-type) Relies on π-π interactions, hydrogen bonding, and dipole-dipole interactions.[10] The analyte must have at least three points of interaction with the CSP for effective chiral recognition.Moderate. While the hydroxyl group provides a point for hydrogen bonding, the lack of a significant π-system in this compound may limit the effectiveness of this CSP type.More predictable separations for molecules with aromatic rings and functional groups capable of strong polar interactions.[11]
Cyclodextrin-based Enantioseparation is achieved through inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin.[8] The hydrophobic part of this compound could potentially interact with the non-polar interior of the cyclodextrin cavity.Moderate to Low. The separation is highly dependent on the size and shape complementarity between the analyte and the cyclodextrin cavity. This may require screening of different cyclodextrin derivatives (α, β, γ).Often used in reversed-phase mode. The mobile phase composition significantly influences the inclusion process.[12]

For the validation of this compound, a polysaccharide-based CSP, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is the recommended starting point due to its high probability of success in resolving alcohol enantiomers.

A Validated Protocol for Enantiomeric Excess Determination

This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of each analytical run. The validation follows the principles outlined in the International Council for Harmonisation (ICH) guidelines.[13][14]

Experimental Workflow

Caption: High-level workflow for chiral HPLC analysis.

Step-by-Step Methodology

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV detector is required.[1]

  • Chiral Column: A polysaccharide-based CSP, for example, Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Solvents: HPLC grade n-hexane and isopropanol.

  • Samples: Racemic this compound standard, and samples of each pure enantiomer if available for peak identification.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The optimal ratio should be determined during method development to achieve a resolution (Rs) of >1.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where this compound has some absorbance (e.g., 210 nm), or a Refractive Index (RI) detector if UV absorbance is insufficient.

3. Preparation of Solutions:

  • Racemic Standard Solution: Prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the test sample of this compound at the same concentration as the standard solution.

  • Enantiopure Standards (if available): Prepare solutions of the individual enantiomers to confirm the elution order.

4. System Suitability Testing (SST): Before any sample analysis, the performance of the chromatographic system must be verified.[15][16] This is a critical step to ensure the validity of the results.[17]

  • Inject the racemic standard solution six times.

  • Acceptance Criteria:

    • Resolution (Rs): The resolution between the two enantiomeric peaks must be greater than 1.5.

    • Relative Standard Deviation (RSD) of Peak Areas: The RSD for the peak areas of both enantiomers should be less than 2.0%.[1]

    • Tailing Factor (T): The tailing factor for each peak should be between 0.8 and 1.5.

Method Validation Parameters

A comprehensive validation of the analytical method should be performed according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[14][18]

Validation ParameterPurposeExperimental ApproachAcceptance Criteria
Specificity To ensure that the signal measured is solely from the analyte of interest and is not affected by the presence of other components.Inject a blank (mobile phase), the individual enantiomers, and the racemic mixture.The peaks of the enantiomers should be well-resolved from each other and from any potential impurities. Resolution (Rs) > 1.5.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.Prepare a series of solutions of the undesired enantiomer spiked into the desired enantiomer at different concentration levels (e.g., 0.1% to 2.0% of the desired enantiomer concentration).Correlation coefficient (r²) ≥ 0.998. The y-intercept of the regression line should be close to zero.
Accuracy To determine the closeness of the test results to the true value.Analyze samples with known amounts of the undesired enantiomer spiked at different levels (e.g., 50%, 100%, and 150% of the target concentration of the impurity).The recovery should be within 98.0% to 102.0% for each level.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[19]Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the racemic mixture on the same day, by the same analyst, and on the same instrument. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Repeatability: RSD of the enantiomeric excess values should be ≤ 2.0%. Intermediate Precision: The results should be consistent with the repeatability data, with an overall RSD ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[20]Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 10:1.The precision (RSD) at the LOQ should be ≤ 10%.
Robustness To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.Introduce small variations in the mobile phase composition (e.g., ±0.5% isopropanol), column temperature (e.g., ±2 °C), and flow rate (e.g., ±0.1 mL/min).The system suitability parameters (Resolution, Tailing Factor) should still meet the acceptance criteria. The enantiomeric excess values should not be significantly affected.
Data Analysis and Calculation

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.[8]

Enantiomeric Excess (% ee) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Logical Relationship in Method Validation

validation_logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity->Accuracy LOQ Limit of Quantitation Linearity->LOQ Validated_Method Validated Method Accuracy->Validated_Method Precision->Validated_Method LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Interdependence of validation parameters.

Conclusion

Validating the enantiomeric excess of this compound using chiral HPLC is a meticulous process that underpins the quality and safety of pharmaceutical products. By systematically selecting an appropriate chiral stationary phase, typically a polysaccharide-based column, and rigorously validating the analytical method according to ICH guidelines, researchers can have high confidence in their results. The key to a successful validation lies not just in executing the experiments, but in understanding the scientific principles behind each step, from the chiral recognition mechanism to the statistical evaluation of the data. This guide provides a framework for developing a robust and reliable method that will stand up to scientific and regulatory scrutiny.

References

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. PharmTech. [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC - NIH. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Chiral Chromatography: Principle, Components, Steps, Types, Uses. Microbe Notes. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]

  • Chiral Chromatography. Chemistry LibreTexts. [Link]

  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. [Link]

  • Chiral column chromatography. Wikipedia. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. ResearchGate. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • The Secrets to Mastering Chiral Chromatography. Rotachrom Technologies. [Link]

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A Comparative Olfactory Analysis: 2-Butylcyclohexanol Isomers Versus Menthol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the olfactory properties of cis- and trans-2-butylcyclohexanol isomers against the well-established fragrance and flavor compound, menthol. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights into the sensory evaluation and chemical synthesis of these compounds. We will explore the nuanced differences in odor profiles, the significance of stereochemistry in olfaction, and the experimental methodologies required for their rigorous assessment.

Introduction: The Intricacies of Molecular Shape and Scent

The relationship between a molecule's three-dimensional structure and its perceived scent is a cornerstone of fragrance chemistry. Subtle changes in stereochemistry can lead to dramatic shifts in olfactory properties, transforming a pleasantly aromatic compound into one with undesirable off-notes. This principle is vividly illustrated when comparing the isomers of 2-butylcyclohexanol with the various stereoisomers of menthol. While both classes of molecules are substituted cyclohexanols, their distinct structural arrangements give rise to a fascinating spectrum of odors, ranging from classic minty and cooling to complex woody and camphoraceous notes. Understanding these structure-odor relationships is paramount for the targeted design and application of new fragrance ingredients.

Cyclohexanol itself presents a foundational camphoraceous and somewhat chemical odor of limited use in perfumery.[1] However, the addition of alkyl substituents dramatically alters and diversifies its olfactory character. The introduction of a butyl group at the second position of the cyclohexanol ring gives rise to cis- and trans-isomers with notably different scent profiles, which are commercially significant in the fragrance industry.[2]

Menthol, a monoterpene alcohol, is renowned for its characteristic minty aroma and physiological cooling sensation.[3] It exists as eight different stereoisomers, with (-)-menthol (l-menthol) being the most common naturally occurring and commercially utilized form due to its superior sensory properties.[3][4] The other isomers of menthol often possess less desirable musty or earthy off-notes, highlighting the profound impact of stereoisomerism on olfactory perception.[3][4]

This guide will dissect the olfactory characteristics of cis- and trans-2-butylcyclohexanol and compare them directly with menthol, providing quantitative data, detailed experimental protocols for sensory analysis, and insights into their synthesis.

Comparative Olfactory Profiles

The olfactory properties of a compound are primarily defined by its odor profile—the characteristic scent descriptors—and its odor threshold, the minimum concentration at which it can be detected.

Odor Profile Descriptions

The table below summarizes the distinct odor profiles of the this compound isomers and l-menthol, the most olfactorily pleasant menthol isomer.

CompoundIsomer ConfigurationKey Odor Descriptors
This compound cis IsomerStrong fresh green, woody, camphoraceous[2]
trans IsomerWoody, camphorous, minty, herbal, earthy[3]
Commercial Mixture (Typical)Pine, camphoraceous, minty, patchouli[2]
Menthol l-Menthol ((-)-menthol)Pleasant, sweet, mint-like, fresh, cooling[3][4]
Other Menthol IsomersOften possess musty, herbal, or earthy off-notes[3][4]

The cis-isomer of this compound is characterized by a strong, fresh, and green aroma with woody and camphoraceous undertones.[2] In contrast, the trans-isomer presents a more complex profile that is predominantly woody and camphorous but also features minty, herbal, and earthy facets.[3] A typical commercial mixture, often comprising a higher percentage of the cis-isomer, is described as having pine, camphoraceous, minty, and patchouli notes.[2]

l-Menthol, the benchmark for a minty scent, is described as having a pleasant, sweet, and distinctly mint-like aroma with a characteristic freshness and cooling sensation.[3][4] The other seven stereoisomers of menthol generally exhibit less desirable olfactory qualities, often with musty or earthy notes that detract from the clean mint profile.[3][4]

Odor Thresholds

Odor threshold is a critical quantitative measure of a compound's potency. The lower the threshold, the more potent the odorant.

CompoundIsomer ConfigurationOdor Threshold (in water)
This compound (-)-(1R,2R)-2-tert-butylcyclohexanol (cis)40 mg/L[2]
(+)-(1S,2S)-2-tert-butylcyclohexanol (cis)80 mg/L[2]
Menthol l-Menthol5.166 mg/L[3]
d-Menthol4.734 mg/L[3]
Other Menthol IsomersRanging from 8.972 to 41.016 mg/L[3]

As indicated in the table, l-menthol and d-menthol exhibit the lowest odor detection thresholds among the menthol isomers, signifying their high potency.[3] The cis-isomers of 2-tert-butylcyclohexanol have significantly higher odor thresholds, indicating they are less potent odorants than l-menthol.[2]

Structure-Odor Relationship: A Deeper Dive

The distinct olfactory properties of the this compound isomers and menthol stereoisomers can be attributed to their unique molecular geometries. The spatial arrangement of the hydroxyl (-OH) and alkyl groups on the cyclohexane ring influences how these molecules interact with olfactory receptors in the nasal epithelium.

For this compound, the orientation of the bulky butyl group relative to the hydroxyl group (cis vs. trans) is the primary determinant of its odor profile. In the more stable chair conformation of the cyclohexane ring, these substituents can occupy either axial or equatorial positions, leading to different molecular shapes and, consequently, different interactions with olfactory receptors.

In the case of menthol, the presence of three chiral centers gives rise to eight stereoisomers, each with a unique three-dimensional structure.[4] The specific configuration of the hydroxyl, methyl, and isopropyl groups dictates the molecule's ability to bind to and activate specific olfactory receptors, resulting in the perception of a clean, minty scent for l-menthol and less desirable odors for its stereoisomers.[3][4]

cluster_0 This compound Isomers cluster_1 Menthol Isomers cis-2-Butylcyclohexanol cis-2-Butylcyclohexanol Odor_Profile_Butyl Woody, Camphoraceous, Minty, Green, Earthy cis-2-Butylcyclohexanol->Odor_Profile_Butyl Fresh, Green trans-2-Butylcyclohexanol trans-2-Butylcyclohexanol trans-2-Butylcyclohexanol->Odor_Profile_Butyl Herbal, Earthy l-Menthol l-Menthol Odor_Profile_Menthol Minty, Cooling l-Menthol->Odor_Profile_Menthol Pleasant, Sweet Other_Menthol_Isomers Other_Menthol_Isomers Other_Menthol_Isomers->Odor_Profile_Menthol Musty, Off-notes Sample_Injection Sample Injection GC_Separation Gas Chromatographic Separation Sample_Injection->GC_Separation Effluent_Splitting Effluent Splitting GC_Separation->Effluent_Splitting MS_Detection Mass Spectrometry Detection Effluent_Splitting->MS_Detection ODP Olfactometry Detection Port (ODP) Effluent_Splitting->ODP Data_Acquisition_MS Mass Spectra Acquisition MS_Detection->Data_Acquisition_MS Sensory_Evaluation Sensory Evaluation by Assessor ODP->Sensory_Evaluation Compound_Identification Compound Identification Data_Acquisition_MS->Compound_Identification Odor_Profile_Generation Odor Profile Generation Sensory_Evaluation->Odor_Profile_Generation Compound_Identification->Odor_Profile_Generation

Sources

A Comparative Guide to 2-Butylcyclohexanol and Phthalates as Plasticizers: Efficacy, Safety, and Performance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more effective polymer formulations, the choice of plasticizer is paramount. For decades, phthalate esters have dominated the market, prized for their efficiency in rendering rigid polymers like polyvinyl chloride (PVC) flexible and durable. However, mounting evidence of their potential adverse health effects has catalyzed a search for viable alternatives. This guide offers an in-depth technical comparison of 2-Butylcyclohexanol and its derivatives against traditional phthalates, providing a critical analysis of their plasticizing efficacy, toxicological profiles, and overall performance based on available scientific data.

Introduction: The Evolving Landscape of Plasticizers

Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials. They function by embedding themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material. Phthalates, particularly compounds like Di(2-ethylhexyl) phthalate (DEHP), have been the go-to plasticizers for PVC due to their low cost and excellent performance.[1] However, their association with endocrine disruption and reproductive toxicity has led to regulatory restrictions and a growing demand for safer alternatives.[2]

This guide focuses on this compound and its ester derivatives as potential non-phthalate plasticizers, examining their performance characteristics in comparison to the established benchmarks set by phthalates.

Chemical Identity and Properties

A fundamental understanding of the chemical nature of these compounds is crucial to appreciating their function and potential impact.

PropertyThis compoundDi(2-ethylhexyl) phthalate (DEHP)
Chemical Formula C10H20OC24H38O4
Molecular Weight 156.27 g/mol 390.56 g/mol
Structure Cycloaliphatic alcoholAromatic diester
General Appearance Clear liquid or solid flakesColorless, viscous liquid
Boiling Point ~208-210 °C~385 °C

Comparative Efficacy as Plasticizers

The true measure of a plasticizer lies in its ability to impart desired mechanical and thermal properties to a polymer. While direct, peer-reviewed comparative studies on this compound as a primary plasticizer are limited, we can infer its potential performance based on data for its derivatives, such as cyclohexyl benzoates, and compare this with extensive data available for phthalates and other non-phthalate alternatives like Dioctyl Terephthalate (DOTP) and Diisononyl Cyclohexanoate (DINCH).

Mechanical Properties

The addition of a plasticizer significantly alters the mechanical properties of a polymer. Key parameters include tensile strength, elongation at break, and hardness.

Typical Effects of Plasticization on PVC:

  • Tensile Strength: Generally decreases with the addition of a plasticizer.

  • Elongation at Break: Increases, signifying enhanced flexibility.

  • Hardness (Shore Durometer): Decreases as the material becomes softer.

Thermal Stability

Thermal stability is a critical factor for the processing and end-use applications of plasticized polymers. Thermogravimetric Analysis (TGA) is a standard method to evaluate this property.

Plasticizers can influence the thermal degradation of PVC. Some studies on non-phthalate plasticizers have shown improved thermal stability compared to traditional phthalates.[6] For example, DOTP is known for its high thermal stability and low volatility, which contributes to the longevity of the final product.[5][7][8]

Migration and Leaching

A significant drawback of traditional phthalates is their tendency to migrate or leach out of the polymer matrix over time, leading to a loss of flexibility and potential environmental and health risks.[2] The lower volatility and potentially higher molecular weight of some alternative plasticizers can result in reduced migration. Studies have shown that non-phthalate plasticizers like DOTP exhibit excellent migration resistance.[3][8]

Toxicological Profile: A Health and Safety Perspective

The primary driver for seeking alternatives to phthalates is their well-documented toxicological profile.

Phthalates (e.g., DEHP, DBP):

  • Endocrine Disruption: Many phthalates are recognized as endocrine-disrupting chemicals that can interfere with hormone function.

  • Reproductive Toxicity: Studies have linked phthalate exposure to adverse effects on the male reproductive system.[2]

  • Developmental Effects: Concerns have been raised about the impact of phthalate exposure on fetal and child development.

This compound and its Derivatives:

The toxicological data for this compound and its esters is less extensive than for phthalates. However, available information from safety data sheets and screening-level hazard characterizations suggests a generally lower toxicity profile.

  • Acute Toxicity: this compound is generally considered to have low acute toxicity.

  • Irritation: It may cause skin and eye irritation.[9][10]

  • Systemic Effects: High doses of cyclohexanol derivatives have been shown to cause systemic effects in animal studies, but the relevance to typical human exposure levels from plasticized materials is likely low.[6][11]

  • Endocrine Disruption: There is currently limited evidence to suggest that this compound or its common esters possess endocrine-disrupting properties comparable to regulated phthalates.

It is important to note that a comprehensive toxicological assessment of any new plasticizer is essential before its widespread adoption.

Experimental Protocols for Plasticizer Evaluation

To ensure scientific integrity and reproducibility, the evaluation of plasticizer efficacy should follow standardized testing protocols.

Sample Preparation: A Foundational Step

The first step in any comparative study is the preparation of standardized polymer formulations. This typically involves blending the polymer resin (e.g., PVC) with the plasticizer and other necessary additives (e.g., stabilizers, lubricants) in a high-speed mixer, followed by processing techniques such as two-roll milling and compression molding to create uniform test specimens.

Figure 1: Workflow for Preparing Plasticized PVC Test Specimens.
Mechanical Property Testing

Tensile Properties (ASTM D638 / ISO 527-2): This test measures the force required to pull a specimen to its breaking point, providing data on tensile strength, elongation, and modulus of elasticity.[3][4][5][12]

  • Procedure:

    • Condition the dumbbell-shaped specimens at a standard temperature and humidity.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

    • Record the force and elongation throughout the test.

Hardness (ASTM D2240): This test measures the indentation hardness of the material using a durometer.[13][14][15]

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer indenter firmly and vertically onto the specimen.

    • Read the hardness value from the dial or digital display within a specified time.

Flexural Properties (ASTM D790): This test determines the material's stiffness and strength in bending.[6][10][16]

  • Procedure:

    • Support a rectangular specimen at both ends.

    • Apply a load to the center of the specimen at a specified rate.

    • Record the load and deflection to calculate flexural strength and modulus.

Thermal Analysis

Thermogravimetric Analysis (TGA) (ASTM E1131): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[1]

  • Procedure:

    • Place a small, weighed sample into the TGA furnace.

    • Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature.

Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357-1): DSC measures the heat flow to or from a sample as it is heated or cooled, allowing for the determination of the glass transition temperature (Tg).[2][8]

  • Procedure:

    • Encapsulate a small, weighed sample in a DSC pan.

    • Place the sample and a reference pan in the DSC cell.

    • Heat and cool the sample at a controlled rate.

    • Record the differential heat flow to identify thermal transitions.

Sources

A Strategic Guide to Profiling Cross-Reactivity of 2-Butylcyclohexanol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing cross-reactivity studies for 2-butylcyclohexanol derivatives. Rather than a simple review, this document serves as a strategic manual, outlining the causality behind experimental choices and providing robust, self-validating protocols to ensure the scientific integrity of your findings. We will explore how to systematically evaluate the selectivity of a lead compound, using the known GABAA receptor modulator, 2,6-Di-t-butylcyclohexanol, as a guiding example.

Introduction: The Imperative of Selectivity Profiling

The this compound scaffold represents a versatile starting point for developing novel chemical entities. Its simple, rigid cyclohexyl core combined with a modifiable butyl group allows for systematic exploration of structure-activity relationships (SAR). A derivative of this family, 2,6-Di-t-butylcyclohexanol, has been identified as a positive allosteric modulator of the GABAA receptor, a critical target for treating anxiety, epilepsy, and sleep disorders[1].

However, the journey from a bioactive hit to a viable therapeutic candidate is paved with challenges, chief among them being off-target effects. Cross-reactivity, where a compound binds to and modulates the activity of unintended biological targets, can lead to unforeseen toxicity or diminished efficacy[2]. Therefore, a rigorous and early assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of successful drug discovery. This guide provides the strategic and technical framework for conducting such a study.

Part 1: Designing a Cross-Reactivity Screening Panel

The first step in any cross-reactivity study is to define the scope of inquiry. The selection of off-targets should be logical and risk-based, informed by the primary target's family and known liabilities of similar small molecules.

Causality of Target Selection:

  • Primary Target Family Members: Since our lead compound targets the GABAA receptor, the panel must include other major neurotransmitter-gated ion channels. This is critical because structural similarities in the binding pockets of related receptors can often lead to cross-reactivity.

  • Common Promiscuity Targets: A standard panel of "usual suspect" off-targets should be included. These are proteins frequently implicated in adverse drug reactions. The hERG channel, for instance, is a critical anti-target due to its association with cardiac arrhythmias. Cytochrome P450 (CYP) enzymes are another essential class to screen for, as inhibition can lead to drug-drug interactions.

  • Data-Driven Targets: As the project evolves, computational predictions or phenotypic screening results may suggest other potential off-targets, which should be incorporated into subsequent screening rounds.

Illustrative Screening Panel for a GABAA Receptor Modulator
Target ClassSpecific ExamplesRationale
Ligand-Gated Ion Channels GABAAR subtypes (α1β2γ2, α5β3γ2), nAChR, 5-HT3R, GlyRAssess selectivity within the primary target's superfamily.
GPCRs Adrenergic (α1, β2), Dopamine (D2), Serotonin (5-HT2A)Screen against major neurotransmitter receptors to flag potential neurological side effects.
Ion Channels hERG, Cav1.2, Nav1.5Evaluate risk of cardiotoxicity.
Enzymes CYP450 isoforms (3A4, 2D6, 2C9), COX-1, COX-2Assess potential for drug-drug interactions and inflammatory side effects.
Nuclear Receptors Estrogen Receptor (ERα), Pregnane X Receptor (PXR)Screen for potential endocrine disruption and metabolic regulation.

Part 2: Experimental Workflow for Cross-Reactivity Profiling

A tiered approach is the most resource-efficient method for profiling. It begins with a broad, single-concentration screen to identify potential hits, followed by more detailed dose-response studies for confirmation and potency determination.

Tier 1: High-Throughput Primary Screen

The objective is to rapidly assess the activity of the test compounds against the full target panel at a single, high concentration (e.g., 10 µM). This acts as a filter to identify any potential off-target interactions that warrant further investigation.

Tier 2: Confirmatory Dose-Response Analysis

Any compound showing significant activity in the primary screen (e.g., >50% inhibition or potentiation) must be subjected to a full dose-response analysis. This allows for the determination of key quantitative metrics like IC50 (for inhibitors) or EC50 (for activators/modulators).

Workflow Diagram

G cluster_0 Compound Library cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Confirmatory Assays cluster_3 Data Interpretation C1 Parent Compound (2,6-Di-t-butylcyclohexanol) Screen Single-Dose Screen (10 µM) vs. Target Panel C1->Screen C2 Derivative A (e.g., para-fluoro) C2->Screen C3 Derivative B (e.g., altered butyl chain) C3->Screen Analysis1 Identify Hits (>% inhibition threshold) Screen->Analysis1 DR Dose-Response Assay (e.g., 8-point curve) Analysis1->DR Hits SAR Selectivity Profiling & Structure-Activity Relationship Analysis1->SAR Non-Hits Analysis2 Calculate IC50 / EC50 Values DR->Analysis2 Analysis2->SAR

Caption: Tiered experimental workflow for cross-reactivity profiling.

Part 3: Detailed Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a gold standard for determining a compound's affinity for a receptor. They are highly sensitive, reproducible, and can be adapted to a high-throughput format.[3] This protocol describes a competitive binding assay to measure the affinity of test compounds for the GABAA receptor.

Objective: To determine the binding affinity (Ki) of this compound derivatives for the GABAA receptor benzodiazepine site.

Materials:

  • Receptor Source: Commercially available cell membranes prepared from HEK293 cells expressing the human GABAA receptor (e.g., α1β2γ2 subtype).

  • Radioligand: [3H]-Flunitrazepam (a high-affinity benzodiazepine site ligand).

  • Non-specific Ligand: Clonazepam (or another unlabeled benzodiazepine) at a high concentration (e.g., 10 µM).

  • Assay Buffer: E.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • Scintillation Cocktail and Microplates (96-well).

  • Filter Mats (GF/B) and a Cell Harvester .

  • Liquid Scintillation Counter .

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 8-point curve ranging from 1 nM to 10 µM is sufficient. Plate these dilutions into a 96-well microplate.

  • Reagent Preparation:

    • Thaw the receptor membrane preparation on ice. Dilute in ice-cold assay buffer to a final concentration that provides a robust signal (determined during assay development).

    • Dilute the [3H]-Flunitrazepam in assay buffer to a final concentration equal to its Kd (dissociation constant), which ensures optimal assay sensitivity.

  • Assay Incubation:

    • To each well of the microplate, add the receptor membranes.

    • Add the [3H]-Flunitrazepam to all wells.

    • For determining non-specific binding, add a high concentration of Clonazepam to a subset of control wells.

    • For determining total binding, add assay buffer instead of any competing ligand.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a GF/B filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection:

    • Dry the filter mats.

    • Place the filters into scintillation vials or a compatible plate and add scintillation cocktail.

    • Measure the radioactivity in each well using a liquid scintillation counter. The output will be in counts per minute (CPM).

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (CPMCompound - CPMNon-specific) / (CPMTotal - CPMNon-specific)).

    • Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 4: Data Interpretation & Visualization

The ultimate goal is to generate a selectivity profile for each derivative, allowing for direct comparison and informed decision-making.

Illustrative Cross-Reactivity Data Table

The following table presents hypothetical data for our lead compound and two derivatives. This format allows for a clear comparison of potency and selectivity.

CompoundGABAAR (Ki, nM)5-HT3R (% Inh @ 10µM)hERG (% Inh @ 10µM)CYP3A4 (IC50, µM)Selectivity Index (hERG Ki / GABAA Ki)
Parent Cmpd 5015%25%> 20>400
Derivative A 2510%65%15>100 (Est.)
Derivative B 1205%<10%> 20> 160

Data is for illustrative purposes only.

Interpretation:

  • Derivative A: Shows improved potency at the target GABAA receptor but introduces a significant hERG liability. This compound would likely be deprioritized due to the high risk of cardiotoxicity.

  • Derivative B: While slightly less potent than the parent compound, it displays a much cleaner off-target profile, particularly with the removal of the hERG interaction. This makes it a more promising candidate for further optimization.

Visualizing the Biological Context: GABAA Receptor Signaling

Understanding the primary target's signaling pathway helps to contextualize the importance of selectivity. The GABAA receptor is a chloride ion channel that, upon binding of GABA, hyperpolarizes the neuron, leading to an inhibitory effect. A positive allosteric modulator (PAM) enhances this effect. Cross-reactivity with other neurotransmitter systems could disrupt the delicate balance of neuronal signaling.

Caption: Simplified GABAA receptor signaling pathway.

Conclusion

The comprehensive evaluation of a small molecule's selectivity is paramount for its successful development as a therapeutic agent. A multi-pronged approach, combining rational target panel selection with a tiered experimental workflow, is essential for building a complete picture of a compound's cross-reactivity and potential off-target effects. While no single assay can provide all the answers, the methodologies described in this guide provide a robust framework for such an investigation. This knowledge allows for a more informed assessment of a drug candidate's potential for both efficacy and toxicity, ultimately increasing the probability of success in the long and arduous process of drug development.

References

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A Senior Application Scientist's Guide: Biocatalytic vs. Chemocatalytic Synthesis of 2-Alkylcyclohexanols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral 2-Alkylcyclohexanols

The 2-alkylcyclohexanol motif is a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries. The precise three-dimensional arrangement of the hydroxyl and alkyl groups (i.e., its stereochemistry) is often critical for biological activity and final product performance. Consequently, the development of efficient, stereoselective methods to synthesize specific isomers of these cyclohexanols is of paramount importance. The reduction of prochiral 2-alkylcyclohexanones is the most direct route to these valuable building blocks. This guide provides an in-depth comparison of the two dominant strategies to achieve this transformation: enzyme-mediated biocatalysis and transition metal-mediated chemocatalysis. We will explore the fundamental principles, practical methodologies, and comparative performance of each approach, offering field-proven insights to guide researchers in selecting the optimal synthetic strategy.

Biocatalytic Approach: Harnessing Nature's Precision

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the synthesis of 2-alkylcyclohexanols, ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are the catalysts of choice. These enzymes facilitate the stereoselective reduction of a ketone to a chiral alcohol with remarkable precision.

Core Principle and Mechanism

The power of biocatalysis lies in the highly structured, chiral active site of the enzyme. This molecular pocket binds the 2-alkylcyclohexanone substrate in a specific orientation. A hydride is then delivered from a cofactor, typically reduced nicotinamide adenine dinucleotide (NADH) or its phosphate derivative (NADPH), to one specific face of the carbonyl group. This enforced orientation is the causal basis for the exceptionally high enantio- and diastereoselectivity observed.[1][2]

A critical aspect of this process is the need to regenerate the expensive cofactor. As the ketone is reduced, NAD(P)H is oxidized to NAD(P)+. To make the process economically viable, a secondary reaction is employed to continuously reduce the oxidized cofactor back to its active form. A common and cost-effective strategy is the "substrate-coupled" approach, where a sacrificial alcohol, such as isopropanol, is added in excess. The same enzyme oxidizes the isopropanol to acetone, regenerating the NAD(P)H required for the primary reaction.[1][2][3]

Biocatalytic_Cycle cluster_main Primary Reduction Ketone 2-Alkyl- cyclohexanone KRED_red KRED-NAD(P)H Ketone->KRED_red Substrate binding Alcohol 2-Alkyl- cyclohexanol KRED_ox KRED-NAD(P)+ KRED_ox->Alcohol Product release KRED_ox->KRED_red Regeneration KRED_red->KRED_ox Hydride transfer Isopropanol Isopropanol Acetone Acetone Isopropanol->Acetone Oxidation Chemocatalytic_Workflow start Start reactor_prep Prepare High-Pressure Reactor start->reactor_prep inert Inert Atmosphere (Purge with N₂/Ar) reactor_prep->inert reagents Add Substrate, Solvent, & Chiral Catalyst inert->reagents pressurize Pressurize with H₂ Gas reagents->pressurize react Heat & Stir (Controlled T & P) pressurize->react monitor Monitor Reaction (TLC, GC, HPLC) react->monitor monitor->react Incomplete depressurize Cool & Depressurize monitor->depressurize Complete workup Quench & Workup (Filtration, Extraction) depressurize->workup purify Purify Product (Chromatography) workup->purify end End purify->end

Experimental workflow for chemocatalytic asymmetric hydrogenation.
Advantages and Trustworthiness of Chemocatalysis
  • Broad Substrate Scope: A wide array of well-defined chiral catalysts is available, offering greater flexibility and a higher probability of success for a diverse range of 2-alkylcyclohexanones. [4]* High Efficiency: These catalysts often exhibit high turnover numbers (TON) and frequencies (TOF), meaning a small amount of catalyst can produce a large quantity of product quickly. [4]* High Concentrations: Reactions are typically run in organic solvents, allowing for much higher substrate concentrations compared to biocatalysis, leading to excellent volumetric productivity.

  • Predictability: For many classes of ketones, the stereochemical outcome with a given catalyst is well-documented and predictable, providing a reliable synthetic route.

Limitations and Experimental Considerations
  • Harsh Conditions: Many protocols require high pressures of flammable hydrogen gas and sometimes elevated temperatures, necessitating specialized and costly high-pressure reactor equipment. [5][6]* Catalyst Cost and Toxicity: The catalysts are based on precious and often toxic heavy metals. The ligands can also be expensive and complex to synthesize.

  • Product Contamination: A significant concern, especially in drug development, is the potential for trace metal contamination in the final product, which requires rigorous purification and analysis.

  • Air and Moisture Sensitivity: Many organometallic catalysts and their precursors are sensitive to air and moisture, requiring inert atmosphere techniques (e.g., glovebox or Schlenk line) for handling.

Head-to-Head Comparison: Performance Metrics

To facilitate an objective comparison, the following table summarizes the key performance indicators for each methodology. The presented values are representative and can vary based on the specific substrate and optimized conditions.

ParameterBiocatalysis (Ketoreductase)Chemocatalysis (Asymmetric Hydrogenation)
Stereoselectivity Excellent (>99% ee, often high dr)Very Good to Excellent (typically 90-99% ee)
Reaction Conditions Mild (25-40 °C, 1 atm, neutral pH)Often Harsh (25-100 °C, 10-100 atm H₂)
Solvent Aqueous BufferOrganic Solvents (MeOH, EtOH, THF, Toluene)
Catalyst Type Enzyme (Protein)Transition Metal Complex (e.g., Ru-BINAP)
Catalyst Loading 1-10% w/w (whole cells/lyoph. powder)0.01 - 1 mol%
Substrate Scope Moderate to Good; enzyme-dependentBroad
Productivity Low to Moderate (typically 1-50 g/L)High (typically 50-200+ g/L)
Key Advantage Unmatched selectivity, "Green" processHigh throughput, broad applicability
Key Disadvantage Lower productivity, enzyme screeningHarsh conditions, metal contamination risk

Experimental Protocols: A Practical Guide

The trustworthiness of any synthetic method is confirmed by a robust and reproducible protocol. Below are representative, self-validating procedures for both approaches.

Protocol 1: Biocatalytic Reduction of 2-Methylcyclohexanone

Objective: To synthesize (1S,2S)-2-methylcyclohexanol using a whole-cell biocatalyst expressing a ketoreductase.

Methodology:

  • Biocatalyst Preparation: Prepare a suspension of E. coli cells overexpressing a suitable KRED (e.g., from a commercial supplier) in a phosphate buffer (100 mM, pH 7.0).

  • Reaction Setup: In a baffled flask, add the cell suspension. To this, add D-glucose (for cofactor regeneration via glucose dehydrogenase, if co-expressed) and NADP⁺.

  • Substrate Addition: Dissolve 2-methylcyclohexanone in a minimal amount of a co-solvent like DMSO and add it to the cell suspension to a final concentration of 20 mM.

  • Incubation: Place the flask in an orbital shaker at 30 °C and 200 rpm. Monitor the reaction progress by taking aliquots at regular intervals.

  • Workup: Once the reaction is complete, centrifuge the mixture to pellet the cells. Extract the supernatant with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analysis: Determine the conversion and enantiomeric excess of the resulting 2-methylcyclohexanol using chiral gas chromatography (GC).

Protocol 2: Chemocatalytic Asymmetric Hydrogenation of 2-Methylcyclohexanone

Objective: To synthesize (1S,2S)-2-methylcyclohexanol using a Ru-BINAP catalyst.

Methodology:

  • Reactor Setup: Place a glass liner containing a stir bar into a high-pressure autoclave. Dry the setup thoroughly under vacuum.

  • Inerting: Purge the autoclave with high-purity argon or nitrogen gas three times.

  • Reagent Addition: Under an inert atmosphere, add the catalyst, RuCl₂n (0.1 mol%), and a base such as potassium tert-butoxide to the liner. Add degassed methanol as the solvent, followed by 2-methylcyclohexanone.

  • Hydrogenation: Seal the autoclave. Purge the system three times with H₂ gas before pressurizing to 50 atm H₂.

  • Reaction: Heat the vessel to 50 °C and stir vigorously. Monitor the reaction by observing the pressure drop.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess H₂. Filter the reaction mixture through a pad of silica gel to remove the catalyst. Concentrate the filtrate in vacuo.

  • Analysis: Determine the conversion and enantiomeric excess of the product using chiral GC or HPLC.

Conclusion and Future Outlook

The choice between biocatalysis and chemocatalysis for the synthesis of 2-alkylcyclohexanols is not a matter of one being definitively superior, but rather a strategic decision based on project-specific priorities.

  • Biocatalysis is the preferred method when:

    • The highest possible stereoselectivity is required.

    • "Green" and sustainable manufacturing are primary goals.

    • The substrate is compatible with known enzymes.

    • Metal contamination is a critical concern (late-stage drug development).

  • Chemocatalysis is advantageous when:

    • A broad range of analogues is needed quickly (early-stage discovery).

    • High throughput and volumetric productivity are essential.

    • The necessary high-pressure equipment and handling expertise are in place.

Looking forward, the field is moving towards chemoenzymatic processes , which integrate the best features of both worlds. [7][8]For instance, a chemocatalytic step might be used to create a novel prochiral ketone, which is then reduced with exquisite selectivity using a KRED. By understanding the fundamental strengths and weaknesses of each catalytic system, researchers can make informed decisions, accelerating the development of efficient and sustainable routes to vital chiral molecules.

References

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A Roadmap for the Validation of 2-Butylcyclohexanol as a Novel Biofuel Additive

Author: BenchChem Technical Support Team. Date: February 2026

In the persistent quest for sustainable energy, the transportation sector remains a critical area for innovation. While first-generation biofuels like ethanol have become commonplace, their limitations—such as lower energy density, hygroscopicity, and impacts on fuel systems—necessitate the exploration of advanced, "drop-in" compatible alternatives.[1][2] Higher alcohols (those with more than two carbon atoms) represent a promising frontier, offering improved physicochemical properties over ethanol.[3][4] Among these, 2-Butylcyclohexanol (C10H20O), a C10 cyclic alcohol, presents an intriguing, albeit largely unexplored, profile for use as a biofuel additive.

This guide serves as a comprehensive roadmap for researchers and scientists, outlining the scientific rationale and a detailed experimental framework for the validation of this compound as a biofuel additive. We will synthesize established engine testing protocols with insights drawn from analogous, well-characterized alcohols to build a case for its investigation and provide a self-validating system for its empirical assessment.

The Theoretical Promise: A Physicochemical Profile

Before commencing engine trials, a thorough understanding of a candidate additive's physical and chemical properties is paramount. These properties dictate its behavior within a fuel blend and predict its potential impact on combustion. This compound's structure—a butyl group attached to a cyclohexanol ring—suggests several potential advantages over traditional ethanol.

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Caption: Chemical formulas of common vs. candidate alcohol additives.

Below is a comparative table of key properties. While comprehensive experimental data for this compound is limited, we can infer its characteristics based on its molecular structure and data for parent compounds like cyclohexanol.[5][6]

PropertyEthanol (C₂H₅OH)n-Butanol (C₄H₉OH)This compound (C₁₀H₂₀O)Significance for Fuel Performance
Molecular Weight ( g/mol ) 46.0774.12156.27[5]Influences stoichiometry and energy content.
Lower Heating Value (MJ/kg) ~26.8~33.1[3]Predicted HigherHigher values lead to lower fuel consumption for the same power output.
Oxygen Content (wt%) 34.721.610.2Oxygenates improve combustion completeness, reducing CO and HC emissions, but can increase NOx.[1][7]
Reid Vapor Pressure (RVP) High Blending AnomalyLower than Ethanol[8]Predicted LowLower RVP is crucial for controlling evaporative emissions, a major drawback of ethanol blends.[8]
Water Solubility MiscibleLimitedPredicted Very LowLow water solubility prevents phase separation in fuel tanks, enhancing fuel stability.[1][8]
Viscosity (at 40°C, mm²/s) ~1.07~2.26Predicted HigherAffects fuel atomization; must remain within specifications to ensure proper injector performance.[9]

The higher molecular weight and carbon-to-oxygen ratio of this compound strongly suggest a higher energy density, potentially leading to improved fuel economy (lower Brake Specific Fuel Consumption) compared to ethanol.[3] Furthermore, its predicted low water solubility and vapor pressure make it a theoretically more stable and environmentally friendly blending component.[8]

The Competitive Landscape: Performance of Existing Alternatives

To validate this compound, its performance must be benchmarked against established additives. Ethanol and n-butanol are the most relevant comparators.

Performance MetricEthanol Blends (E10-E20)n-Butanol Blends (Bu10-Bu20)Implications for this compound
Brake Thermal Efficiency (BTE) Slight increase often observed due to higher oxygen content and octane rating.[3]Generally shows a positive or neutral effect on BTE.[3][10]The lower oxygen content of 2-BCH may result in a less pronounced BTE increase compared to ethanol, but its higher energy density could compensate.
Brake Specific Fuel Consumption (BSFC) Increases significantly due to lower energy density.[7]Increases, but to a lesser extent than ethanol, due to higher energy density.[3][10]Expected to cause the least increase in BSFC, or potentially a decrease, if its energy density is close to that of gasoline.
NOx Emissions Tend to increase due to higher combustion temperatures and oxygen availability.[11]Mixed results; some studies show a decrease compared to ethanol.[10]The lower oxygen content is hypothesized to result in lower NOx emissions compared to ethanol blends.
CO & HC Emissions Generally decrease due to more complete combustion.[4][7]Significant reductions in CO and HC are consistently reported.[3][4]Expected to reduce CO and HC emissions effectively due to its oxygenated nature.

A Framework for Validation: A Standardized Engine Testing Protocol

This section provides a rigorous, step-by-step methodology for evaluating this compound blends in a spark-ignition (SI) engine. The protocol is designed to ensure repeatability and trustworthiness, grounding all procedures in established industry standards.

Phase 1: Fuel Blend Preparation and Characterization

Objective: To prepare stable, well-characterized fuel blends and ensure they meet fundamental safety and quality specifications before engine introduction.

Methodology:

  • Procurement: Obtain high-purity (>98%) this compound and a standardized baseline gasoline (e.g., Tier III certification gasoline).

  • Blending: Prepare blends by volume at concentrations of 5%, 10%, and 20% (designated as BCH5, BCH10, BCH20). Blending should be done in a controlled environment with proper ventilation and safety precautions.

  • Homogeneity and Stability: Agitate each blend thoroughly and store in sealed containers. Visually inspect for phase separation over a 24-hour period at varying temperatures (e.g., 4°C, 25°C).

  • Property Analysis: Characterize the baseline gasoline and each blend according to the American Society for Testing and Materials (ASTM) standards.[12][13] Key tests include:

    • Density and API Gravity (ASTM D4052)

    • Distillation Curve (ASTM D86)

    • Research Octane Number (RON) and Motor Octane Number (MON) (ASTM D2699 & D2700)

    • Reid Vapor Pressure (ASTM D5191)

    • Kinematic Viscosity (ASTM D445)

    • Lower Heating Value (Calculated or measured via ASTM D240)

Phase 2: Engine Test Bed and Instrumentation Setup

Objective: To create a controlled and instrumented environment for precise measurement of engine performance and emissions.

Methodology:

  • Engine Selection: A modern, single-cylinder or multi-cylinder spark-ignition research engine is recommended. The engine should be coupled to an eddy current or AC dynamometer capable of precise load and speed control.[14]

  • Fuel Delivery: The engine's fuel system must be flushed thoroughly between testing different blends to avoid cross-contamination.

  • Instrumentation:

    • Data Acquisition (DAQ): A high-speed DAQ system to record engine parameters like in-cylinder pressure, crank angle, temperatures, and pressures.[14]

    • Emissions Analyzer: A 5-gas analyzer for measuring concentrations of CO, CO₂, HC, NOx, and O₂ in the raw exhaust. An AVL 437C smoke meter or equivalent can be used for particulate matter assessment.[14]

    • Fuel Flow Measurement: A Coriolis-type flow meter for accurate, real-time measurement of fuel consumption.[15]

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G cluster_prep Phase 1: Fuel Preparation cluster_test Phase 2 & 3: Engine Testing cluster_analysis Phase 4: Data Analysis Blend Prepare Blends (BCH5, BCH10, BCH20) ASTM Characterize Blends (ASTM Standards) Blend->ASTM Setup Engine Test Bed Setup (Dynamometer, DAQ) ASTM->Setup Baseline Run Baseline Fuel Setup->Baseline Test Run BCH Blends Baseline->Test Measure Measure Performance & Emissions Test->Measure Compare Compare Results vs. Baseline Measure->Compare Report Generate Report & Conclusions Compare->Report

Caption: Experimental workflow for validating a novel biofuel additive.

Phase 3: Performance and Emissions Testing Protocol

Objective: To systematically gather engine performance and emissions data under controlled, repeatable conditions.

Methodology:

  • Engine Warm-up: Operate the engine with the baseline fuel until coolant and oil temperatures stabilize.

  • Baseline Mapping: Run the engine on the baseline gasoline across a matrix of operating points. A typical matrix would involve running at a constant speed (e.g., 1500 rpm, a common speed for maximum torque) under varying loads (e.g., 25%, 50%, 75%, and 100% of full load).[15][16]

  • Blend Testing: For each blend (BCH5, BCH10, BCH20), repeat the exact same test matrix as the baseline fuel. Ensure the engine returns to a stable condition before recording data for each operating point.

  • Data Recording: At each steady-state operating point, record all relevant parameters for a minimum of 60 seconds, including:

    • Performance Data: Engine speed (rpm), torque (Nm), fuel flow rate (g/s).

    • Emissions Data: Raw exhaust concentrations (ppm or %) of CO, HC, NOx, and CO₂.

    • Thermodynamic Data: In-cylinder pressure vs. crank angle (if available).

Phase 4: Data Analysis and Interpretation

Calculations:

  • Brake Power (BP): BP (kW) = (Torque (Nm) * Speed (rpm)) / 9549

  • Brake Specific Fuel Consumption (BSFC): BSFC (g/kWh) = (Fuel Flow Rate (g/s) * 3600) / BP (kW)

  • Brake Thermal Efficiency (BTE): BTE (%) = (BP (kW) * 3600) / (Fuel Flow Rate (kg/s) * Lower Heating Value (kJ/kg)) * 100

The calculated BSFC, BTE, and measured emissions for each BCH blend should be plotted against the engine load and compared directly with the baseline gasoline and, by extension, with the known performance of ethanol and butanol blends from the literature.

Anticipated Outcomes and Scientific Discussion

Based on its physicochemical profile, we can hypothesize the following outcomes for this compound blends:

  • Improved Fuel Economy: Due to its higher predicted energy density, 2-BCH blends are expected to exhibit a lower BSFC compared to both ethanol and n-butanol blends, bringing performance closer to that of pure gasoline.

  • Balanced Emissions Profile: The presence of oxygen will likely lead to a reduction in CO and HC emissions.[17] Crucially, its lower oxygen content compared to ethanol may mitigate the significant increase in NOx emissions often associated with highly oxygenated biofuels.[18]

  • Favorable Octane Response: The cyclic alcohol structure may contribute favorably to the octane number of the blend, potentially allowing for more advanced ignition timing without knocking, which could further enhance thermal efficiency.

Conclusion

While direct empirical data remains to be gathered, a thorough analysis of this compound's chemical properties and comparison with existing biofuel additives provides a strong scientific rationale for its investigation. It holds the theoretical potential to be a superior "drop-in" biofuel additive, offering a better balance of energy density, combustion efficiency, and emissions control than currently available options. The experimental framework detailed here provides a robust, scientifically-grounded, and repeatable protocol for the research community to validate this potential. Successful validation would mark a significant step forward in the development of next-generation, sustainable transportation fuels.

References

  • Effects of different chemical additives on biodiesel fuel properties and engine performance. A comparison review. (n.d.). MATEC Web of Conferences. [Link]

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The Impact of Esterification on Fragrance Longevity: A Comparative Study of 2-Butylcyclohexanol and 2-Butylcyclohexyl Acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of fragrance formulation, the longevity or "tenacity" of a scent is a critical performance metric. It dictates the duration for which a fragrance remains perceptible on a substrate, be it skin or fabric. A key chemical modification used by perfumers to modulate this property is esterification, the process of converting an alcohol into an ester. This guide provides an in-depth comparative analysis of 2-Butylcyclohexanol and its corresponding acetate ester, 2-Butylcyclohexyl Acetate, to elucidate the impact of this conversion on fragrance longevity. Through a combination of physicochemical property analysis and detailed experimental protocols, we will explore the scientific principles and methodologies that underpin the selection of fragrance ingredients for sustained performance.

Theoretical Framework: Physicochemical Properties and Volatility

The persistence of a fragrance molecule is fundamentally governed by its volatility, which is its tendency to evaporate. Less volatile compounds evaporate more slowly, thus exhibiting greater longevity. Several key physicochemical properties influence a molecule's volatility. The conversion of an alcohol (this compound) to an acetate ester (2-Butylcyclohexyl Acetate) alters these properties in a predictable manner that enhances scent longevity.

Esters are organic compounds formed when an acid reacts with an alcohol.[1][2] In perfumery, they are prized for their ability to produce a wide array of pleasant aromas, from fruity to floral.[2][3] Acetates, derived from acetic acid, are a common class of esters known for providing a good balance between volatility and tenacity, making them suitable for top and heart notes in a fragrance composition.[4] The addition of the acetate group increases the molecular weight and generally raises the boiling point of the compound. This change leads to lower vapor pressure, meaning the molecule transitions from a liquid to a gaseous state more slowly, thereby increasing its persistence.[1]

Below is a comparative summary of the key properties for this compound and its acetate ester.

PropertyThis compound2-tert-Butylcyclohexyl AcetateRationale for Impact on Longevity
Molecular Formula C₁₀H₂₀O[5][6]C₁₂H₂₂O₂[7][8]The addition of an acetyl group (C₂H₂O) increases the overall size and mass of the molecule.
Molecular Weight 156.27 g/mol [6][9]198.30 g/mol [7][8]Higher molecular weight molecules require more energy to transition into the vapor phase, thus reducing volatility.
Boiling Point ~217.9 °C at 760 mmHg[5]220 - 222 °C[7]A higher boiling point is a direct indicator of lower volatility and slower evaporation.
Odor Profile Pine, Camphoraceous, Minty[10]Fruity, Woody, Floral[11][12]Esterification significantly alters the olfactory character, creating a new, often more complex scent.
LogP (Octanol/Water) 2.72770[5]3.6[8]The higher LogP of the acetate suggests it is more lipophilic (oil-loving), which can improve its affinity for the skin's lipid barrier, potentially slowing evaporation.

Experimental Design for Longevity Assessment

To objectively compare the longevity of these two fragrance materials, a dual-pronged approach combining instrumental analysis and human sensory evaluation is required. This ensures that the quantitative data on evaporation is correlated with real-world olfactory perception.[13][14]

Instrumental Analysis: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This technique provides a quantitative measure of the concentration of volatile compounds in the air above a sample over time, directly correlating to the evaporation rate.[15][16][17] Dynamic headspace analysis is another powerful technique that can be used for this purpose.[18]

Experimental Rationale: By applying each compound to a standardized substrate (e.g., a filter paper or "smelling blotter") and measuring the amount of substance in the headspace at set intervals, we can plot an evaporation curve. The compound with the slower decay in concentration is deemed to have greater longevity. This method is crucial for quality control and product development in the fragrance industry.[15]

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare 1% solutions of both this compound and 2-Butylcyclohexyl Acetate in a high-purity, odorless solvent like ethanol.

    • Using a micropipette, apply exactly 100 µL of each solution to the center of identical fragrance testing strips. Allow the solvent to evaporate for 60 seconds.

    • Place each strip into a separate 20 mL headspace vial and seal immediately. Prepare three replicates for each time point.

  • Incubation and Sampling:

    • Place the vials in a headspace autosampler oven set to a constant temperature (e.g., 32°C to simulate skin temperature).

    • Define the time points for analysis (e.g., T=0, T=1h, T=4h, T=8h, T=24h).

  • HS-GC-MS Analysis:

    • At each time point, analyze the headspace of the corresponding set of vials.

    • GC-MS Parameters (Example):

      • Injector: Splitless mode, 250°C.

      • Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent.

      • Oven Program: Start at 50°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

      • Mass Spectrometer: Scan mode, mass range 40-400 amu.

  • Data Analysis:

    • Identify the peaks for this compound and 2-Butylcyclohexyl Acetate based on their retention times and mass spectra.

    • Integrate the peak area for each compound at each time point.

    • Normalize the peak areas to the T=0 measurement and plot the average relative concentration versus time.

Workflow for Instrumental Longevity Analysis

Caption: HS-GC-MS workflow for quantifying fragrance evaporation.

Sensory Panel Evaluation

While instrumental data is objective, the ultimate test of longevity is human perception.[19][20] A trained sensory panel can provide critical data on the perceived intensity of a scent over time.[21]

Experimental Rationale: The human nose can detect changes in scent character and intensity that may not be fully captured by a single peak on a chromatogram. This method assesses the effective longevity of the fragrance as perceived by a consumer.[22][23]

Step-by-Step Protocol:

  • Panelist Training:

    • Select a panel of 15-20 individuals trained in sensory evaluation.

    • Familiarize them with the odor profiles of both this compound and 2-Butylcyclohexyl Acetate.

    • Train them on a line scale for rating odor intensity (e.g., from 0 = "No Odor" to 10 = "Extremely Strong").

  • Sample Presentation:

    • Prepare smelling blotters as described in the instrumental protocol.

    • Present each panelist with a freshly prepared blotter (T=0) of each compound in a randomized and blind fashion to establish a baseline intensity.

    • Prepare sets of blotters to be evaluated at subsequent time points (T=1h, T=4h, T=8h, T=24h), keeping them in a controlled, odor-free environment.

  • Evaluation:

    • At each designated time point, present the aged blotters to the panelists.

    • Ask them to rate the perceived intensity of the scent on the 10-point line scale. Provide coffee beans to cleanse the olfactory palate between samples.[19]

  • Data Analysis:

    • Calculate the mean intensity score for each compound at each time point.

    • Plot the average intensity versus time for both compounds to create sensory decay curves.

Expected Results and Data Interpretation

Based on the physicochemical properties, the experimental data is expected to show a clear difference in the longevity of the two molecules.

Table 2: Hypothetical Instrumental Data (HS-GC-MS)

Normalized Peak Area vs. Time

TimeThis compound (Relative Conc.)2-Butylcyclohexyl Acetate (Relative Conc.)
0 h 100%100%
1 h 75%88%
4 h 30%65%
8 h 10%40%
24 h <1%15%
Table 3: Hypothetical Sensory Panel Data

Average Perceived Intensity (0-10 Scale)

TimeThis compound (Avg. Intensity)2-Butylcyclohexyl Acetate (Avg. Intensity)
0 h 8.58.2
1 h 6.17.0
4 h 2.55.5
8 h 0.83.5
24 h 0.11.5
Relationship Between Chemical Structure and Longevity

G cluster_0 This compound cluster_1 2-Butylcyclohexyl Acetate cluster_2 Perceived Longevity a C₁₀H₂₀O MW: 156.27 High Volatility b C₁₂H₂₂O₂ MW: 198.30 Low Volatility a:f0->b:f0 Esterification c Short a:f2->c Faster Evaporation d Long b:f2->d Slower Evaporation

Caption: Esterification increases molecular weight, reducing volatility and increasing longevity.

Conclusion

The conversion of this compound to 2-Butylcyclohexyl Acetate serves as a clear and instructive example of how chemical modification is used to enhance fragrance performance. The addition of the acetate functional group increases the molecule's molecular weight and boiling point, thereby reducing its volatility. This fundamental change results in a significantly slower rate of evaporation, which is quantifiable through instrumental methods like HS-GC-MS and perceptible in sensory panel evaluations.

For researchers and developers in the fragrance industry, understanding this structure-property relationship is paramount. It allows for the rational design and selection of fragrance ingredients to achieve a desired release profile and ensure a lasting and satisfying experience for the end-user. This comparative study underscores the principle that esterification is a powerful tool in the perfumer's arsenal for crafting tenacious and memorable scents.

References

  • The Joey Journal. (2024, March 14). tester fragrances: the ultimate guide to testing perfume.
  • Arora Aromatics. (n.d.). Buy O-tert-butyl Cyclohexyl Acetate From Fragrance Chemical Supplier.
  • NIKOO Chemical. (2025, July 18). How to Test the Longevity of Perfume.
  • Fragplace.com. (2026, January 18). Fragrance Longevity Checklist: Prolong Your Scent.
  • Olfasense. (n.d.). Sensory and molecular evaluation of fragrances.
  • Odournet. (n.d.). Sensory and molecular evaluation of fragrances.
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  • Integrated Liner Technologies. (2023, December 15). Fragrance Stability Testing.
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  • ResearchGate. (2025, August 7). Full evaporation dynamic headspace in combination with selectable one-dimensional/two-dimensional gas chromatography-mass spectrometry for the determination of suspected fragrance allergens in cosmetic products.
  • Fraterworks. (2025, July 28). Understanding Esters.
  • MMR Research Worldwide. (n.d.). Smelling Success: Olfactory Perception in Sensory Evaluation.
  • ChemGulf. (2025, October 7). What is the role of esters in the perfume industry?.
  • Chemical Bull. (2025, July 1). Why Esters Are Must-have Ingredients In Fragrance.
  • Drop of Odor. (2025, December 16). Scents & Science (Ch. 14): A Guide to Esters and Lactones in Perfumery.
  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
  • Cheméo. (n.d.). Chemical Properties of Cyclohexanol, 2-butyl- (CAS 36159-49-6).
  • Karger. (n.d.). Headspace analysis study of evaporation rate of perfume ingredients applied onto skin.
  • Scent Journer. (n.d.). The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony.
  • GERSTEL. (n.d.). Flavor and Fragrance Analysis of Consumer Products - Dynamic Headspace Compared to Some Traditional Analysis Approaches.
  • Guidechem. (n.d.). This compound C10H20O, Formula,NMR,Boiling Point,Density,Flash Point.
  • MDPI. (2018, October 21). Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin.
  • PubChem. (n.d.). 2-tert-Butylcyclohexyl acetate.
  • PubChem. (n.d.). 2-tert-Butylcyclohexyl acetate, cis-.
  • PubChem. (n.d.). 2-tert-Butylcyclohexanol.
  • Umbrex. (n.d.). Fragrance and Sensory Appeal Testing.
  • Cheméo. (n.d.). Chemical Properties of 2-tert-butylcyclohexyl acetate 1.
  • Leffingwell & Associates. (n.d.). The cis-Verdols.
  • PubChem. (n.d.). 2-Butylcyclohexan-1-ol.
  • Cosmetics & Toiletries. (n.d.). How Sensory Evaluation Can Provide Development Direction: An Approach.
  • Chem-Impex. (n.d.). 2-tert-Butylcyclohexanol.
  • The Fragrance Conservatory. (n.d.). 1-(2-tert.-Butyl cyclohexyloxy)-2-butanol.
  • ResearchGate. (2025, August 7). Fragrance material review on 2-tert-butylcyclohexyl acetate | Request PDF.
  • PubMed. (2008, December). Fragrance material review on 2-tert-butylcyclohexyl acetate.
  • MilliporeSigma. (2024, September 6). SAFETY DATA SHEET.
  • Fragrance University. (n.d.). woody acetate.
  • ScienceDirect. (2017, June 1). RIFM fragrance ingredient safety assessment, 2-tert-butylcyclohexanol, CAS Registry Number 13491-79-7.
  • The Good Scents Company. (n.d.). para-tert-butyl cyclohexanone, 98-53-3.
  • The Good Scents Company. (n.d.). 2-tert-butyl cyclohexanone.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For scientists and researchers in drug development, the integrity of our work extends to the entire lifecycle of the chemicals we use, including their final disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-Butylcyclohexanol, grounding procedural instructions in the chemical principles that necessitate them.

Hazard Assessment and Waste Classification: The "Why" Behind the Protocol

Before any disposal procedure can be established, a thorough understanding of the substance's hazards is critical. This compound, like its parent compound cyclohexanol, is not a benign substance and must be treated as hazardous waste. The rationale for this classification is rooted in its inherent chemical properties.

Chemical waste generators are legally required to determine if a discarded chemical is classified as a hazardous waste under guidelines from agencies like the U.S. Environmental Protection Agency (EPA).[1][2] Hazardous wastes are defined by exhibiting at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[3][4]

  • Toxicity: While specific toxicity data for this compound may vary by isomer, related compounds like cyclohexanol are classified as harmful if swallowed, inhaled, or in contact with skin.[5] Therefore, as a precautionary principle, this compound waste should be considered toxic.

  • Ignitability: Similar compounds have flash points that classify them as combustible or flammable liquids.[1][2] This means their vapors can ignite, necessitating storage away from any potential ignition sources.[6][7]

Given these characteristics, this compound cannot be disposed of via standard laboratory drains or in regular trash.[2][5][8] Such improper disposal can pollute waterways, damage plumbing infrastructure, and pose a threat to public health and the environment.[9]

Hazard Profile: this compound Implication for Disposal Regulatory Standard
Acute Toxicity (Oral, Dermal, Inhalation) Must be handled with appropriate PPE and segregated as toxic chemical waste.EPA 40 CFR Parts 261.3[1]
Skin & Eye Irritant Requires use of gloves and safety glasses/goggles during handling and disposal.OSHA 29 CFR 1910.133, 1910.1200[1][10]
Combustible/Flammable Liquid Waste must be stored in closed containers, away from heat, sparks, and open flames.OSHA 29 CFR 1910.106[11]
Personal Protective Equipment (PPE): A Non-Negotiable Prerequisite

Before handling this compound for any purpose, including disposal, ensuring the use of appropriate PPE is mandatory. This is a primary control measure to prevent exposure.

  • Eye and Face Protection: Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[1][12]

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, chemically resistant aprons and clothing may be necessary.[12]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1][13]

Step-by-Step Disposal Protocol

The following protocol outlines a self-validating system for the safe segregation, storage, and disposal of this compound waste.

The cardinal rule of chemical waste management is to never mix incompatible chemicals.[14] this compound waste should be collected in a dedicated container separate from other waste streams like acids, bases, or oxidizers to prevent dangerous reactions.

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass bottles are typically suitable. The container must have a secure, tight-fitting screw cap.[3][15]

  • Initial Labeling: Immediately label the container as "Hazardous Waste." Even before the first drop of waste is added, this prevents accidental misuse of the container.

Accurate and thorough labeling is a critical compliance and safety measure. All information must be clearly visible.

  • Attach a Hazardous Waste Tag: Your institution's Environmental Health and Safety (EHS) department will provide official hazardous waste tags. Securely attach this tag to the container.

  • Complete the Tag Information: Fill out all required fields, including:

    • Generator's Name and Location: Your name, principal investigator, and laboratory room number.

    • Chemical Contents: List "this compound" and its approximate concentration. If it is mixed with other solvents (e.g., in a chromatography waste stream), list all components and their estimated percentages. Do not use abbreviations or chemical formulas.[16]

Waste must be stored safely in a designated area within the laboratory while awaiting pickup. This location is known as a Satellite Accumulation Area (SAA).[3]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[7][8] This minimizes the release of flammable or toxic vapors. Evaporation is not an acceptable method of waste disposal.[8][15]

  • Use Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray. This secondary containment will capture any leaks or spills from the primary container.[11]

  • Store in a Designated SAA: The SAA should be located at or near the point of generation. It must be clearly marked. Store the container away from heat sources, direct sunlight, and ignition sources.[11] Do not store hazardous waste on the floor.[15]

Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor.

  • Monitor Fill Level: Do not overfill the container. Stop adding waste when it is about 75-80% full to allow for vapor expansion and prevent spills.[15]

  • Request a Pickup: Once the container is full or you have finished the experimental series generating the waste, submit a request for a chemical waste pickup through your EHS department's online portal.[15][17]

  • Maintain Records: Keep a copy of the waste pickup request for your laboratory's records, in accordance with your institution's policies and EPA regulations.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, immediate and correct action is crucial.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit).[13] Sweep or scoop the contaminated material into a designated container for hazardous waste disposal.[1][2] Ensure the area is well-ventilated.[1] For large spills, evacuate the area, alert others, and contact your institution's emergency response team immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids occasionally.[13]

    • Inhalation: Move the affected person to fresh air.[1]

    • In all cases of significant exposure, seek immediate medical attention after initial first aid.

Disposal of Empty Containers

An "empty" container that held a hazardous chemical must also be managed properly.

  • Triple Rinsing: To render a container non-hazardous, it must be triple-rinsed.[16][17]

    • Rinse the container thoroughly with a suitable solvent (e.g., water or acetone) three separate times.

    • Collect the rinsate as hazardous waste and add it to your this compound waste stream.[15]

  • Defacing the Label: Completely remove or obliterate the original chemical label on the container.[15][16]

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin.[16]

Visual Workflow: this compound Waste Disposal Decision Process

G Disposal Decision Logic for this compound cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Contingency Start Start: Have this compound Waste PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Spill Spill Occurs? Start->Spill Container Select Compatible, Leak-Proof Container PPE->Container Label Label as 'Hazardous Waste' & Attach Official Tag Container->Label Collect Collect Waste in Designated Satellite Accumulation Area (SAA) Label->Collect Store Keep Container Closed. Use Secondary Containment. Collect->Store Collect->Spill CheckFill Container >75% Full? Store->CheckFill CheckFill->Store No Request Request Pickup from EHS CheckFill->Request Yes End End: Waste Properly Disposed Request->End SpillProc Follow Spill Cleanup Protocol. Collect Residue as Hazardous Waste. Spill->SpillProc Yes SpillProc->Collect

Caption: Decision workflow for handling and disposing of this compound waste.

References

  • Safety Data Sheet: Cyclohexanol. Carl ROTH. [Link]

  • Material Safety Data Sheet - 4-Tert.-butylcyclohexanol, 99%, mixture of isomers. Cole-Parmer. [Link]

  • How to Safely Dispose of Flammable Liquids. Vision Environmental. [Link]

  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • Household Hazardous Waste (HHW). U.S. Environmental Protection Agency (EPA). [Link]

  • Hazardous Waste Disposal Guide. Northwestern University. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Secondary Material (HSM) Recycling Checklist. U.S. Environmental Protection Agency (EPA). [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • How Do You Discard Class 3 Flammable Liquids List Chemicals? ewaste disposal, inc. [Link]

  • Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 2-Butylcyclohexanol

Author: BenchChem Technical Support Team. Date: February 2026

As professionals dedicated to advancing scientific frontiers, our commitment to safety is paramount. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Butylcyclohexanol, ensuring both personal safety and the integrity of your research. We will move beyond simple checklists to a deeper understanding of why each piece of equipment is critical, fostering a proactive safety culture in your laboratory.

Understanding the Hazard Profile of this compound

This compound, in its various isomeric forms, is a common compound in research and development. While not classified as acutely toxic, it presents specific hazards that necessitate a robust PPE strategy. The primary risks associated with this compound are:

  • Serious Eye Irritation [1][2][3]: Direct contact can cause significant irritation.

  • Skin Irritation [2]: Prolonged or repeated contact may lead to skin irritation.

  • Respiratory Tract Irritation [2]: Inhalation of dusts or vapors, particularly at elevated temperatures, may irritate the respiratory system.

  • Combustibility : The material is combustible and can form explosive mixtures with air upon intense heating[4].

Given these hazards, a multi-faceted PPE approach is required to create a reliable barrier between the researcher and the chemical.

Core PPE Requirements for Handling this compound

The following table summarizes the essential PPE for handling this compound, grounded in established safety protocols.

Body PartPPE RecommendationSpecifications and Rationale
Eyes/Face Chemical Safety Goggles & Face ShieldRationale: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes and dust. A face shield should be worn over the goggles to protect the entire face from splashes[5].
Hands Nitrile Rubber GlovesRationale: Nitrile rubber provides excellent resistance to aliphatic alcohols like this compound. A minimum thickness of 0.11 mm is recommended, with a breakthrough time of >480 minutes for full contact[4]. Always inspect gloves for integrity before use.
Body Laboratory CoatRationale: A standard laboratory coat is sufficient to protect against incidental skin contact and contamination of personal clothing.
Respiratory Not typically required with adequate ventilationRationale: In a well-ventilated area or chemical fume hood, respiratory protection is generally not necessary[1]. However, if dusts are generated or work is performed in a poorly ventilated space, a NIOSH-approved respirator with an organic vapor cartridge is recommended[6][7].

Operational Plan: A Step-by-Step Guide to PPE Usage

Proper PPE is only effective when used correctly. The following workflow ensures a self-validating system of protection from preparation to disposal.

Preparation and Donning PPE

Before handling this compound, a systematic approach to putting on PPE is crucial to prevent contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence A Inspect PPE for damage B Confirm ventilation (e.g., fume hood) is operational A->B C Don Laboratory Coat B->C D Don Nitrile Gloves C->D E Don Chemical Safety Goggles D->E F Don Face Shield E->F

Figure 1: PPE Donning Workflow
Safe Handling and Experimentation

With the proper barriers in place, you can proceed with your work. Key principles to adhere to during handling include:

  • Work within a designated area , preferably a certified chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with skin, eyes, and clothing[1][7].

  • Handle in accordance with good industrial hygiene and safety practices [4][8]. This includes washing hands thoroughly after handling, even when gloves have been worn[4].

Doffing and Disposal of Contaminated PPE

The process of removing PPE is as critical as putting it on. Improper removal can lead to exposure. The sequence is designed to minimize contact with potentially contaminated surfaces.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence cluster_disposal Disposal & Hygiene G Remove Face Shield H Remove Laboratory Coat G->H I Remove Gloves (using proper technique) H->I J Remove Goggles I->J K Dispose of PPE in designated chemical waste container J->K L Wash hands thoroughly with soap and water K->L

Figure 2: PPE Doffing and Disposal Workflow

Disposal Plan for this compound and Contaminated Materials

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.

  • Chemical Waste : Unused or waste this compound must be disposed of as chemical waste. Do not empty into drains or release into the environment[3][4]. It should be collected in a clearly labeled, sealed container for pickup by your institution's environmental health and safety department.

  • Contaminated PPE : All disposable PPE, including gloves and any contaminated wipes, should be considered chemical waste. Place these items in a designated, sealed container for hazardous waste disposal[3][9].

  • Empty Containers : Handle uncleaned, empty containers as you would the product itself[4]. They should be disposed of in accordance with institutional and local regulations.

By adhering to this comprehensive guide, you are not only protecting yourself but also contributing to a culture of safety and responsibility within the scientific community. Your diligence in these practices builds a foundation of trust and ensures that our pursuit of knowledge is conducted with the utmost integrity.

References

  • (-)-trans-2-tert-Butylcyclohexanol MSDS - 824509. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006. (n.d.). Merck Millipore.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexanol, mixture of isomers. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 1-n-Butylcyclohexanol. (n.d.). Fisher Scientific.
  • 2-tert-Butylcyclohexanol. (n.d.). PubChem.
  • SAFETY DATA SHEET - butyl cyclohexanol para. (2016, January 21). Vigon.
  • SAFETY DATA SHEET - 4-tert.-butylcyclohexanol (mixture of cis/trans isomers). (2023, July 24). Sigma-Aldrich.
  • SAFETY DATA SHEET - Cyclohexanol. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexanol, mixture of cis and trans. (n.d.). Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET - Cyclohexanol. (2025, September 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-tert-Butylcyclohexanol (cis- and trans- mixture). (2025, January 17). TCI Chemicals.
  • Personal Protective Equipment (PPE). (n.d.). Princeton University Environmental Health & Safety.
  • Material Safety Data Sheet - 4-Tert.-butylcyclohexanol, 99%, mixture of isomers. (n.d.). Cole-Parmer.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.